3-Ethyl-2,5-dimethyloctane
Description
Structure
3D Structure
Properties
CAS No. |
62184-07-0 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
3-ethyl-2,5-dimethyloctane |
InChI |
InChI=1S/C12H26/c1-6-8-11(5)9-12(7-2)10(3)4/h10-12H,6-9H2,1-5H3 |
InChI Key |
BCQWMBQACXNHGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CC(CC)C(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of 3-Ethyl-2,5-dimethyloctane
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Properties
3-Ethyl-2,5-dimethyloctane is a saturated hydrocarbon belonging to the alkane family. Its structure consists of an eight-carbon (octane) backbone with an ethyl group at the third carbon and methyl groups at the second and fifth carbons.
Data Presentation: Core Properties
The fundamental molecular properties of this compound have been established and are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₆ | PubChem[1] |
| Molecular Weight | 170.33 g/mol | PubChem[1] |
| CAS Number | 62184-07-0 | ChemSrc[2], Molbase[3] |
Physical Properties Overview
Experimental Protocols for Property Determination
Standard analytical techniques are employed to characterize the chemical and physical properties of alkanes like this compound.
2.1. Determination of Boiling Point (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample quantities, the capillary method is a suitable technique.
-
Apparatus: Thiele tube or similar heating bath, thermometer, capillary tube (sealed at one end), sample vial (e.g., Durham tube), and a rubber band.
-
Procedure:
-
A small amount of the liquid sample (approximately 0.5 mL) is placed in the sample vial.
-
A capillary tube, with its open end downwards, is placed inside the vial.
-
The vial is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is immersed in a heating bath (e.g., a Thiele tube filled with mineral oil).
-
The bath is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out.
-
Heating continues until a steady stream of bubbles emerges from the capillary tube.
-
The heat source is then removed, and the bath is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
-
2.2. Structural Elucidation via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of organic molecules.
-
¹H NMR Spectroscopy: In proton NMR, the chemical shifts of protons in alkanes typically appear in the upfield region (around 0.7-1.5 ppm). The exact chemical shift and splitting patterns of the signals for this compound would confirm the connectivity of its protons. Protons on methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups will exhibit distinct signals.
-
¹³C NMR Spectroscopy: Carbon NMR provides information about the different carbon environments in the molecule. For alkanes, ¹³C chemical shifts generally range from 10 to 60 ppm. Each unique carbon atom in the this compound structure will produce a distinct signal, allowing for confirmation of the carbon skeleton.
2.3. Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard technique for separating and identifying components in a mixture.
-
Principle: The sample is vaporized and injected into a gas chromatograph, where it is separated based on the components' boiling points and interactions with the stationary phase of the column. The separated components then enter a mass spectrometer, which ionizes and fragments them, producing a unique mass spectrum for each component that acts as a molecular fingerprint.
-
Procedure for Alkane Analysis:
-
A dilute solution of the alkane in a volatile solvent (e.g., hexane) is prepared.
-
A small volume of the sample is injected into the GC.
-
The components are separated on a nonpolar capillary column.
-
The mass spectrometer detects the eluted compounds, and the resulting mass spectra can be compared to libraries for identification. The retention time in the chromatogram is also a key identifier. For alkanes, electron ionization often leads to characteristic fragmentation patterns with prominent peaks at m/z values of 43, 57, 71, and 85.
-
Mandatory Visualizations
Logical Relationship Diagram
Caption: Relationship between molecular structure and physical properties.
Experimental Workflow Diagram
Caption: Workflow for boiling point determination via the capillary method.
References
Technical Guide: Physical Properties of 3-Ethyl-2,5-dimethyloctane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known and comparative physical properties of the branched-chain alkane, 3-Ethyl-2,5-dimethyloctane. Due to a lack of direct experimental data for this specific isomer, this document presents computed data alongside experimental values for structurally related C12H26 isomers to offer a comparative context. Furthermore, it outlines standardized experimental protocols for the determination of key physical properties for liquid hydrocarbons.
Data Presentation
Table 1: General Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₂H₂₆ | [1] |
| Molecular Weight | 170.33 g/mol | Computed |
| CAS Number | 62184-07-0 | [2] |
| Chemical Structure |
| PubChem[1] |
Table 2: Comparative Physical Properties of C₁₂H₂₆ Isomers
| Physical Property | This compound | 3-Ethyl-2,7-dimethyloctane | n-Dodecane (Linear Isomer) |
| Boiling Point | Data not available | 196 °C | 216.2 °C |
| Melting Point | Data not available | -50.8 °C (estimate) | -9.6 °C |
| Density | Data not available | 0.7546 g/cm³ | 0.749 g/cm³ |
| Refractive Index | Data not available | 1.4229 | 1.4216 |
Note: The boiling point of alkanes generally decreases with increased branching due to reduced surface area and weaker van der Waals forces.[3][4] It can be inferred that the boiling point of this compound would be in a similar range to its isomer, 3-Ethyl-2,7-dimethyloctane, and lower than the straight-chain n-dodecane.
Experimental Protocols
The following sections detail standardized methodologies for determining the primary physical properties of liquid hydrocarbons like this compound.
Boiling Point Determination (Capillary Method)
This method is suitable for small sample volumes and provides an accurate boiling point measurement.[4][5]
Apparatus:
-
Thiele tube or oil bath setup
-
Thermometer (-10 to 250 °C)
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Heat-resistant mineral oil or paraffin (B1166041) oil
-
Heating source (e.g., Bunsen burner or hot plate)
-
Stand and clamps
Procedure:
-
Sample Preparation: A small amount (approximately 0.5 mL) of the liquid sample is placed into the small test tube.
-
Apparatus Assembly: The test tube is attached to the thermometer using a rubber band or wire. The bulb of the thermometer should be level with the bottom of the test tube.
-
Capillary Tube Insertion: The capillary tube is placed inside the test tube with the open end submerged in the liquid and the sealed end pointing upwards.[5]
-
Heating: The entire assembly is clamped and immersed in the Thiele tube or oil bath, ensuring the sample is below the oil level. The setup is then heated gently.[6]
-
Observation: As the temperature rises, air trapped in the capillary tube will slowly bubble out. When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the capillary tube.[6]
-
Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[4]
-
Pressure Correction: Record the atmospheric pressure. If it deviates significantly from standard pressure (760 mmHg), a correction may be necessary.
Density Determination (Pycnometer Method)
This gravimetric method provides high-precision density measurements for liquids.[7][8]
Apparatus:
-
Pycnometer (a glass flask with a specific, calibrated volume)
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature bath
-
Thermometer
-
The liquid sample
Procedure:
-
Pycnometer Preparation: The pycnometer is thoroughly cleaned, dried, and weighed on the analytical balance. This mass is recorded as W1.[7]
-
Sample Filling: The pycnometer is filled with the sample liquid, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.
-
Temperature Equilibration: The filled pycnometer is placed in a constant temperature bath (e.g., 20 °C or 25 °C) until it reaches thermal equilibrium.
-
Final Weighing: The pycnometer is removed from the bath, dried, and weighed again. This mass is recorded as W2.
-
Calibration with Water: The process is repeated using a reference liquid of known density, typically distilled water. The mass of the pycnometer filled with water is recorded as W3.
-
Calculation: The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = ((W2 - W1) / (W3 - W1)) * ρ_water where ρ_water is the known density of water at the measurement temperature.
Refractive Index Determination (Abbe Refractometer)
The refractive index is a fundamental property related to the composition and purity of a substance. The ASTM D1218 standard provides a detailed protocol for hydrocarbons.[9][10]
Apparatus:
-
Abbe refractometer (manual or digital)
-
Constant temperature water circulator
-
Light source (typically a sodium D-line source, 589 nm)
-
Dropper or pipette
-
The liquid sample
-
Calibration standards (e.g., pure water, isooctane)
Procedure:
-
Instrument Calibration: The refractometer is turned on and the prisms are cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and a soft lens tissue. The instrument is calibrated using a standard of known refractive index.
-
Temperature Control: The constant temperature circulator is set to the desired measurement temperature (e.g., 20 °C) and connected to the refractometer prisms. Allow sufficient time for the temperature to stabilize.
-
Sample Application: A few drops of the liquid sample are placed on the surface of the lower prism using a clean dropper.[10]
-
Measurement: The prisms are closed and locked. For a manual refractometer, the user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs. The refractive index is then read from the scale. Digital refractometers will provide a direct reading.
-
Cleaning: After the measurement is recorded, the prisms are immediately cleaned to prevent residue from affecting subsequent measurements.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the experimental determination of the physical properties of a liquid organic compound.
Caption: Experimental workflow for physical property determination.
References
- 1. This compound | C12H26 | CID 53423784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:62184-07-0 | Chemsrc [chemsrc.com]
- 3. match.pmf.kg.ac.rs [match.pmf.kg.ac.rs]
- 4. Video: Boiling Points - Concept [jove.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 8. mt.com [mt.com]
- 9. store.astm.org [store.astm.org]
- 10. matestlabs.com [matestlabs.com]
An In-depth Technical Guide to the Molecular Structure of 3-Ethyl-2,5-dimethyloctane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical characterization of 3-Ethyl-2,5-dimethyloctane. As a member of the branched-chain alkane family, understanding its specific structural features is crucial for various applications in material science and as a reference compound in analytical chemistry. This document consolidates available data on its physicochemical properties and outlines detailed experimental protocols for its synthesis and analysis, adhering to the highest standards of scientific rigor.
Molecular Structure and Identification
This compound is a saturated hydrocarbon with the chemical formula C12H26.[1] Its IUPAC name defines a central eight-carbon chain (octane) with an ethyl group attached to the third carbon atom and methyl groups at the second and fifth carbon atoms.
Key Identifiers:
-
IUPAC Name: this compound
-
CAS Number: 62184-07-0[2]
-
Molecular Formula: C12H26
Below is a diagram illustrating the molecular structure of this compound, generated using the DOT language.
Physicochemical Properties
Quantitative data for this compound is limited. The following table summarizes available computed properties and provides experimental data for a related isomer, 3-Ethyl-2,7-dimethyloctane, for comparative purposes.
| Property | This compound (Predicted/Computed) | 3-Ethyl-2,7-dimethyloctane (Experimental/Estimated) |
| Molecular Weight | 170.33 g/mol [3] | 170.33 g/mol [4] |
| Boiling Point | Not available | 196 °C[5] |
| Density | Not available | 0.7546 g/cm³[5] |
| Refractive Index | Not available | 1.4229[5] |
| LogP | 4.49490 | 4.49490[5] |
| Melting Point | Not available | -50.8 °C (estimate)[5] |
Experimental Protocols
Due to the lack of specific experimental protocols for this compound, this section provides detailed, representative methodologies for the synthesis and analysis of highly branched alkanes.
Synthesis via Grignard Reaction
A common and versatile method for the synthesis of highly branched alkanes involves the use of Grignard reagents. The following protocol is adapted for the potential synthesis of a C12 branched alkane.
Objective: To synthesize a highly branched alkane via the coupling of a Grignard reagent with an alkyl halide.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Alkyl halide 1 (e.g., 2-bromopentane)
-
Alkyl halide 2 (e.g., 3-bromo-3-methylhexane)
-
Iodine (for initiation)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation:
-
Flame-dry all glassware and allow to cool under an inert atmosphere (e.g., argon or nitrogen).
-
Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small crystal of iodine.
-
Add a small portion of a solution of alkyl halide 1 in anhydrous ether to the magnesium.
-
Once the reaction initiates (disappearance of iodine color and gentle reflux), add the remaining alkyl halide 1 solution dropwise to maintain a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Coupling Reaction:
-
Cool the Grignard reagent solution to 0 °C.
-
Add a solution of alkyl halide 2 in anhydrous ether dropwise to the stirred Grignard solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography.
-
The logical workflow for this synthesis is depicted in the following diagram:
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile organic compounds like this compound.
Objective: To separate and identify this compound from a mixture and characterize its mass spectrum.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole or ion trap analyzer).
-
Capillary column suitable for hydrocarbon analysis (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
Procedure:
-
Sample Preparation:
-
Dissolve the sample containing this compound in a volatile solvent (e.g., hexane (B92381) or pentane) to an appropriate concentration (e.g., 1-10 ppm).
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes at 250 °C.
-
-
Injection Volume: 1 µL (split or splitless injection depending on concentration).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Scan Speed: 2 scans/second.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time (if a standard is available).
-
Analyze the mass spectrum of the peak. For branched alkanes, characteristic fragmentation patterns include the loss of alkyl radicals, leading to stable carbocations. Expect to see prominent peaks at m/z values corresponding to [M-CH3]+, [M-C2H5]+, etc.
-
The logical relationship for the GC-MS analysis is illustrated below:
Conclusion
This technical guide has provided a detailed overview of the molecular structure and properties of this compound. While experimental data for this specific isomer is scarce, this document consolidates available information and presents representative experimental protocols for its synthesis and characterization. The provided methodologies and diagrams serve as a valuable resource for researchers in the fields of organic synthesis, analytical chemistry, and drug development. Further experimental investigation is warranted to fully characterize the physicochemical properties of this compound.
References
An In-depth Technical Guide to the Proposed Synthesis of 3-Ethyl-2,5-dimethyloctane
For Researchers, Scientists, and Drug Development Professionals
Abstract: 3-Ethyl-2,5-dimethyloctane is a saturated hydrocarbon for which a defined synthesis pathway has not been documented in scientific literature. This technical guide outlines a proposed, efficient, and plausible retrosynthetic approach for its preparation. The core of this strategy involves a key carbon-carbon bond formation step utilizing an organocuprate (Gilman) reagent, a method well-suited for the coupling of alkyl halides. This document provides a detailed, step-by-step experimental protocol, tabulated quantitative data for reaction setup, and a visual representation of the synthetic workflow.
Retrosynthetic Analysis and Proposed Pathway
A retrosynthetic analysis of the target molecule, this compound, suggests several possible disconnections. A convergent approach is favored for efficiency. The most strategic bond disconnection is at the C4-C5 position, breaking the molecule into two manageable alkyl fragments. This leads to a hypothetical synthesis involving the coupling of a 5-bromo-2-methyloctane precursor with a lithium diethylcuprate reagent.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthesis Pathway
The forward synthesis is proposed as a three-step process:
-
Preparation of the Grignard Reagent: Synthesis of 2-methylpentylmagnesium bromide from 1-bromo-2-methylpentane.
-
Formation of the Organocuprate (Gilman Reagent): Reaction of the Grignard reagent with copper(I) iodide to form lithium di-(2-methylpentyl)cuprate.
-
Coupling Reaction: Reaction of the Gilman reagent with 3-bromohexane (B146008) to yield this compound.
An alternative, and perhaps more direct approach, involves the reaction of a commercially available Grignard reagent with an appropriate alkyl halide. For the purpose of this guide, we will detail the synthesis of 5-bromo-2-methylheptane and its subsequent coupling.
Experimental Protocols
Step 1: Synthesis of 5-Bromo-2-methylheptane
This precursor can be synthesized from the commercially available 2-methyl-5-heptanol via a bromination reaction, for instance, using phosphorus tribromide (PBr₃).
-
Reaction: 3 C₈H₁₈O + PBr₃ → 3 C₈H₁₇Br + H₃PO₃
-
Procedure:
-
To a stirred solution of 2-methyl-5-heptanol (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., argon), slowly add phosphorus tribromide (0.4 eq).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 5-bromo-2-methylheptane.
-
Purify the crude product by vacuum distillation.
-
Step 2: Synthesis of this compound via Organocuprate Coupling
-
Reaction: (CH₃CH₂CH(CH₃)CH₂CH₂)₂CuLi + CH₃CH₂CH(Br)CH₂CH₂CH₃ → this compound
-
Procedure:
-
Preparation of the Gilman Reagent:
-
To a solution of 5-bromo-2-methylheptane (2.0 eq) in anhydrous diethyl ether under an inert atmosphere, add lithium metal (4.0 eq) and allow the mixture to stir until the lithium is consumed, forming the organolithium reagent.
-
In a separate flask, suspend copper(I) iodide (1.0 eq) in anhydrous diethyl ether at -78 °C.
-
Slowly add the freshly prepared organolithium solution to the copper(I) iodide suspension. Allow the mixture to stir at this temperature for 1 hour to form the lithium di-(2-methyl-5-heptyl)cuprate (Gilman reagent).
-
-
Coupling Reaction:
-
To the Gilman reagent at -78 °C, add a solution of 3-bromohexane (1.0 eq) in anhydrous diethyl ether dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using hexanes as the eluent to afford pure this compound.
-
-
Quantitative Data
The following table summarizes the hypothetical quantitative data for the synthesis of this compound, assuming a 10 mmol scale for the final coupling step.
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass (g) / Volume (mL) | Equivalents |
| Step 1: Synthesis of 5-Bromo-2-methylheptane | ||||
| 2-Methyl-5-heptanol | 130.23 | 25 | 3.26 g (3.9 mL) | 1.0 |
| Phosphorus Tribromide | 270.69 | 10 | 2.71 g (0.94 mL) | 0.4 |
| Step 2: Synthesis of this compound | ||||
| 5-Bromo-2-methylheptane | 193.14 | 20 | 3.86 g | 2.0 |
| Lithium | 6.94 | 40 | 0.28 g | 4.0 |
| Copper(I) Iodide | 190.45 | 10 | 1.90 g | 1.0 |
| 3-Bromohexane | 165.07 | 10 | 1.65 g | 1.0 |
| Product | ||||
| This compound | 170.34 | ~7 (70% yield) | ~1.19 g |
Visualization of the Synthetic Workflow
Caption: Proposed experimental workflow for the synthesis of this compound.
Conclusion
This technical guide presents a viable and detailed synthetic strategy for the preparation of this compound, a compound with no previously reported synthesis. The proposed pathway, centered around the robust and reliable organocuprate coupling reaction, offers a clear and logical approach for researchers in organic synthesis and drug development. The provided experimental protocols and quantitative data serve as a practical foundation for the laboratory execution of this synthesis.
IUPAC name and structure of 3-Ethyl-2,5-dimethyloctane
This guide provides a detailed analysis of the aliphatic hydrocarbon 3-Ethyl-2,5-dimethyloctane, focusing on its IUPAC nomenclature, structural properties, and chemical formula. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
IUPAC Name and Verification
The name This compound is the correct and systematic name assigned according to the rules of the International Union of Pure and Applied Chemistry (IUPAC).
The nomenclature is derived as follows:
-
Parent Chain : The longest continuous chain of carbon atoms contains eight carbons, identified as "octane".
-
Numbering : The carbon chain is numbered from the end that gives the substituents the lowest possible locants (positions). Numbering from left to right results in substituents at positions 2, 3, and 5. The alternative numbering (from right to left) would place them at positions 4, 6, and 7. The set (2, 3, 5) is lower than (4, 6, 7), confirming the correct numbering direction.
-
Substituents : The attached groups are identified and named.
-
One ethyl group (-CH₂CH₃) is located on the third carbon (3-Ethyl).
-
Two methyl groups (-CH₃) are located on the second and fifth carbons (2,5-dimethyl).
-
-
Alphabetical Order : The substituents are listed in alphabetical order (ethyl before methyl) to form the final name.
Structural and Chemical Properties
This compound is a saturated alkane. Its structure consists of an eight-carbon backbone with three alkyl substituents.[1] The physical and chemical properties are determined by its molecular structure and size.
The key structural and chemical data are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₆ | [2] |
| Molecular Weight | 170.33 g/mol | |
| Parent Chain Length | 8 Carbons (Octane) | |
| Substituent 1 | Ethyl (-CH₂CH₃) at position C3 | [1] |
| Substituent 2 | Methyl (-CH₃) at position C2 | [1] |
| Substituent 3 | Methyl (-CH₃) at position C5 | [1] |
| CAS Registry Number | 62184-07-0 | [3] |
Structural Representation
The condensed structural formula for the compound is: CH₃-CH(CH₃)-CH(CH₂CH₃)-CH₂-CH(CH₃)-CH₂-CH₂-CH₃
This formula shows the connectivity of all atoms in the molecule, providing a clear representation of its branched structure.
Logical Structure Diagram
The following diagram illustrates the logical deconstruction of the IUPAC name into its core components: the parent chain and its various substituents with their respective positions.
References
3-Ethyl-2,5-dimethyloctane CAS number and identifiers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Ethyl-2,5-dimethyloctane, a branched alkane of interest in various chemical research fields. Due to the limited availability of specific experimental data for this compound, this document combines established identifiers with generalized experimental methodologies and analytical principles applicable to this class of molecules.
Compound Identification and Properties
This compound is a saturated hydrocarbon with the molecular formula C12H26.[1] Its structure consists of an eight-carbon octane (B31449) backbone with an ethyl substituent at the third carbon and methyl substituents at the second and fifth positions.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| CAS Number | 62184-07-0 | [2] |
| Molecular Formula | C12H26 | [1][2] |
| Molecular Weight | 170.335 g/mol | [2] |
| IUPAC Name | This compound | [1] |
| PubChem CID | 53423784 | [1] |
| InChI Key | BCQWMBQACXNHGP-UHFFFAOYSA-N | [2] |
| Canonical SMILES | CCCC(C)CC(CC)C(C)C | [2] |
Table 2: Predicted Physicochemical Properties
| Property | Value | Notes |
| LogP | 4.49490 | Predicted value, indicates high lipophilicity.[2] |
| Boiling Point | Not available | Expected to be similar to other C12H26 isomers. |
| Melting Point | Not available | --- |
| Density | Not available | --- |
Experimental Protocols
Proposed Synthetic Route: Grignard Reaction
A common and versatile method for the synthesis of highly branched alkanes is the Grignard reaction.[3] This approach involves the reaction of a Grignard reagent with a suitable ketone to form a tertiary alcohol, which is then deoxygenated.
Workflow for the Proposed Synthesis of this compound
Caption: A proposed synthetic workflow for this compound using a Grignard reaction.
Methodology:
-
Grignard Reagent Formation: sec-Butylmagnesium bromide would be prepared by reacting 2-bromobutane with magnesium turnings in an anhydrous ether solvent under an inert atmosphere.
-
Grignard Reaction: The prepared Grignard reagent would then be reacted with 4-methyl-2-hexanone. The nucleophilic addition of the sec-butyl group to the carbonyl carbon of the ketone would yield the tertiary alcohol, 3-ethyl-2,5-dimethyl-5-octanol, after acidic workup.
-
Deoxygenation: The resulting tertiary alcohol would then be deoxygenated to the final alkane product. A common method for this transformation is the Barton-McCombie deoxygenation.
Proposed Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the analytical method of choice for the separation and identification of volatile and semi-volatile organic compounds, including branched alkanes.
Workflow for GC-MS Analysis
Caption: A generalized workflow for the analysis of this compound by GC-MS.
Methodology:
-
Sample Preparation: The sample containing this compound would be dissolved in a volatile organic solvent.
-
Gas Chromatography: The sample would be injected into a gas chromatograph, where it is vaporized. The components are then separated based on their boiling points and interactions with the stationary phase of the capillary column.
-
Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer. Here, they are ionized (typically by electron ionization), and the resulting fragments are separated by their mass-to-charge ratio, generating a unique mass spectrum for each component. The fragmentation pattern of branched alkanes is highly characteristic and allows for structural elucidation.
Potential Applications in Research and Drug Development
While no specific biological activities or drug development applications for this compound have been documented, branched alkanes, in general, are investigated in several areas:
-
Drug Formulation: As hydrophobic and inert molecules, they can be explored as components in drug delivery systems, such as in the formulation of emulsions or as non-polar excipients.
-
Reference Standards: High-purity branched alkanes serve as crucial reference standards for the calibration of analytical instruments and for the identification of components in complex hydrocarbon mixtures.
-
Chemical Synthesis: The carbon skeleton of this compound could potentially serve as a starting point for the synthesis of more complex molecules with specific biological targets.
Signaling Pathways and Logical Relationships
There is currently no information available in the scientific literature to suggest the involvement of this compound in any specific biological signaling pathways. As a saturated hydrocarbon, it is generally considered to be biologically inert, though its high lipophilicity could lead to interactions with cell membranes at high concentrations.
Logical Relationship for a Hypothetical Biological Interaction
Caption: A hypothetical logical diagram of the potential interaction of a lipophilic compound with a cell membrane.
This guide serves as a foundational resource for this compound. Further experimental investigation is required to fully characterize its properties and explore its potential applications.
References
Structural Formula of 3-Ethyl-2,5-dimethyloctane
The compound 3-Ethyl-2,5-dimethyloctane is an alkane with the chemical formula C12H26.[1][2] Its structure is based on an eight-carbon chain (octane) with three substituents: an ethyl group at the third carbon atom, a methyl group at the second carbon atom, and another methyl group at the fifth carbon atom.[3][4]
The numbering of the octane (B31449) backbone begins at the end that gives the substituents the lowest possible numerical positions. Following the IUPAC nomenclature, the structure is precisely defined by the placement of these alkyl groups along the main chain.
Data Presentation
| Property | Value |
| Molecular Formula | C12H26 |
| Molecular Weight | 170.3348 g/mol |
| IUPAC Name | This compound |
| CAS Number | 62184-07-0[5] |
Experimental Protocols
Standard analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically used to confirm the structure of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum would show characteristic signals for the different types of protons. The methyl protons would appear as doublets and triplets, the methylene (B1212753) protons as multiplets, and the methine protons as complex multiplets. The integration of these signals would correspond to the number of protons of each type.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would display twelve distinct signals, corresponding to the twelve carbon atoms in the molecule, confirming the molecular formula. The chemical shifts of these signals would indicate the electronic environment of each carbon atom.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (170.3348). The fragmentation pattern would provide further evidence for the specific arrangement of the alkyl groups.
Visualization of the Structural Formula
The following diagram illustrates the bonding and arrangement of atoms in a single molecule of this compound.
Structural formula of this compound.
References
- 1. This compound | C12H26 | CID 53423784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-ethyl-4,5-dimethyloctane [webbook.nist.gov]
- 3. homework.study.com [homework.study.com]
- 4. Solved 45. For the following compound, 3-ethyl, 2,5-dimethyl | Chegg.com [chegg.com]
- 5. This compound | CAS#:62184-07-0 | Chemsrc [chemsrc.com]
An In-depth Technical Guide to the Stereoisomers of 3-Ethyl-2,5-dimethyloctane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the stereoisomerism of 3-Ethyl-2,5-dimethyloctane. Given the critical role of stereochemistry in pharmacology and drug development, where different stereoisomers of a molecule can exhibit varied biological activities and toxicological profiles, a thorough understanding of these three-dimensional structures is paramount. This document outlines the stereochemical properties of this compound, presents hypothetical data for its stereoisomers, and details generalized experimental protocols for their separation and characterization.
Stereochemical Analysis of this compound
The molecular structure of this compound features two chiral centers, which are carbon atoms bonded to four different substituent groups. The presence of these stereocenters gives rise to multiple stereoisomers.
The structure is as follows:
Identification of Chiral Centers:
-
Carbon 3 (C3): This carbon is bonded to a hydrogen atom, an ethyl group (-CH2CH3), the C2 portion of the chain (-CH(CH3)CH3), and the C4 portion of the chain (-CH2CH(CH3)CH2CH2CH3). These four groups are distinct, rendering C3 a chiral center.
-
Carbon 5 (C5): This carbon is attached to a hydrogen atom, a methyl group (-CH3), the C4 portion of the chain (-CH2CH(CH2CH3)CH(CH3)CH3), and the C6 portion of the chain (-CH2CH2CH3). These four groups are different, making C5 a chiral center.
-
Carbon 2 (C2): This carbon is bonded to a hydrogen atom, a methyl substituent, the C1 methyl group, and the rest of the carbon chain from C3. As two of the substituents are identical methyl groups, C2 is not a chiral center.
With two chiral centers (n=2), the total number of possible stereoisomers is calculated using the formula 2^n, resulting in four possible stereoisomers . These stereoisomers exist as two pairs of enantiomers.
The four stereoisomers are:
-
(3R, 5R)-3-Ethyl-2,5-dimethyloctane
-
(3S, 5S)-3-Ethyl-2,5-dimethyloctane
-
(3R, 5S)-3-Ethyl-2,5-dimethyloctane
-
(3S, 5R)-3-Ethyl-2,5-dimethyloctane
The relationship between these stereoisomers is illustrated in the diagram below.
Data Presentation: Hypothetical Physicochemical Properties
Table 1: Comparison of Properties between Enantiomers
| Property | (3R, 5R) vs. (3S, 5S) | (3R, 5S) vs. (3S, 5R) |
| Boiling Point | Identical | Identical |
| Melting Point | Identical | Identical |
| Density | Identical | Identical |
| Solubility (in achiral solvents) | Identical | Identical |
| Refractive Index | Identical | Identical |
| Optical Rotation | Equal in magnitude, opposite in sign | Equal in magnitude, opposite in sign |
| Biological Activity | Potentially different | Potentially different |
Table 2: Comparison of Properties between Diastereomers
| Property | (3R, 5R) vs. (3R, 5S) | (3R, 5R) vs. (3S, 5R) |
| Boiling Point | Different | Different |
| Melting Point | Different | Different |
| Density | Different | Different |
| Solubility | Different | Different |
| Refractive Index | Different | Different |
| Optical Rotation | Unrelated | Unrelated |
| Biological Activity | Different | Different |
Experimental Protocols
The separation and characterization of the stereoisomers of this compound would typically involve the following methodologies.
Stereoselective Synthesis
A synthetic route targeting specific stereoisomers would ideally be employed. This often involves the use of chiral catalysts or chiral starting materials to control the stereochemistry at the C3 and C5 positions during the synthesis of the carbon skeleton.
Separation of Stereoisomers (Chiral Chromatography)
For a racemic or diastereomeric mixture, separation is crucial. Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the methods of choice.
Protocol for Chiral HPLC Separation:
-
Column Selection: A chiral stationary phase (CSP) is essential. For non-polar compounds like alkanes, a polysaccharide-based CSP (e.g., cellulose (B213188) or amylose (B160209) derivatives) coated on a silica (B1680970) support is often effective.
-
Mobile Phase: A non-polar mobile phase, such as a mixture of hexane (B92381) and isopropanol, is typically used. The exact ratio is optimized to achieve the best separation.
-
Sample Preparation: The mixture of stereoisomers is dissolved in the mobile phase at a known concentration.
-
Instrumentation: A standard HPLC system equipped with a UV detector (if a chromophore is present or can be derivatized) or a refractive index detector is used.
-
Analysis: The sample is injected onto the column, and the retention times of the different stereoisomers are recorded. Diastereomers will have different retention times. Enantiomers will only be resolved on a chiral column.
-
Quantification: The relative amounts of each stereoisomer can be determined from the peak areas in the chromatogram.
Characterization of Stereoisomers
Once separated, the absolute configuration of each stereoisomer needs to be determined.
Protocol for Polarimetry:
-
Sample Preparation: A pure sample of each isolated stereoisomer is dissolved in a suitable achiral solvent (e.g., hexane) at a precisely known concentration.
-
Measurement: The optical rotation of the solution is measured using a polarimeter at a specific wavelength (commonly the sodium D-line, 589 nm) and temperature.
-
Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL. Enantiomers will have specific rotations of equal magnitude but opposite signs.
Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Standard NMR spectra are acquired for each isolated stereoisomer. While the spectra of enantiomers are identical in an achiral solvent, the spectra of diastereomers will be different.
-
Use of Chiral Shift Reagents: To distinguish enantiomers by NMR, a chiral lanthanide shift reagent can be added to the sample. This reagent forms diastereomeric complexes with the enantiomers, leading to different chemical shifts in their NMR spectra.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the separation and characterization of the stereoisomers of this compound.
This guide provides a foundational understanding of the stereoisomers of this compound and outlines the necessary experimental approaches for their study. For drug development professionals, a rigorous characterization of each stereoisomer is a critical step in understanding the pharmacological and toxicological profile of any chiral molecule.
Thermodynamic Properties of Dodecane Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the thermodynamic properties of C12H26 isomers, commonly known as dodecanes. With 355 structural isomers, a comprehensive experimental characterization of each is a significant challenge. This document summarizes available experimental data, details the methodologies for their measurement, and presents a powerful estimation technique to predict the properties of uncharacterized isomers. This information is crucial for applications ranging from fuel development and materials science to computational chemistry and drug design, where understanding the energetic landscape of molecules is paramount.
Core Thermodynamic Properties of Dodecane (B42187) Isomers
The thermodynamic properties of a substance dictate its stability and behavior under various conditions. For the C12H26 isomers, the most critical properties include the standard enthalpy of formation, standard molar entropy, and molar heat capacity at constant pressure. While extensive experimental data is available for the linear isomer, n-dodecane, data for its branched counterparts are sparse.
Table 1: Experimental Thermodynamic Properties of Select C12H26 Isomers at 298.15 K
| Isomer Name | Formula | ΔfH°(gas) (kJ/mol) | S°(gas) (J/mol·K) | Cp(gas) (J/mol·K) |
| n-Dodecane | C12H26 | -290.9 ± 1.4[1] | 622.50[1] | 247.9 |
| 2-Methylundecane | C12H26 | -296.2 ± 2.5 | 612.8 ± 3.1 | 245.1 |
Note: Data for 2-Methylundecane are estimated based on group additivity methods, reflecting the scarcity of experimental values for branched isomers.
The trend observed, even with limited data, is that branched isomers tend to have a more negative enthalpy of formation, indicating greater thermodynamic stability compared to the linear isomer. This is a general trend for alkanes and is attributed to factors like improved intramolecular van der Waals forces in more compact structures.
Estimation of Thermodynamic Properties: The Benson Group Additivity Method
Given the vast number of isomers, experimental determination of thermodynamic properties for each is impractical. The Benson group additivity method is a robust and widely used technique for estimating these properties for organic molecules in the ideal gas state.[2][3][4] This method assumes that the thermodynamic properties of a molecule can be calculated by summing the contributions of its constituent functional groups.
The general equation for the Benson group additivity method is:
Property = Σ (Group Contributions) + Σ (Symmetry Corrections) + Σ (Steric/Ring Strain Corrections)
Table 2: Calculation of Standard Enthalpy of Formation (ΔfH°) for Representative Dodecane Isomers using Benson Group Additivity
| Isomer | Structure | Benson Groups | Group Contribution (kJ/mol) | Calculated ΔfH° (kJ/mol) |
| n-Dodecane | CH3(CH2)10CH3 | 2 x [C-(H)3(C)]10 x [C-(H)2(C)2] | 2 x (-42.68)10 x (-20.71) | -292.46 |
| 2-Methylundecane | CH3CH(CH3)(CH2)8CH3 | 3 x [C-(H)3(C)]8 x [C-(H)2(C)2]1 x [C-(H)(C)3] | 3 x (-42.68)8 x (-20.71)1 x (-7.95) | -301.67 |
| 2,2-Dimethyldecane | (CH3)3C(CH2)7CH3 | 4 x [C-(H)3(C)]7 x [C-(H)2(C)2]1 x [C-(C)4] | 4 x (-42.68)7 x (-20.71)1 x (0.84) | -315.11 |
Note: Group contribution values are taken from standard thermochemical databases.
Experimental Determination of Thermodynamic Properties
The cornerstone of thermochemistry lies in precise experimental measurements. Calorimetry is the primary technique used to determine the thermodynamic properties of substances like dodecane isomers.
Bomb Calorimetry for Enthalpy of Combustion and Formation
Bomb calorimetry is a constant-volume technique used to measure the heat of combustion of a substance.[5][6][7][8][9][10][11][12] From this, the standard enthalpy of formation can be derived using Hess's Law. The ASTM D240 and D4809 standards provide detailed procedures for liquid hydrocarbon fuels.[5][6][7][8]
Experimental Protocol: Determination of the Heat of Combustion of a Liquid Hydrocarbon Fuel by Bomb Calorimeter (based on ASTM D240)
-
Apparatus:
-
Bomb calorimeter with a high-pressure oxygen bomb
-
Calorimeter bucket
-
Jacket (isothermal or adiabatic)
-
Temperature measuring device (e.g., platinum resistance thermometer) with a resolution of 0.001°C
-
Sample crucible (silica or platinum)
-
Firing wire (platinum or chromel)
-
Oxygen cylinder with a pressure regulator
-
Balance with a precision of 0.1 mg
-
-
Standardization of the Calorimeter:
-
The energy equivalent of the calorimeter is determined by combusting a certified standard, typically benzoic acid.
-
A known mass (approximately 1 g) of benzoic acid is pelletized and placed in the crucible.
-
A measured length of firing wire is attached to the bomb electrodes, touching the benzoic acid pellet.
-
1 mL of distilled water is added to the bomb to saturate the internal atmosphere and ensure condensation of acidic combustion products.
-
The bomb is sealed and charged with pure oxygen to a pressure of 30 atm.
-
The bomb is placed in the calorimeter bucket containing a known mass of water.
-
The temperature of the water is monitored until a steady rate of change is observed.
-
The sample is ignited by passing an electric current through the firing wire.
-
The temperature is recorded at regular intervals until it reaches a maximum and then begins to cool.
-
The energy equivalent of the calorimeter is calculated from the temperature rise and the known heat of combustion of benzoic acid, with corrections for the heat of formation of nitric acid and the heat of combustion of the firing wire.
-
-
Measurement of the Heat of Combustion of the Dodecane Isomer:
-
A known mass (0.6-0.8 g) of the liquid dodecane isomer is weighed into the crucible.
-
The procedure is repeated as for the standardization with benzoic acid.
-
The heat of combustion of the sample is calculated from the observed temperature rise and the energy equivalent of the calorimeter, with appropriate corrections.
-
-
Calculation of Enthalpy of Formation:
-
The standard enthalpy of formation (ΔfH°) is calculated from the standard enthalpy of combustion (ΔcH°) using the known standard enthalpies of formation of the combustion products (CO2 and H2O).
-
Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[13][14][15][16] It is used to determine heat capacity and the enthalpy of phase transitions (e.g., melting and boiling).
Experimental Protocol: Determination of Heat Capacity and Phase Transitions by DSC
-
Apparatus:
-
Differential Scanning Calorimeter
-
Sample pans (aluminum, hermetically sealed for volatile liquids)
-
Crimper for sealing pans
-
Inert purge gas (e.g., nitrogen)
-
Balance with a precision of 0.01 mg
-
-
Calibration:
-
The DSC is calibrated for temperature and enthalpy using certified standards with known melting points and enthalpies of fusion (e.g., indium, zinc).
-
-
Sample Preparation:
-
A small amount of the dodecane isomer (typically 5-10 mg) is accurately weighed into a sample pan.
-
The pan is hermetically sealed to prevent evaporation during the experiment.
-
An empty, sealed pan is used as a reference.
-
-
Measurement:
-
The sample and reference pans are placed in the DSC cell.
-
The cell is purged with an inert gas.
-
A temperature program is initiated, typically involving a controlled heating rate (e.g., 10°C/min) over the desired temperature range.
-
The heat flow to the sample is measured relative to the reference.
-
-
Data Analysis:
-
Heat Capacity (Cp): The heat capacity is determined from the displacement of the DSC baseline.
-
Phase Transitions: Phase transitions (e.g., melting) appear as endothermic peaks on the DSC thermogram. The temperature of the transition is determined from the onset or peak of the peak, and the enthalpy of the transition is calculated from the area of the peak.
-
Visualizing Thermodynamic Relationships and Experimental Workflows
Graphical representations are invaluable for understanding complex relationships and procedures. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.
Caption: Relationship between branching and thermodynamic stability in C12H26 isomers.
Caption: Workflow for determining enthalpy of combustion using bomb calorimetry.
Conclusion
This guide has provided a detailed overview of the thermodynamic properties of C12H26 isomers, addressing both experimental and theoretical aspects. While comprehensive experimental data for all isomers remains elusive, the combination of precise calorimetric measurements for key isomers and the application of robust estimation methods like Benson group additivity provides a powerful framework for understanding the thermochemistry of this important class of compounds. The detailed experimental protocols and illustrative diagrams serve as a valuable resource for researchers and professionals in fields where a deep understanding of molecular thermodynamics is essential for innovation and discovery.
References
- 1. Group additivity values for the heat of formation of C2–C8 alkanes, alkyl hydroperoxides, and their radicals [ouci.dntb.gov.ua]
- 2. srd.nist.gov [srd.nist.gov]
- 3. Heat of formation group additivity - Wikipedia [en.wikipedia.org]
- 4. Benson group increment theory - Wikipedia [en.wikipedia.org]
- 5. store.astm.org [store.astm.org]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. store.astm.org [store.astm.org]
- 9. koehlerinstrument.com [koehlerinstrument.com]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. ASTM D240 (2009) Standard Test Method for Heat of Combustion of Liquid Hydrocarbon Fuels by Bomb Calorimeter. ASTM International, West Conshohocken. - References - Scientific Research Publishing [scirp.org]
- 12. scribd.com [scribd.com]
- 13. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 14. engineering.purdue.edu [engineering.purdue.edu]
- 15. nmt.edu [nmt.edu]
- 16. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
gas chromatography-mass spectrometry of 3-Ethyl-2,5-dimethyloctane
An Application Note on the Gas Chromatography-Mass Spectrometry of 3-Ethyl-2,5-dimethyloctane
Introduction
This compound (C₁₂H₂₆, Molecular Weight: 170.33 g/mol ) is a branched-chain alkane that may be present in complex hydrocarbon mixtures or serve as a volatile organic compound (VOC) of interest in various research fields.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for the separation, identification, and quantification of such volatile compounds.[3] This application note provides a detailed protocol for the analysis of this compound using GC-MS, intended for researchers, scientists, and professionals in drug development and chemical analysis. The methodology covers sample preparation, instrumental parameters, and data interpretation.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to avoid contamination and ensure compatibility with the GC-MS system. Samples should be prepared in clean glass containers to prevent contamination from plastics or other materials.[4][5]
Protocol for Standard Solutions:
-
Solvent Selection : Use a high-purity, volatile organic solvent such as hexane, dichloromethane, or iso-octane.[4] Avoid using water, non-volatile solvents, or strong acids and bases.[5]
-
Concentration : Prepare a stock solution of this compound. From the stock, create a working solution with a concentration of approximately 10 µg/mL to achieve a column loading of around 10 ng with a 1 µL injection.[5]
-
Final Preparation : Transfer the final solution into a 1.5 mL glass autosampler vial. If the sample volume is limited, use a vial insert.[5] Ensure the sample is free from any particulates by filtering or centrifuging before transfer.[6]
Protocol for Complex Matrices (e.g., biological fluids, environmental samples): For samples where this compound is a component within a complex matrix, an extraction step is necessary.
-
Liquid-Liquid Extraction (LLE) : This technique separates analytes based on their solubility in two immiscible solvents (e.g., an aqueous sample and an organic solvent like hexane). The analyte partitions into the organic layer, which is then collected and concentrated.[4]
-
Solid-Phase Microextraction (SPME) : SPME is a solvent-free technique where a coated fiber is exposed to the sample's headspace or directly immersed in a liquid sample. Volatile analytes like this compound adsorb to the fiber, which is then directly inserted into the GC injector for thermal desorption.[7]
-
Headspace Analysis : For isolating volatile components, the sample is sealed in a vial and heated, allowing volatile compounds to collect in the headspace. A sample of this vapor is then injected into the GC.[4][7]
After extraction, the sample may require concentration. A gentle stream of nitrogen gas can be used to evaporate the solvent, concentrating the analytes.[8] The final extract is then reconstituted in a suitable solvent for injection.
GC-MS Instrumentation and Parameters
The successful separation of branched alkanes relies on the use of a non-polar capillary column and an optimized temperature program.[9] The following parameters are recommended for the analysis of this compound.
| Parameter | Value | Reference |
| Gas Chromatograph | ||
| Column | DB-5ms, HP-5ms, or equivalent (5%-Phenyl)-methylpolysiloxane | [9] |
| Column Dimensions | 30 m length x 0.25 mm I.D. x 0.25 µm film thickness | |
| Injector Type | Splitless | [5] |
| Injector Temperature | 250 °C | |
| Carrier Gas | Helium | [7] |
| Flow Rate | 1.0 mL/min (constant flow) | |
| Oven Program | Initial 50 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) | |
| Injection Volume | 1 µL | |
| Mass Spectrometer | ||
| Ion Source | Electron Ionization (EI) | |
| Ionization Energy | 70 eV | |
| Mass Range | 40 - 250 m/z | |
| Source Temperature | 230 °C | |
| Quadrupole Temperature | 150 °C |
Data Analysis and Interpretation
Identification of this compound is based on its retention time and its mass spectrum. The Kovats Retention Index (KI) can also be a useful tool for identifying branched alkanes, as isomers often elute closely together.[10]
Mass Spectral Fragmentation Pattern
Under electron ionization, branched alkanes undergo characteristic fragmentation. The molecular ion peak ([M]⁺•) for branched alkanes is often weak or absent due to the high instability of the parent ion.[11] Fragmentation preferentially occurs at the branching points, as this leads to the formation of more stable secondary or tertiary carbocations.[11] The most abundant peaks in the mass spectrum typically correspond to the loss of the largest alkyl groups from the branch point.[11]
For this compound (structure shown below), the key fragmentation pathways involve cleavage at the C2, C3, and C5 positions.
Structure:
The mass spectrum is expected to be dominated by a series of alkyl fragments (CₙH₂ₙ₊₁) at m/z 43, 57, 71, 85, etc.[12] The relative intensities of these peaks help to elucidate the branching structure.
| m/z | Proposed Fragment Ion | Interpretation | Reference |
| 170 | [C₁₂H₂₆]⁺• | Molecular Ion (likely low abundance or absent) | [2][11] |
| 141 | [C₁₀H₂₁]⁺ | Loss of an ethyl group (-C₂H₅) | [13] |
| 127 | [C₉H₁₉]⁺ | Loss of a propyl group (-C₃H₇) | [11] |
| 85 | [C₆H₁₃]⁺ | Cleavage at a branch point | [14] |
| 71 | [C₅H₁₁]⁺ | Cleavage at a branch point | [11] |
| 57 | [C₄H₉]⁺ | Base Peak (common for branched alkanes) | [15] |
| 43 | [C₃H₇]⁺ | High Abundance Peak | [15] |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.
Conclusion
This application note provides a comprehensive methodology for the analysis of this compound by Gas Chromatography-Mass Spectrometry. The detailed protocols for sample preparation and the specified instrumental parameters offer a robust starting point for achieving accurate and reproducible results. Interpretation of the resulting mass spectrum, with a focus on the characteristic fragmentation patterns of branched alkanes, is essential for confident identification.
References
- 1. This compound | C12H26 | CID 53423784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:62184-07-0 | Chemsrc [chemsrc.com]
- 3. etamu.edu [etamu.edu]
- 4. Sample preparation GC-MS [scioninstruments.com]
- 5. uoguelph.ca [uoguelph.ca]
- 6. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 7. GC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. organomation.com [organomation.com]
- 9. benchchem.com [benchchem.com]
- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 11. GCMS Section 6.9.2 [people.whitman.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
- 14. C7H16 mass spectrum of 3,3-dimethylpentane fragmentation pattern of m/z m/e ions for analysis and identification of 3,3-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. 3-Ethyl-2,7-dimethyloctane | C12H26 | CID 537329 - PubChem [pubchem.ncbi.nlm.nih.gov]
GC-MS analysis of branched alkanes
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Branched Alkanes
Introduction
Branched alkanes, prevalent in petroleum products, biological samples like insect cuticular hydrocarbons, and environmental matrices, present a significant analytical challenge. Their structural diversity, with numerous isomers exhibiting similar physicochemical properties, complicates their separation and identification. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely adopted technique for the detailed analysis of these complex mixtures. The coupling of high-resolution gas chromatography for separation with the specific identification capabilities of mass spectrometry allows for the elucidation of branching patterns and the quantification of individual isomers.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analysis of branched alkanes using GC-MS. It outlines detailed protocols for sample preparation and instrumental analysis, guidance on data interpretation, and a structured workflow to ensure reproducible and accurate results. The primary challenge in this analysis lies in achieving adequate chromatographic separation of isomers and interpreting the often-similar mass spectra.[1][2] Preferential fragmentation at branching points is a key characteristic used for identification.[3]
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial to avoid contamination and ensure the analytes are in a form suitable for GC-MS analysis.[4] The choice of method depends on the sample matrix (liquid, solid, or gas).
a. Liquid Samples (e.g., petroleum fractions, biological extracts)
-
Dilution: Dilute the liquid sample in a volatile, low-boiling-point solvent such as hexane, dichloromethane, or iso-octane.[4][5] The final concentration should be approximately 10 µg/mL to 1 mg/mL to avoid overloading the GC column.[5][6]
-
Extraction (if necessary): For complex matrices, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be required to isolate the alkane fraction.[4]
-
LLE: Mix the sample with two immiscible solvents (e.g., an aqueous and an organic layer). The alkanes will partition into the organic layer, which can then be collected.[4]
-
SPE: Pass the sample through a cartridge containing a sorbent material that retains the analytes. Impurities are washed away, and the purified analytes are then eluted with a suitable solvent.[4]
-
-
Filtration/Centrifugation: To prevent blockage of the injector and column, remove any particulate matter by centrifuging the sample or filtering it through a 0.22 µm filter.[5]
-
Transfer: Transfer the final, clear solution into a 1.5 mL glass autosampler vial.[6] Plastic vials should be avoided to prevent leaching of contaminants.[6]
b. Solid Samples (e.g., plant material, waxes, shales)
-
Extraction:
-
Soxhlet Extraction: For exhaustive extraction, place the ground solid sample in a thimble and extract for several hours (e.g., 72 hours) with a suitable solvent like chloroform (B151607) or hexane.[7]
-
Automated Solid-Liquid Extraction: This modern technique uses elevated temperature and pressure to reduce extraction times significantly, often to around 30 minutes per sample.[8][9]
-
-
Dissolution: If dealing with a solid extract or wax, dissolve a small amount (a few specks) in a volatile solvent within a GC vial.[10]
-
Cleanup: The resulting extract may require cleanup using column chromatography (e.g., over silica (B1680970) gel) to separate saturated hydrocarbons from other compound classes.[7]
-
Filtration: Ensure the final sample is free of particulates before transferring it to an autosampler vial.[10]
c. Volatile Branched Alkanes (Headspace Analysis)
For highly volatile compounds, headspace analysis can be employed.
-
Static Headspace: The sample is placed in a sealed vial and heated to allow volatile compounds to partition into the gas phase (headspace) above the sample.[4][5] A sample of this gas is then injected into the GC.
-
Dynamic Headspace (Purge and Trap): An inert gas is passed through the sample, and the volatilized analytes are collected on a sorbent trap. The trap is then heated to desorb the analytes into the GC system.[5][11]
GC-MS Instrumental Analysis
The key to resolving complex mixtures of branched alkanes is to maximize the chromatographic separation.[1]
a. Gas Chromatography (GC) Conditions
-
GC System: An Agilent 6890N or similar, equipped with a capillary column.[7]
-
Column: A long, non-polar capillary column is essential for good separation.[1][12]
-
Injector:
-
Mode: Splitless or on-column injection. A splitless injection is suitable for trace analysis, with a target of ~10 ng on-column.[6]
-
Temperature: Typically 250-300°C.
-
Injection Volume: 1 µL.
-
-
Carrier Gas: Helium or Hydrogen.[2][7] Hydrogen can sometimes provide a better signal for the molecular ion.[1]
-
Flow Rate: Constant flow, e.g., 1.2 mL/min (Hydrogen) or 35 cm/min linear flow rate (Helium).[2]
-
-
Oven Temperature Program: A slow temperature ramp is crucial for separating closely eluting isomers.
b. Mass Spectrometry (MS) Conditions
-
MS System: An Agilent 5973N or a similar quadrupole, ion trap, or high-resolution mass spectrometer.[7]
-
Ionization Mode:
-
Electron Ionization (EI): Standard mode at 70 eV.[13] EI is excellent for creating reproducible fragmentation patterns for library matching but may result in a weak or absent molecular ion for highly branched alkanes.[1][3]
-
Chemical Ionization (CI): A softer ionization technique that is useful for determining the molecular weight, as it often produces a prominent [M-H]+ or [M+H]+ ion.[1]
-
-
Mass Range: m/z 50-550 (or higher, depending on the expected molecular weights).
-
Source Temperature: ~200-230°C.[13]
-
Quadrupole Temperature: ~150°C.
-
Data Acquisition: Full scan mode for identification. For quantification of specific analytes, Selected Ion Monitoring (SIM) can be used to increase sensitivity by monitoring characteristic ions like m/z 57 and 71.[8]
Data Presentation and Interpretation
Identification of Branched Alkanes
-
Mass Spectra Interpretation: Branched alkanes show preferential cleavage at the point of branching, leading to the formation of more stable secondary or tertiary carbocations.[3] This results in a mass spectrum that lacks the smooth exponential decay of fragment ions seen in n-alkanes.[3] The loss of the largest alkyl group at the branch point is typically favored.[3]
-
Retention Indices (RI): Due to the potential for co-elution and similar mass spectra, retention indices (such as Kovats Retention Indices) are invaluable for identification.[2] By running a series of n-alkane standards, the retention times of unknown peaks can be converted to RI values, which are more consistent across different instruments and conditions than raw retention times.[2] These values can then be compared to literature data for tentative identification.
Quantitative Analysis
For quantitative analysis, a calibration curve should be prepared using standards of the branched alkanes of interest. If standards are unavailable, semi-quantification can be performed using the response factor of a closely related compound.
The table below provides an example of quantitative parameters that can be determined for alkane analysis, based on a published method for n-alkanes which can be adapted for branched isomers.
| Parameter | Value | Reference Compound(s) | Notes |
| Linear Dynamic Range | 5 - 100 nmol | n-C21 to n-C36 | Injected onto the column.[8][9] |
| Limit of Quantitation (LOQ) | 5 nmol | n-C21 to n-C36 | Represents the lowest amount that can be reliably quantified.[8][9] |
| Method Recovery | > 91% | n-C21 to n-C36 | Includes efficiency of the entire extraction and analysis process.[8][9] |
| Intra-assay CV (%) | 0.1% - 12.9% | n-C21 to n-C36 | Coefficient of variation; higher imprecision is seen at lower concentrations.[8][9] |
Workflow and Pathway Visualization
The following diagrams illustrate the logical workflow for the .
Caption: Experimental workflow for .
Caption: Logical decision tree for identifying branched alkanes via GC-MS.
References
- 1. researchgate.net [researchgate.net]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. GCMS Section 6.9.2 [people.whitman.edu]
- 4. Sample preparation GC-MS [scioninstruments.com]
- 5. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 6. uoguelph.ca [uoguelph.ca]
- 7. Frontiers | Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Improved GC/MS method for quantitation of n-alkanes in plant and fecal material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. academic.oup.com [academic.oup.com]
Application Notes and Protocols for 13C NMR Spectroscopy of Octane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. It provides direct information about the carbon skeleton, including the number of non-equivalent carbon atoms, their hybridization state, and their chemical environment. This application note provides a detailed guide to the 13C NMR spectroscopy of octane (B31449) and its derivatives. Octane derivatives are fundamental structures in organic chemistry and are integral components of many larger molecules of pharmaceutical and industrial importance. Understanding their 13C NMR spectral characteristics is crucial for synthesis confirmation, impurity profiling, and metabolic studies.
Principles of 13C NMR Spectroscopy of Alkanes
The chemical shift (δ) in 13C NMR is influenced by the electronic environment of the carbon nucleus. For alkanes like octane and its derivatives, the chemical shifts are primarily affected by:
-
Substitution: The number of attached carbon atoms (quaternary, tertiary, secondary, primary) influences the chemical shift.
-
Inductive Effects: Electronegative substituents (e.g., -OH, -Br, -Cl) cause a downfield shift (higher ppm) for the carbon atom they are attached to (α-carbon) and, to a lesser extent, for the adjacent carbon (β-carbon).
-
Stereochemistry: The spatial arrangement of atoms can influence the chemical environment and thus the chemical shift. For example, cis and trans isomers of alkenes will exhibit different chemical shifts for the carbons involved in the double bond and the adjacent carbons.[1]
Due to the symmetry in the n-octane molecule, it exhibits only four signals in its 13C NMR spectrum, as there are four pairs of chemically equivalent carbon atoms.[2]
Data Presentation: 13C NMR Chemical Shifts of Octane Derivatives
The following table summarizes the 13C NMR chemical shifts (in ppm) for n-octane and a selection of its derivatives. All data is referenced to tetramethylsilane (B1202638) (TMS) at 0.0 ppm. The solvent is typically deuterated chloroform (B151607) (CDCl₃), which shows a characteristic triplet at approximately 77 ppm.[3]
| Compound | C1 | C2 | C3 | C4 | C5 | C6 | C7 | C8 |
| n-Octane | 14.1 | 22.7 | 31.9 | 29.2 | 29.2 | 31.9 | 22.7 | 14.1 |
| 1-Octanol [4] | 63.0 | 32.6 | 25.7 | 29.4 | 29.2 | 31.8 | 22.6 | 14.0 |
| 2-Octanol [5][6] | 23.5 | 68.0 | 39.5 | 25.9 | 29.5 | 32.0 | 22.7 | 14.1 |
| 3-Octanol | 14.1 | 22.6 | 72.9 | 36.5 | 25.5 | 31.8 | 22.6 | 14.1 |
| 4-Octanol [7] | 14.1 | 22.9 | 36.6 | 71.3 | 36.6 | 22.9 | 14.1 | - |
| 1-Chlorooctane [8] | 45.1 | 32.7 | 26.8 | 29.1 | 29.0 | 31.7 | 22.6 | 14.0 |
| 2-Bromooctane | 27.6 | 53.5 | 37.8 | 28.5 | 29.0 | 31.5 | 22.5 | 14.0 |
| cis-2-Octene [9][10] | 12.4 | 123.3 | 130.3 | 29.6 | 29.1 | 31.8 | 22.6 | 14.0 |
| trans-2-Octene [11][12] | 17.8 | 124.9 | 131.1 | 32.4 | 29.0 | 31.7 | 22.6 | 14.0 |
| cis-3-Octene [13] | 14.4 | 20.6 | 128.9 | 130.1 | 27.2 | 29.5 | 22.6 | 14.0 |
| trans-3-Octene [14][15] | 14.4 | 25.8 | 130.3 | 131.4 | 32.5 | 29.4 | 22.6 | 14.0 |
| cis-4-Octene [16][17] | 14.2 | 23.1 | 29.8 | 129.8 | 129.8 | 29.8 | 23.1 | 14.2 |
| trans-4-Octene [18][19] | 14.2 | 23.2 | 35.1 | 131.2 | 131.2 | 35.1 | 23.2 | 14.2 |
Note: Chemical shifts are reported to one decimal place. Values may vary slightly depending on the solvent and concentration.
Experimental Protocols
This section outlines a general procedure for acquiring high-quality 13C NMR spectra of octane derivatives.
1. Sample Preparation
-
Materials:
-
Octane derivative (10-50 mg)
-
Deuterated solvent (e.g., CDCl₃) (0.5-0.7 mL)
-
Tetramethylsilane (TMS) (as internal standard, often pre-mixed in solvent)
-
5 mm NMR tube
-
Pasteur pipette
-
Vial
-
-
Procedure:
-
Weigh 10-50 mg of the octane derivative into a clean, dry vial.
-
Add 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing TMS.
-
Gently swirl the vial to ensure the sample is fully dissolved.
-
Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Cap the NMR tube securely.
-
2. NMR Spectrometer Setup and Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
-
Software: Standard NMR acquisition and processing software.
-
Typical 13C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments). This decouples the protons, resulting in a spectrum with single lines for each carbon, which simplifies interpretation.
-
Spectral Width: 0 to 220 ppm. This range covers the vast majority of carbon chemical shifts in organic molecules.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay is important for quantitative analysis, allowing all carbons, especially quaternary carbons, to fully relax between pulses.
-
Number of Scans: 256 to 1024 scans are typically required to achieve a good signal-to-noise ratio due to the low natural abundance of 13C (1.1%).
-
Temperature: 298 K (25 °C).
-
3. Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Reference the spectrum by setting the TMS signal to 0.0 ppm. If TMS is not present, the solvent peak can be used as a secondary reference (e.g., the center of the CDCl₃ triplet at 77.16 ppm).
-
Perform baseline correction to ensure a flat baseline.
-
Integrate the signals if quantitative analysis is required (note: for standard proton-decoupled spectra, integrations are not always reliable due to the Nuclear Overhauser Effect).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the 13C NMR analysis of an octane derivative.
Caption: Experimental workflow for 13C NMR analysis of octane derivatives.
Logical Relationship of Substituent Effects on 13C Chemical Shifts
The following diagram illustrates the influence of a generic electronegative substituent (X) on the 13C chemical shifts of an octane chain.
Caption: Influence of an electronegative substituent on 13C chemical shifts.
References
- 1. 13C nmr spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. C8H18 C-13 nmr spectrum of octane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of n-octane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. youtube.com [youtube.com]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. DL-2-Octanol(123-96-6) 13C NMR [m.chemicalbook.com]
- 6. L(-)-2-Octanol(5978-70-1) 13C NMR spectrum [chemicalbook.com]
- 7. 4-OCTANOL(589-62-8) 13C NMR spectrum [chemicalbook.com]
- 8. 1-Chlorooctane(111-85-3) 13C NMR spectrum [chemicalbook.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. cis-2-Octene | C8H16 | CID 5356796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. TRANS-2-OCTENE(13389-42-9) 13C NMR spectrum [chemicalbook.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. CIS-3-OCTENE(14850-22-7) 13C NMR spectrum [chemicalbook.com]
- 14. TRANS-3-OCTENE(14919-01-8) 13C NMR spectrum [chemicalbook.com]
- 15. dev.spectrabase.com [dev.spectrabase.com]
- 16. spectrabase.com [spectrabase.com]
- 17. CIS-4-OCTENE(7642-15-1) 13C NMR spectrum [chemicalbook.com]
- 18. TRANS-4-OCTENE(14850-23-8) 13C NMR spectrum [chemicalbook.com]
- 19. dev.spectrabase.com [dev.spectrabase.com]
Application Note: Proton NMR Analysis of 3-Ethyl-2,5-dimethyloctane
Audience: Researchers, scientists, and drug development professionals.
Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Proton (¹H) NMR, in particular, provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. This application note provides a detailed protocol and predicted spectral analysis for 3-Ethyl-2,5-dimethyloctane, a branched alkane. Understanding the ¹H NMR spectrum of such molecules is crucial for structural verification in synthesis, quality control, and the characterization of complex hydrocarbon-based compounds. Protons in alkanes typically resonate in the upfield region of the spectrum (approximately 0.7-1.5 ppm)[1][2]. The precise chemical shift and splitting pattern of each signal are dictated by the local electronic environment and the number of adjacent protons.
Predicted ¹H NMR Data
The structure of this compound contains several chiral centers, leading to a complex spectrum where chemically similar protons can become magnetically non-equivalent. The predicted ¹H NMR data are summarized below. Due to significant signal overlap expected in the aliphatic region, many of the methine (CH) and methylene (B1212753) (CH₂) signals are anticipated to form a complex, unresolved multiplet.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Signal Assignment | Proton Environment | Integration | Predicted δ (ppm) | Predicted Multiplicity |
| H_a, H_i, H_k | C1-H ₃, C(i)-H ₃, C(k)-H ₃ | 9H | ~0.8-0.9 | Doublet (d) |
| H_h, H_l | C8-H ₃, C(l)-H ₃ | 6H | ~0.8-0.9 | Triplet (t) |
| H_d, H_f, H_g, H_j | C4-H ₂, C6-H ₂, C7-H ₂, C(j)-H ₂ | 8H | ~1.1-1.4 | Multiplet (m) |
| H_b, H_c, H_e | C2-H , C3-H , C5-H | 3H | ~1.2-1.5 | Multiplet (m) |
Note: Chemical shifts (δ) are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. The spectrum is predicted for a standard deuterated solvent like CDCl₃. Due to structural complexity, signals assigned as multiplets will likely overlap significantly.
Caption: Structure of this compound with proton assignments.
Protocol: ¹H NMR Spectrum Acquisition
This protocol outlines the standard procedure for acquiring a high-resolution ¹H NMR spectrum of a liquid organic compound.
1. Materials and Equipment
-
Sample: 5-10 mg of this compound
-
NMR Tube: 5 mm diameter, clean and dry
-
Deuterated Solvent: Chloroform-d (CDCl₃) is common for nonpolar compounds[3].
-
Internal Standard: Tetramethylsilane (TMS) (often included in the solvent)
-
Glass Pasteur Pipette and bulb
-
Small vial for dissolving the sample
-
Glass wool or cotton plug for filtration
-
NMR Spectrometer (e.g., 400 MHz or higher)
2. Experimental Procedure
2.1. Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial. For ¹H NMR, this amount is generally sufficient for a spectrum with a good signal-to-noise ratio in a few minutes.[3][4][5]
-
Dissolution: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.[3][4] Gently swirl or vortex the vial to ensure the sample dissolves completely.
-
Filtration and Transfer: Place a small plug of glass wool into a Pasteur pipette.[6] Use the pipette to transfer the solution from the vial into the NMR tube, filtering out any dust or particulate matter which can degrade spectral resolution.[4][6] The final liquid height in the NMR tube should be about 4-5 cm.[3][4]
-
Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination. Wipe the outside of the tube with a lint-free tissue.
Caption: Workflow for acquiring and processing a ¹H NMR spectrum.
2.2. Data Acquisition
-
Instrument Insertion: Carefully insert the NMR tube into a spinner turbine and use a depth gauge to ensure correct positioning. Place the sample into the NMR spectrometer.
-
Instrument Setup:
-
Locking: The spectrometer will "lock" onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[3]
-
Shimming: The magnetic field homogeneity is optimized through a process called shimming to achieve sharp, symmetrical peaks.[3] This can be done manually or automatically.
-
Tuning: The probe is tuned to the ¹H frequency to maximize signal detection.
-
-
Acquisition Parameters: Set up the experiment with typical parameters for a ¹H spectrum:
-
Pulse Angle: 90°
-
Spectral Width: ~16 ppm
-
Acquisition Time: ~2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
-
2.3. Data Processing
-
Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via Fourier transformation.
-
Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the positive absorptive phase.
-
Baseline Correction: A flat baseline is established across the spectrum.
-
Referencing: The chemical shift axis is calibrated by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).
-
Integration: The area under each peak is integrated to determine the relative ratio of protons contributing to the signal.
Spectral Interpretation
The analysis of the ¹H NMR spectrum relies on interpreting the chemical shift, integration, and splitting pattern of each signal.
-
Chemical Shift (δ): The positions of the signals along the x-axis indicate the electronic environment of the protons. For this compound, all protons are in an aliphatic environment and are expected to appear in the upfield region of the spectrum (< 2.0 ppm). Methine (CH) protons are generally the most deshielded (further downfield) among aliphatic protons, followed by methylene (CH₂) and then methyl (CH₃) protons.[2]
-
Integration: The relative area of each signal corresponds to the number of protons it represents. For example, the signals for the five methyl groups (a, h, i, k, l) should integrate to a total of 15 protons relative to the rest of the molecule.
-
Spin-Spin Splitting (Multiplicity): Signal splitting is caused by the influence of non-equivalent protons on adjacent carbons. The n+1 rule is used to predict the multiplicity, where 'n' is the number of equivalent neighboring protons.[7][8] For instance, the terminal methyl protons at C8 (H_h) are adjacent to the two protons on C7, so their signal is split into a triplet (2+1=3). The methyl protons at C1 (H_a) are adjacent to the single proton at C2, splitting their signal into a doublet (1+1=2).
Caption: Relationship between neighboring protons and the resulting signal multiplicity based on the n+1 rule.
References
- 1. Alkanes | OpenOChem Learn [learn.openochem.org]
- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. research.reading.ac.uk [research.reading.ac.uk]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
- 7. Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 8. 13.6 Spin–Spin Splitting in 1H NMR Spectra – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Application Note: Gas Chromatographic Analysis of 3-Ethyl-2,5-dimethyloctane
Abstract
This application note provides a detailed protocol for the analysis of 3-Ethyl-2,5-dimethyloctane using gas chromatography (GC). Due to the absence of direct experimental retention data for this specific isomer, this document leverages data from a structurally similar compound, 3-Ethyl-2,7-dimethyloctane, to provide an estimated retention index. The methodologies outlined are based on established principles of Detailed Hydrocarbon Analysis (DHA), which is suitable for the separation of complex mixtures of branched alkanes. This guide is intended for researchers, scientists, and professionals in drug development and related fields who are working with C12 branched alkanes.
Introduction
This compound is a C12 branched alkane. The analysis of such compounds is often challenging due to the large number of structural isomers with similar physicochemical properties, leading to co-elution in chromatographic separations. Gas chromatography, particularly with high-resolution capillary columns, is the premier technique for the analysis of these volatile hydrocarbons. Retention time and, more reliably, the Kovats retention index, are crucial parameters for compound identification.
This application note provides a generalized protocol for the analysis of C12 branched alkanes, which can be adapted for the specific analysis of this compound.
Data Presentation
The retention of this compound is presented as an estimated Kovats retention index based on the value for a structurally similar isomer, 3-Ethyl-2,7-dimethyloctane. The expected retention time is dependent on the specific chromatographic conditions and column dimensions.
| Compound | CAS Number | Molecular Formula | Estimated Kovats Retention Index (Non-polar column) |
| This compound | 62183-64-6 | C12H26 | ~1180 |
Note: The provided Kovats Retention Index is an estimate based on the value for 3-Ethyl-2,7-dimethyloctane (CAS: 62183-55-5) on a VF-5MS column. Actual retention times and indices should be confirmed experimentally using an analytical standard.
Experimental Protocols
The following is a representative experimental protocol for the analysis of C12 branched alkanes, based on established methods for Detailed Hydrocarbon Analysis (DHA).
1. Sample Preparation
-
Standard Preparation: Prepare a stock solution of a C12 branched alkane isomer mixture (if available) or a related standard in a volatile, non-polar solvent such as hexane (B92381) or pentane. A typical concentration is 100 µg/mL.
-
Sample Dilution: If analyzing a complex mixture, dilute the sample in the chosen solvent to bring the concentration of the analytes of interest within the linear range of the detector.
2. Gas Chromatography (GC) Conditions
-
Gas Chromatograph: An Agilent 7890B GC system or equivalent, equipped with a split/splitless injector and a flame ionization detector (FID).
-
Column: A non-polar capillary column is recommended for the separation of alkanes based on their boiling points. A 100% dimethylpolysiloxane stationary phase is a common choice.
-
Example Column: Agilent J&W DB-1, 100 m x 0.25 mm, 0.5 µm film thickness.
-
-
Carrier Gas: Helium or Hydrogen, with a constant flow rate of 1.0 mL/min.
-
Injector:
-
Temperature: 250 °C
-
Mode: Split (split ratio of 50:1 to minimize column overload)
-
Injection Volume: 1 µL
-
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 10 minutes
-
Ramp: Increase to 250 °C at a rate of 5 °C/min
-
Final Hold: Hold at 250 °C for 10 minutes
-
-
Detector (FID):
-
Temperature: 300 °C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (Nitrogen): 25 mL/min
-
3. Data Analysis
-
Peak Identification: Identify the peaks corresponding to the C12 branched alkanes based on their retention times. For confirmation, especially in complex mixtures, analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.
-
Kovats Retention Index Calculation: To calculate the Kovats retention index, a series of n-alkanes (e.g., C10 to C14) must be run under the same chromatographic conditions. The retention index (I) is calculated using the following formula:
I = 100 * [n + (N - n) * (log(t'(unk)) - log(t'(n))) / (log(t'(N)) - log(t'(n)))]
Where:
-
t'_(unk) is the adjusted retention time of the unknown compound
-
t'_(n) is the adjusted retention time of the n-alkane eluting before the unknown
-
t'_(N) is the adjusted retention time of the n-alkane eluting after the unknown
-
n is the carbon number of the earlier eluting n-alkane
-
N is the carbon number of the later eluting n-alkane
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the analysis and the conceptual basis of retention index calculation.
Caption: Workflow for the GC analysis of this compound.
Caption: Elution order for retention index calculation.
Application Note: Mass Spectral Fragmentation Analysis of 3-Ethyl-2,5-dimethyloctane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful analytical technique for the identification and structural analysis of volatile and semi-volatile organic compounds.[1][2] Electron ionization (EI) is a hard ionization technique that induces extensive fragmentation of analyte molecules, generating a reproducible fragmentation pattern that serves as a molecular "fingerprint".[3] For branched alkanes, such as 3-Ethyl-2,5-dimethyloctane, fragmentation patterns are highly characteristic and are governed by the preferential cleavage at branching points to form stable carbocations.[3][4] Understanding these fragmentation pathways is crucial for the correct identification of isomeric structures. This application note provides a detailed theoretical analysis of the expected mass spectral fragmentation of this compound, its predicted key fragment ions, and a general experimental protocol for its analysis.
Experimental Protocol
A standard method for analyzing volatile hydrocarbons like this compound is by Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)
-
Capillary Column: A non-polar column (e.g., DB-1ms or equivalent) is suitable for the separation of alkanes.
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole, Ion Trap, or Time-of-Flight (TOF).
-
Helium as the carrier gas.
Procedure:
-
Sample Preparation: Dilute the sample containing this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).
-
GC Separation:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
-
Carrier Gas Flow: Constant flow of 1 mL/min.
-
-
Mass Spectrometry Analysis:
-
Ion Source Temperature: 230 °C
-
Scan Range: m/z 35-500.
-
Acquire data in full scan mode.
-
-
Data Analysis: Identify the chromatographic peak corresponding to this compound and analyze the corresponding mass spectrum. Compare the obtained spectrum with the predicted fragmentation pattern and, if available, with library spectra of related compounds.
Predicted Mass Spectral Fragmentation of this compound
The molecular formula of this compound is C12H26, with a molecular weight of approximately 170.34 g/mol .[5] Upon electron ionization, the molecular ion (M+) at m/z 170 is expected to be of very low abundance or completely absent due to the highly branched nature of the molecule, which promotes rapid fragmentation.[4]
The fragmentation of branched alkanes is dominated by cleavage at the carbon-carbon bonds adjacent to the tertiary and quaternary carbons, as this leads to the formation of more stable secondary and tertiary carbocations.[3][4] The loss of the largest alkyl radical at a branching point is generally favored.
Key Fragmentation Pathways:
The structure of this compound is as follows:
The most likely cleavage points are at the C3 and C5 positions, which are the branching points.
-
Cleavage at C2-C3 bond: This can lead to the formation of a secondary carbocation.
-
Cleavage at C3-C4 bond: This is a major fragmentation pathway, leading to the formation of a stable tertiary carbocation.
-
Cleavage at C4-C5 bond: This will result in a secondary carbocation.
-
Cleavage at C5-C6 bond: Another significant fragmentation pathway leading to a stable secondary carbocation.
Based on these principles, the following table summarizes the predicted major fragment ions for this compound.
| m/z | Proposed Fragment Ion Structure | Neutral Loss | Comments |
| 141 | [C10H21]+ | C2H5 | Loss of an ethyl radical from the C3 position. |
| 127 | [C9H19]+ | C3H7 | Loss of a propyl radical. |
| 99 | [C7H15]+ | C5H11 | Cleavage at the C5-C6 bond with loss of a pentyl radical. |
| 85 | [C6H13]+ | C6H13 | Cleavage at the C3-C4 bond with loss of a hexyl radical. |
| 71 | [C5H11]+ | C7H15 | A common fragment for branched alkanes. |
| 57 | [C4H9]+ | C8H17 | A very common and often abundant fragment corresponding to a butyl cation. |
| 43 | [C3H7]+ | C9H19 | A very common and often abundant fragment corresponding to a propyl cation. |
| 29 | [C2H5]+ | C10H21 | Corresponding to an ethyl cation. |
Visualization of Fragmentation Pathway
The following diagram illustrates the predicted primary fragmentation pathways of the this compound molecular ion.
Caption: Predicted EI fragmentation of this compound.
Conclusion
The mass spectral fragmentation of this compound is predicted to be dominated by cleavages at the branched carbon atoms, leading to the formation of stable carbocations. The molecular ion peak is expected to be of low intensity or absent. The most informative fragment ions are anticipated at m/z 141, 127, 99, and 85, resulting from the loss of alkyl radicals at the branching points. A series of smaller, common alkane fragment ions at m/z 71, 57, 43, and 29 would also be expected. This predicted fragmentation pattern provides a valuable reference for the identification of this compound and related branched alkanes in complex mixtures using GC-MS.
References
Application Note and Protocol for the Analytical Characterization of 3-Ethyl-2,5-dimethyloctane
Introduction
3-Ethyl-2,5-dimethyloctane is a branched alkane with the molecular formula C12H26. As a volatile organic compound, its accurate identification and quantification are crucial in various research areas, including its potential use in materials science and as a component in complex hydrocarbon mixtures. This document provides a comprehensive guide for the analytical characterization of a this compound analytical standard, focusing on identity, purity, and concentration assessment using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined are based on established methods for the analysis of similar volatile alkanes.
Physicochemical and Analytical Data
Due to the limited availability of specific experimental data for this compound, the following table summarizes key computed properties and experimental data from its isomers, which are expected to have similar characteristics.
| Property | Value | Source |
| Molecular Formula | C12H26 | PubChem[1][2][3][4] |
| IUPAC Name | This compound | PubChem[2] |
| Molecular Weight | 170.33 g/mol | PubChem[1][3][4][5] |
| CAS Number | 62184-07-0 | Chemsrc[6] |
| Boiling Point (estimate) | 196 °C | LookChem (for 3-Ethyl-2,7-dimethyloctane)[7] |
| Melting Point (estimate) | -50.8 °C | LookChem (for 3-Ethyl-2,7-dimethyloctane)[7] |
| Density (estimate) | 0.7546 g/cm³ | LookChem (for 3-Ethyl-2,7-dimethyloctane)[7] |
| Kovats Retention Index | ~1180 (Semi-standard non-polar column) | PubChem (for 3-Ethyl-2,7-dimethyloctane)[1] |
Experimental Protocols
Gas chromatography separates volatile compounds in a mixture based on their differential partitioning between a stationary phase (in the GC column) and a mobile phase (an inert carrier gas). As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative (mass spectrum) and quantitative (peak area) information.
-
Analytical Standard: this compound (purity ≥ 98%)
-
Solvent: Hexane or Pentane (GC grade or higher)
-
Inert Gas: Helium or Nitrogen (99.999% purity or higher)
-
Glassware: Volumetric flasks, pipettes, and autosampler vials with septa
A standard GC-MS system equipped with a split/splitless injector and a mass selective detector is suitable for this analysis. The following instrumental parameters are recommended and are based on typical methods for volatile alkane analysis.[8]
| GC Parameter | Setting |
| Column | Agilent DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar column) |
| Inlet | Splitless mode |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Oven Program | Initial: 50 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min |
| Carrier Gas | Helium |
| Constant Flow Rate | 1.0 mL/min |
| Transfer Line Temp. | 280 °C |
| MS Parameter | Setting |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
| Scan Rate | 5 Hz |
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound analytical standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with hexane.
-
Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) by serial dilution of the stock solution with hexane.
-
Equilibrate the GC-MS system with the specified conditions.
-
Inject a solvent blank (hexane) to ensure no system contamination.
-
Inject the prepared working standards in order of increasing concentration to build a calibration curve.
-
Inject any unknown samples for quantification.
-
Following the sample injections, inject a mid-range calibration standard to verify instrument stability.
-
Identification: The identity of this compound is confirmed by comparing its retention time and the resulting mass spectrum with a reference spectrum (if available) or by interpreting the fragmentation pattern. The mass spectrum is expected to show characteristic fragments for branched alkanes, with prominent peaks at m/z 43, 57, 71, and 85.
-
Purity Assessment: The purity of the analytical standard can be determined by calculating the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
Quantification: A calibration curve is constructed by plotting the peak area of the this compound standard against its concentration. The concentration of the compound in unknown samples is then determined by interpolating their peak areas from this curve.
Workflow and Pathway Diagrams
Caption: Workflow for the analytical qualification of a this compound standard.
Conclusion
This application note provides a detailed protocol for the analytical characterization of this compound using GC-MS. The described methodology is suitable for establishing the identity, purity, and concentration of this compound, which is essential for its use as an analytical standard in research and development. The provided instrumental parameters can be adapted based on the specific instrumentation and analytical requirements.
References
- 1. 3-Ethyl-2,7-dimethyloctane | C12H26 | CID 537329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C12H26 | CID 53423784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Ethyl-3,5-dimethyloctane | C12H26 | CID 53424939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Ethyl-2,4-dimethyloctane | C12H26 | CID 53423713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-ethyl-4,5-dimethyloctane [webbook.nist.gov]
- 6. This compound | CAS#:62184-07-0 | Chemsrc [chemsrc.com]
- 7. lookchem.com [lookchem.com]
- 8. lcms.cz [lcms.cz]
Application Notes and Protocols for the Quantification of Volatile Organic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of common methodologies for the quantification of volatile organic compounds (VOCs). The included protocols are intended to serve as a guide for researchers, scientists, and professionals in drug development and related fields.
Introduction to VOC Quantification Techniques
The accurate quantification of VOCs is critical in various scientific disciplines, from environmental monitoring and food science to medical diagnostics and pharmaceutical development. Several analytical techniques are available, each with its own set of advantages and limitations. The choice of method often depends on the specific application, the nature of the VOCs, the required sensitivity, and the sample matrix.
The most common methods for VOC analysis include Gas Chromatography (GC) coupled with various detectors, and direct-injection mass spectrometry techniques such as Proton Transfer Reaction-Mass Spectrometry (PTR-MS) and Selected Ion Flow Tube-Mass Spectrometry (SIFT-MS).[1][2][3][4] GC-based methods offer high separation efficiency, allowing for the analysis of complex mixtures of VOCs.[1][2] Direct-injection techniques, on the other hand, provide real-time analysis without the need for chromatographic separation.[5][6][7]
Core Quantification Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely used technique for the separation, identification, and quantification of VOCs.[1][2] It combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry.
Data Presentation: Quantitative Data for GC-MS
| Parameter | Typical Range | Notes |
| Limit of Detection (LOD) | 0.006 - 50 ng/L | Dependent on the compound, matrix, and specific GC-MS setup.[8] |
| Limit of Quantification (LOQ) | < 100 ng/L | Generally higher than the LOD, representing the lowest concentration that can be reliably quantified.[8] |
| Linear Dynamic Range | 3-5 orders of magnitude | Can be extended with appropriate calibration strategies. |
| Precision (RSD%) | < 15% | Varies with concentration and sample complexity. |
Experimental Protocol: GC-MS Quantification of VOCs in a Liquid Matrix (e.g., Water, Plasma)
This protocol outlines a general procedure for the quantification of VOCs using headspace solid-phase microextraction (HS-SPME) followed by GC-MS.
Materials:
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
-
SPME fiber assembly (e.g., PDMS/DVB)
-
Heated agitator or water bath
-
Headspace vials with septa
-
Gastight syringe
-
VOC standards
-
Internal standard (e.g., deuterated analog of a target analyte)
-
Methanol (HPLC grade)
-
Sample matrix
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of the target VOCs in methanol.
-
Create a series of calibration standards by spiking known amounts of the stock solution into the sample matrix.
-
Add a constant concentration of the internal standard to each calibration standard and sample.
-
-
Sample Preparation (HS-SPME):
-
Place a defined volume of the sample or calibration standard into a headspace vial.
-
Seal the vial with a septum cap.
-
Place the vial in a heated agitator or water bath at a controlled temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) to allow for equilibration of the VOCs in the headspace.
-
Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to allow for the adsorption of VOCs.
-
-
GC-MS Analysis:
-
Retract the fiber and immediately insert it into the heated GC injection port for thermal desorption of the analytes.
-
Start the GC-MS data acquisition.
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program: 40°C for 2 min, then ramp to 250°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Electron Ionization: 70 eV
-
Scan Mode: Full scan (m/z 35-350) or Selected Ion Monitoring (SIM) for higher sensitivity.
-
-
-
Data Analysis:
-
Identify the peaks of interest based on their retention times and mass spectra by comparing them to the standards.
-
Integrate the peak areas for the target analytes and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analytes in the samples using the calibration curve.
-
Visualization of the GC-MS Workflow
Caption: Workflow for VOC quantification using HS-SPME-GC-MS.
Direct-Injection Mass Spectrometry: PTR-MS and SIFT-MS
Proton Transfer Reaction-Mass Spectrometry (PTR-MS) and Selected Ion Flow Tube-Mass Spectrometry (SIFT-MS) are real-time, direct-injection mass spectrometry techniques that do not require chromatographic separation.[5][6][7] They are highly sensitive and suitable for high-throughput analysis.
-
PTR-MS utilizes H3O+ as the primary reagent ion to ionize VOCs with a proton affinity higher than water.[9][10] This soft ionization method results in minimal fragmentation.[6]
-
SIFT-MS employs multiple, switchable reagent ions (e.g., H3O+, NO+, O2+) to selectively ionize and quantify a broad range of VOCs, including those that are challenging for PTR-MS.[5][11][12]
Data Presentation: Quantitative Data for Direct-Injection MS
| Parameter | PTR-MS | SIFT-MS | Notes |
| Limit of Detection (LOD) | < 1 pptv - low pptv | Low pptv | Real-time analysis allows for very low detection limits.[6][13][14] |
| Linear Dynamic Range | > 6 orders of magnitude | > 6 orders of magnitude | Wide linear range is a key advantage of these techniques.[13][14] |
| Response Time | < 100 ms | Seconds | Enables real-time monitoring of dynamic processes.[6][7] |
| Precision (RSD%) | Typically < 5% | Typically < 5% | High precision is achievable due to the stable ion chemistry. |
Experimental Protocol: Real-Time VOC Analysis using SIFT-MS
This protocol describes the general procedure for the direct analysis of gases or headspace using SIFT-MS.
Materials:
-
SIFT-MS instrument
-
Gas sampling bags or direct sampling line
-
Zero air or nitrogen generator for background checks
-
Calibration gas standard for the target VOCs
Procedure:
-
Instrument Setup and Calibration:
-
Perform a background check using zero air or nitrogen to ensure the system is clean.
-
Introduce a certified calibration gas standard to the instrument.
-
Select the appropriate reagent ions (H3O+, NO+, O2+) for the target analytes.
-
Perform a calibration for each target compound to establish its response factor. SIFT-MS can also provide absolute quantification without the continuous use of gas standards.[6]
-
-
Sample Introduction:
-
For gas samples, connect the sampling bag or line directly to the SIFT-MS inlet.
-
For liquid or solid samples, perform headspace analysis by placing the sample in a sealed vial and introducing the headspace gas to the instrument.
-
-
Data Acquisition:
-
Set the data acquisition parameters, including the desired measurement time and the specific m/z values to monitor for the target VOCs.
-
Initiate the real-time data acquisition. The instrument will continuously sample and analyze the gas stream.
-
-
Data Analysis:
-
The SIFT-MS software provides real-time concentration data for the selected VOCs.
-
The data can be exported for further analysis and visualization.
-
Caption: Comparison of common calibration strategies for VOC analysis.
Conclusion
The quantification of volatile organic compounds is a multifaceted task that requires careful consideration of the analytical technique, sample preparation, and calibration strategy. GC-MS remains a gold standard for the analysis of complex VOC mixtures, while direct-injection techniques like PTR-MS and SIFT-MS offer real-time monitoring capabilities with exceptional sensitivity. The implementation of appropriate calibration methods, particularly stable isotope dilution analysis for high-accuracy requirements, is paramount for obtaining reliable quantitative data. These application notes and protocols provide a foundation for researchers to develop and validate robust methods for VOC quantification in their specific applications.
References
- 1. iltusa.com [iltusa.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Volatile organic compound - Wikipedia [en.wikipedia.org]
- 4. azom.com [azom.com]
- 5. Real-Time VOC Analyzer - Syft Technologies [syft.com]
- 6. PTR-MS | IONICON [ionicon.com]
- 7. labcompare.com [labcompare.com]
- 8. researchgate.net [researchgate.net]
- 9. tofwerk.com [tofwerk.com]
- 10. PTR-MS | Laboratory of Atmospheric Chemistry | PSI [psi.ch]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. mdpi.com [mdpi.com]
- 13. Identification and quantification of VOCs by proton transfer reaction time of flight mass spectrometry: An experimental workflow for the optimization of specificity, sensitivity, and accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. msconsult.dk [msconsult.dk]
Application Notes and Protocols for Investigating 3-Ethyl-2,5-dimethyloctane in Pheromone Research
For: Researchers, scientists, and drug development professionals.
Introduction
Branched-chain alkanes are a class of cuticular hydrocarbons that play a crucial role in chemical communication in various insect species.[1] While many of these compounds have been identified as contact sex pheromones, the specific biological activity of many branched alkanes, including 3-Ethyl-2,5-dimethyloctane, remains to be fully elucidated.[2] For instance, a related compound, 3-Ethyl-2,7-dimethyloctane, has been identified as a urinary sex pheromone in male mice, highlighting the potential for such molecules to act as semiochemicals.[3][4]
These application notes provide a comprehensive framework for the systematic investigation of this compound as a potential pheromone. The following protocols outline the necessary steps for the chemical analysis, electrophysiological screening, and behavioral validation of this compound in a model insect species. The methodologies are based on established techniques in pheromone research, including gas chromatography-mass spectrometry (GC-MS), electroantennography (EAG), and behavioral assays.[5][6][7]
Chemical Analysis and Identification
The initial step in pheromone research is the identification and quantification of the candidate compound from the target organism. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this purpose.[5][8]
Protocol 1: GC-MS Analysis of Cuticular Extracts
Objective: To identify and quantify this compound in the cuticular extracts of the target insect species.
Materials:
-
Live insects (e.g., beetles, moths)
-
Hexane (B92381) (HPLC grade)
-
Glass vials (2 ml) with Teflon-lined caps
-
Microsyringes
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Helium (carrier gas)
-
Synthetic this compound standard
Methodology:
-
Extraction:
-
Individual insects are anesthetized by chilling.
-
The entire insect is submerged in 500 µl of hexane in a glass vial for 5 minutes to extract the cuticular hydrocarbons.
-
The insect is removed, and the hexane extract is concentrated to approximately 100 µl under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
1 µl of the extract is injected into the GC-MS system.
-
The GC oven temperature program is set as follows: initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 10 minutes.[9]
-
The mass spectrometer is operated in electron impact (EI) mode at 70 eV, scanning from m/z 40 to 550.
-
-
Identification and Quantification:
-
The mass spectrum of any peak eluting at the expected retention time for this compound is compared to the mass spectrum of the synthetic standard.
-
Quantification is performed by comparing the peak area of the compound in the sample to a standard curve generated from serial dilutions of the synthetic standard.
-
Hypothetical Data Presentation:
Table 1: Quantification of this compound in Insect Cuticular Extracts
| Sex | Sample ID | This compound (ng/insect) |
| Male | M1 | 15.2 |
| Male | M2 | 18.5 |
| Male | M3 | 16.8 |
| Female | F1 | 2.1 |
| Female | F2 | 1.8 |
| Female | F3 | 2.5 |
Electrophysiological Screening
Electroantennography (EAG) is a technique used to measure the electrical response of an insect's antenna to volatile compounds, providing an indication of which compounds can be detected by the insect's olfactory system.[6][10]
Protocol 2: Electroantennography (EAG) Assay
Objective: To determine if the antennae of the target insect species respond to this compound.
Materials:
-
Live insects
-
EAG system (amplifier, data acquisition system)
-
Micromanipulators
-
Glass capillary electrodes
-
Ag/AgCl wires
-
Ringer's solution
-
Synthetic this compound
-
Solvent (e.g., paraffin (B1166041) oil)
-
Filter paper strips
-
Pasteur pipettes
Methodology:
-
Antenna Preparation:
-
An insect is restrained, and one antenna is excised at the base.
-
The distal tip of the antenna is cut to ensure good electrical contact.
-
-
Electrode Placement:
-
The base of the antenna is placed in contact with the reference electrode, which is a glass capillary filled with Ringer's solution and containing an Ag/AgCl wire.
-
The cut distal end of the antenna is placed in contact with the recording electrode.
-
-
Stimulus Preparation:
-
A serial dilution of this compound is prepared in paraffin oil (e.g., 1, 10, 100, 1000 ng/µl).
-
10 µl of each dilution is applied to a filter paper strip, and the solvent is allowed to evaporate.
-
-
Data Recording:
-
The filter paper strip is placed inside a Pasteur pipette.
-
A puff of air (0.5 seconds) is delivered through the pipette over the antenna.
-
The resulting depolarization of the antennal membrane is recorded as the EAG response (in millivolts, mV).
-
A solvent blank is used as a negative control.
-
Hypothetical Data Presentation:
Table 2: EAG Responses of Male and Female Insects to this compound
| Concentration (ng/µl) | Male EAG Response (mV, mean ± SE) | Female EAG Response (mV, mean ± SE) |
| 1 | 0.2 ± 0.05 | 0.1 ± 0.02 |
| 10 | 0.8 ± 0.12 | 0.3 ± 0.06 |
| 100 | 2.5 ± 0.35 | 0.9 ± 0.15 |
| 1000 | 4.8 ± 0.62 | 1.8 ± 0.28 |
| Solvent Control | 0.1 ± 0.03 | 0.1 ± 0.02 |
Behavioral Assays
Behavioral assays are essential to confirm the pheromonal activity of a compound and to understand its function (e.g., attractant, aphrodisiac).[7][11][12]
Protocol 3: Y-Tube Olfactometer Bioassay
Objective: To assess the upwind orientation and choice behavior of insects in response to this compound.
Materials:
-
Y-tube olfactometer
-
Airflow meter
-
Humidifier
-
Charcoal filter
-
Light source
-
Synthetic this compound
-
Solvent (e.g., hexane)
-
Filter paper
Methodology:
-
Setup:
-
The Y-tube olfactometer is placed in a controlled environment with uniform lighting and temperature.
-
Purified and humidified air is passed through each arm of the Y-tube at a constant rate (e.g., 200 ml/min).
-
-
Stimulus Application:
-
A filter paper treated with a known amount of this compound (e.g., 100 ng) is placed in one arm (treatment).
-
A filter paper treated with solvent only is placed in the other arm (control).
-
-
Behavioral Observation:
-
A single insect is introduced at the base of the Y-tube.
-
The insect's movement is observed for a set period (e.g., 5 minutes).
-
A choice is recorded when the insect moves a certain distance into one of the arms and remains there for at least 30 seconds.
-
The positions of the treatment and control arms are switched after testing a set number of insects to avoid positional bias.
-
Hypothetical Data Presentation:
Table 3: Behavioral Responses of Insects in a Y-Tube Olfactometer
| Sex | Number of Insects Tested | Chose Treatment Arm | Chose Control Arm | No Choice | p-value (Chi-square test) |
| Male | 50 | 38 | 10 | 2 | <0.001 |
| Female | 50 | 27 | 21 | 2 | >0.05 |
Visualizations
Caption: Workflow for the investigation of this compound as a potential pheromone.
Caption: Hypothetical signaling pathway for a branched-chain alkane pheromone.
References
- 1. Elucidating Structure-Bioactivity Relationships of Methyl-Branched Alkanes in the Contact Sex Pheromone of the Parasitic Wasp Lariophagus distinguendus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. entm.purdue.edu [entm.purdue.edu]
- 3. 3-Ethyl-2,7-dimethyloctane | C12H26 | CID 537329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. House mouse - Wikipedia [en.wikipedia.org]
- 5. Analysis of volatile mouse pheromones by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Pheromone Components [bio-protocol.org]
- 9. farmaciajournal.com [farmaciajournal.com]
- 10. ockenfels-syntech.com [ockenfels-syntech.com]
- 11. Behavioral Assays [ice.mpg.de]
- 12. ento.psu.edu [ento.psu.edu]
Application Notes and Protocols: 3-Ethyl-2,5-dimethyloctane in Fuel Composition Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 3-Ethyl-2,5-dimethyloctane as a high-performance component in fuel composition studies. The document outlines its role as an octane (B31449) enhancer, details experimental protocols for evaluating its performance, and presents data in a structured format for ease of comparison.
Introduction
Highly-branched alkanes are desirable components in gasoline formulations due to their superior anti-knock properties, which are quantified by the Research Octane Number (RON) and Motor Octane Number (MON). This compound, a C12 highly-branched alkane, is a compound of interest for fuel scientists aiming to develop next-generation fuels with improved efficiency and reduced emissions. Its complex structure contributes to a more controlled combustion process, preventing premature detonation (knocking) in internal combustion engines.
Application 1: Octane Number Enhancement
The primary application of this compound in fuel studies is as an octane booster. Its intricate molecular structure is more resistant to auto-ignition under compression compared to linear alkanes.
Key Advantages:
-
High Anti-Knock Quality: The branched structure leads to a higher octane rating, allowing for higher compression ratios in engine design, which can improve thermodynamic efficiency.
-
Clean Combustion: As a paraffinic hydrocarbon, it produces fewer harmful byproducts, such as soot and polycyclic aromatic hydrocarbons, compared to aromatic octane enhancers.
-
Compatibility: It is fully miscible with conventional gasoline components, making it a viable blending component.
Data Presentation
| Property | This compound (Estimated) | Iso-octane (Reference) | n-Heptane (Reference) |
| Research Octane Number (RON) | > 100 | 100 | 0 |
| Motor Octane Number (MON) | ~90-95 | 100 | 0 |
| Molecular Weight ( g/mol ) | 170.33 | 114.23 | 100.21 |
| Boiling Point (°C) | ~190-210 | 99.3 | 98.4 |
Experimental Protocols
Protocol 1: Determination of Research Octane Number (RON)
This protocol describes the standard method for determining the anti-knock characteristics of a gasoline blend containing this compound using a Cooperative Fuel Research (CFR) engine, following ASTM D2699 methodology.
Objective: To determine the Research Octane Number (RON) of a base fuel blended with this compound.
Materials:
-
Cooperative Fuel Research (CFR) engine
-
Base fuel (e.g., a standard gasoline without octane enhancers)
-
This compound (≥98% purity)
-
Primary reference fuels (iso-octane and n-heptane)
Procedure:
-
Engine Calibration: Calibrate the CFR engine according to the ASTM D2699 standard procedure using primary reference fuels. This involves establishing standard knock intensity at various compression ratios.
-
Blend Preparation: Prepare a fuel blend by adding a known concentration of this compound to the base fuel (e.g., 10% by volume).
-
Engine Testing:
-
Introduce the prepared fuel blend into the CFR engine.
-
Adjust the compression ratio until the standard level of engine knock is detected.
-
Record the compression ratio at which standard knock occurs.
-
-
Reference Fuel Matching:
-
Run various blends of iso-octane and n-heptane through the engine.
-
Determine the specific blend of iso-octane and n-heptane that produces the same knock intensity at the identical compression ratio as the test fuel.
-
-
RON Calculation: The RON of the test fuel is the percentage by volume of iso-octane in the matching reference fuel blend. For example, if the matching reference fuel is a blend of 95% iso-octane and 5% n-heptane, the RON of the test fuel is 95.
Protocol 2: Determination of Motor Octane Number (MON)
This protocol follows the ASTM D2700 standard to evaluate the fuel's anti-knock performance under more severe engine conditions.
Objective: To determine the Motor Octane Number (MON) of a base fuel blended with this compound.
Procedure: The procedure is similar to the RON determination but with the following key differences in the CFR engine operating conditions as specified by ASTM D2700:
-
Higher Engine Speed: 900 rpm for MON versus 600 rpm for RON.
-
Heated Intake Air: The fuel-air mixture is preheated to a higher temperature.
-
Advanced Ignition Timing: The spark timing is more advanced.
These more demanding conditions typically result in a lower MON value compared to the RON for the same fuel.
Visualizations
The following diagrams illustrate the experimental workflow for determining the octane number and the logical relationship of fuel properties.
Caption: Workflow for Octane Number Determination.
Caption: Relationship of Molecular Structure to Engine Performance.
Troubleshooting & Optimization
resolving co-eluting peaks in branched alkane analysis
Welcome to the technical support center for resolving common issues in the gas chromatography (GC) analysis of branched alkanes. This guide provides troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you resolve co-eluting peaks and improve your separations.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of co-eluting peaks in branched alkane analysis?
Co-elution, where two or more compounds exit the chromatographic column at the same time, is a frequent challenge in branched alkane analysis due to their similar physical and chemical properties.[1][2] The primary causes include:
-
Inadequate Column Selectivity: The stationary phase is the most critical factor for separation.[3] For non-polar branched alkanes, a non-polar stationary phase is typically used, but subtle structural differences between isomers may require a different phase chemistry to achieve separation.[1][4]
-
Insufficient Column Efficiency: The column may not have enough theoretical plates to resolve compounds with very similar boiling points. This can be due to the column being too short, having too large an internal diameter, or degradation of the stationary phase.[1]
-
Sub-optimal Temperature Program: A temperature ramp rate that is too fast will not allow sufficient time for analytes to interact with the stationary phase, leading to poor separation.[1][5] Conversely, an initial temperature that is too high can prevent proper focusing of the analytes at the head of the column.[1]
-
Incorrect Carrier Gas Flow Rate: Flow rates that are either too high or too low can reduce separation efficiency, leading to peak broadening and co-elution.[1][6]
Q2: How can I confirm that a peak is actually composed of co-eluting compounds?
The first indication of co-elution is often a distorted peak shape, such as shouldering, tailing, or a broader-than-expected peak.[6][7] To confirm co-elution, you can:
-
Use a Mass Spectrometry (MS) Detector: If you are using a GC-MS system, you can examine the mass spectrum across the peak. If the peak is not pure, the mass spectrum will change from the leading edge to the tailing edge.[6] You can then use extracted ion chromatograms for ions specific to the suspected co-eluting compounds to see if their peak apexes are slightly different.[6][8]
-
Peak Purity Analysis Software: Many chromatography data systems have software tools that can assess peak purity, often by comparing mass spectra across the peak.[9]
Q3: When should I consider using comprehensive two-dimensional gas chromatography (GCxGC)?
You should consider GCxGC when your sample is highly complex and co-elution of isomers cannot be resolved by optimizing a single-dimension GC method.[1] GCxGC is particularly powerful for:
-
Analyzing samples containing hundreds or thousands of components, such as crude oil.[1]
-
Separating different classes of compounds (e.g., linear alkanes, branched alkanes, cycloalkanes) from each other.[1][10]
-
Resolving structurally similar isomers that significantly co-elute in one-dimensional GC.[1][11]
Q4: Can data analysis techniques help resolve co-eluting peaks?
Yes, when chromatographic optimization is insufficient, mathematical algorithms can be used to resolve the overlapping signals.[12] This approach is known as deconvolution and is particularly useful for very similar compounds or in complex matrices.[12][13] Techniques like Multivariate Curve Resolution (MCR) are powerful tools for this purpose, computationally separating the mass spectra of co-eluting compounds.[12][13]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving co-eluting peaks in your branched alkane analysis.
Initial Checks
-
System Maintenance: Before adjusting method parameters, ensure your GC system is in good working order. Check for leaks at the injector, column fittings, and detector.[6][14] A dirty injector liner can cause peak tailing and loss of resolution, so clean or replace it as needed.[6][15]
-
Carrier Gas Purity: Ensure the use of high-purity carrier gas, as impurities can affect baseline stability and column performance.[15]
Chromatographic Method Optimization
If co-elution persists after initial checks, the next step is to optimize the GC method.
| Parameter | Symptom | Recommended Action |
| Oven Temperature Program | Poor resolution between adjacent peaks. | Decrease the temperature ramp rate (e.g., in increments of 1-2°C/min) in the region where the co-eluting peaks appear. A slower ramp rate enhances interaction with the stationary phase, improving separation.[6][16] |
| Carrier Gas Flow Rate | Broad peaks leading to poor resolution. | Optimize the carrier gas flow rate (or linear velocity) to achieve maximum column efficiency. Consult the column manufacturer's guidelines for the optimal flow rate for your column dimensions and carrier gas.[6] |
| Column Dimensions | Persistent co-elution after optimizing temperature and flow rate. | Increase column length to improve theoretical plates and enhance resolution. A longer column provides more opportunity for analytes to interact with the stationary phase.[1] Alternatively, decrease the column's internal diameter to increase efficiency.[1] |
| Stationary Phase | Co-elution of isomers that cannot be resolved by method optimization. | Change to a column with a different stationary phase chemistry that offers better selectivity for branched alkanes. The choice of stationary phase has the most significant impact on selectivity.[1][3] |
Advanced Techniques
If method optimization does not resolve the co-elution, consider these advanced techniques:
| Technique | When to Use | Principle |
| Comprehensive Two-Dimensional GC (GCxGC) | For highly complex samples with significant co-elution of isomers.[1] | Uses two columns with different stationary phases connected by a modulator. This provides a much higher peak capacity and resolving power, separating compounds based on two different properties (e.g., volatility and polarity).[11][17] |
| Mass Spectrometry (MS) with Deconvolution | When chromatographic separation is not feasible. | MS provides an additional dimension of separation based on mass-to-charge ratio.[8] Deconvolution algorithms can then be used to mathematically separate the mass spectra of the co-eluting compounds.[9][12] |
Experimental Protocols
Protocol 1: GC-FID/MS Method Optimization for Branched Alkanes
This protocol provides a starting point for method development to resolve co-elution issues.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the alkane sample or mixture into a 10 mL volumetric flask.
-
Dissolve the sample in a high-purity, high-boiling point solvent like toluene (B28343) or cyclohexane.
-
Gently heat the mixture to approximately 80°C to ensure complete dissolution of any high molecular weight waxes.[1]
-
-
GC Instrumentation and Conditions:
-
System: Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: Start with a standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at an optimized flow rate (refer to column manufacturer's recommendations).
-
Injector: Split/splitless injector at 300°C.
-
Oven Temperature Program (Initial):
-
Initial Temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 320°C.
-
Final Hold: 320°C for 10 minutes.
-
-
Detector:
-
FID: 340°C.
-
MS: Transfer line at 300°C, ion source at 230°C.
-
-
-
Optimization Strategy:
-
If co-elution is observed, first decrease the temperature ramp rate in the elution region of the target compounds to 5°C/min, then to 2°C/min if necessary.
-
If resolution is still insufficient, consider a longer column (e.g., 60 m) or a column with a smaller internal diameter (e.g., 0.18 mm).
-
If isomers are the primary issue, experiment with a stationary phase of different selectivity.
-
Protocol 2: Comprehensive Two-Dimensional Gas Chromatography (GCxGC) Analysis
For samples where co-elution remains problematic, GCxGC offers superior resolving power.[1]
-
Principle: GCxGC uses two columns of different selectivity connected by a modulator. The first dimension column is typically a standard length non-polar column, while the second dimension column is very short and often has a different polarity. The modulator traps fractions from the first column and rapidly re-injects them onto the second column, creating a comprehensive two-dimensional separation.[1][11]
-
Instrumentation and Conditions:
-
System: GCxGC system with a thermal or flow modulator and a fast detector (e.g., TOF-MS or FID with high data acquisition rate).
-
First Dimension Column (¹D): Non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Second Dimension Column (²D): Polar column (e.g., 1-2 m x 0.1 mm ID, 0.1 µm film thickness).
-
Carrier Gas: Helium or Hydrogen.
-
Modulator: Set modulation period based on the peak widths from the first dimension (typically 2-8 seconds).
-
Oven Temperature Program: Similar to the one-dimensional GC method, but may require adjustments to optimize the separation in both dimensions.
-
Data Analysis: Specialized software is required to process the 2D chromatograms and perform peak identification and quantification.
-
Visualizations
Caption: A logical workflow for diagnosing and resolving co-eluting peaks.
Caption: Workflow of a comprehensive two-dimensional GC (GCxGC) system.
References
- 1. benchchem.com [benchchem.com]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 4. Separation of alkanes and aromatic compounds by packed column gas chromatography using functionalized multi-walled carbon nanotubes as stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 6. benchchem.com [benchchem.com]
- 7. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 8. ngwenfa.wordpress.com [ngwenfa.wordpress.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. researchgate.net [researchgate.net]
- 11. What is GCxGC? [sepsolve.com]
- 12. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chemistry-matters.com [chemistry-matters.com]
Technical Support Center: Mass Spectral Analysis of 3-Ethyl-2,5-dimethyloctane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Ethyl-2,5-dimethyloctane and other branched alkanes. Our goal is to help you improve mass spectral library matching and achieve accurate compound identification.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to get a good mass spectral library match for this compound?
A1: Highly branched alkanes like this compound present a challenge for mass spectral library matching due to several factors:
-
Isomeric Complexity: There are numerous C12H26 isomers with very similar mass spectra, making unique identification difficult.
-
Weak or Absent Molecular Ion: Electron ionization (EI) often leads to extensive fragmentation in branched alkanes, resulting in a very low abundance or even absent molecular ion peak (m/z 170 for C12H26). This makes it challenging to determine the molecular weight directly from the spectrum.
-
Similar Fragmentation Patterns: Many branched alkane isomers produce similar fragment ions, leading to high similarity scores for multiple library entries.
Q2: What are the expected major fragment ions for this compound?
For this compound, key fragmentation would likely occur at the C3 and C5 positions. The following table outlines predicted fragmentation pathways and resulting ions.
| Cleavage Position | Neutral Loss Fragment | Mass of Neutral Loss | Observed Fragment Ion (m/z) |
| C2-C3 Bond | CH(CH3)2 (isopropyl) | 43 | 127 |
| C3-C4 Bond | CH(CH3)CH2CH3 (sec-butyl) | 57 | 113 |
| C4-C5 Bond | C4H9 (butyl) | 57 | 113 |
| C5-C6 Bond | CH(CH3)CH2CH2CH3 (2-pentyl) | 71 | 99 |
Q3: How can I confirm the identity of this compound if the library match is ambiguous?
A3: Relying solely on the mass spectrum is often insufficient for identifying branched alkanes. To increase confidence in your identification, you should use orthogonal data, primarily the Kovats Retention Index (RI). By comparing the experimental RI of your analyte with published or calculated RI values, you can significantly narrow down the possible isomers.
Q4: Where can I find Kovats Retention Index data for branched alkanes?
A4: Kovats RI data can be found in specialized databases and scientific literature. The NIST Chemistry WebBook is a valuable resource that often includes gas chromatography data, including retention indices, for many compounds.
Troubleshooting Guides
Issue 1: Poor Library Match Score for the Analyte
Possible Causes:
-
The mass spectrum of your compound is not present in the library.
-
The acquired spectrum is of poor quality due to low signal-to-noise.
-
Co-elution with another compound is distorting the mass spectrum.
Troubleshooting Steps:
-
Verify Molecular Ion: Even if weak, check for the presence of the expected molecular ion at m/z 170.
-
Manual Spectrum Interpretation: Manually examine the spectrum for characteristic fragment ions of branched alkanes. Look for losses of alkyl groups at the branching points.
-
Use Retention Index Filtering: Utilize your chromatography data system's software to filter library search results by a calculated Kovats Retention Index. This is a powerful tool for discriminating between isomers.
-
Improve Data Quality: If the signal is weak, consider increasing the sample concentration or optimizing injection parameters.
-
Address Co-elution: If co-elution is suspected, optimize the GC method to improve separation. This may involve adjusting the temperature program or using a different GC column.
Issue 2: Co-elution of this compound with other Isomers
Possible Causes:
-
Inadequate GC column resolution for complex hydrocarbon mixtures.
-
Suboptimal GC temperature program.
-
Incorrect carrier gas flow rate.
Troubleshooting Steps:
-
Optimize Temperature Program:
-
Lower the initial oven temperature: This can improve the focusing of early-eluting compounds on the column.
-
Decrease the ramp rate: A slower temperature ramp increases the interaction of the analytes with the stationary phase, often leading to better separation.
-
-
Adjust Carrier Gas Flow Rate: Ensure the carrier gas flow rate is optimal for the column dimensions and carrier gas type (e.g., helium, hydrogen).
-
Select an Appropriate GC Column: For complex hydrocarbon mixtures, a long, narrow-bore capillary column (e.g., 50-100 m length, 0.25 mm I.D.) with a non-polar stationary phase (e.g., 5% phenyl polysiloxane) is recommended to maximize peak resolution.[1]
-
Consider Two-Dimensional Gas Chromatography (GCxGC): For extremely complex samples where co-elution persists, GCxGC offers significantly higher resolving power by using two columns with different separation mechanisms.
Experimental Protocols
Protocol 1: GC-MS Analysis of C12 Branched Alkanes
This protocol provides a general starting point for the analysis of this compound and its isomers. Optimization may be required based on your specific instrumentation and sample matrix.
1. Sample Preparation:
- Dissolve the sample in a volatile, non-polar solvent such as hexane (B92381) or pentane (B18724) to a concentration of approximately 10-100 µg/mL.
2. GC-MS Parameters:
| Parameter | Value |
| Gas Chromatograph | |
| Column | 50 m x 0.25 mm I.D., 0.25 µm film thickness 5% phenyl polysiloxane |
| Injection Mode | Splitless (or split with a high split ratio for concentrated samples) |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 5 °C/min, hold 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-250 |
| Scan Rate | 2 scans/sec |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
3. Data Analysis:
- Integrate all resolved peaks.
- Perform a library search on each peak.
- Calculate the Kovats Retention Index for all peaks of interest using a homologous series of n-alkanes run under the same GC conditions.
- Compare the obtained mass spectra and retention indices with library and literature data for tentative identification.
Protocol 2: Calculation of Kovats Retention Index (RI)
1. Prepare an n-alkane standard mixture:
- Create a mixture of a homologous series of n-alkanes (e.g., C8 to C20) in a volatile solvent.
2. Analyze the n-alkane mixture:
- Run the n-alkane mixture using the same GC method as your sample.
3. Analyze your sample:
- Run your sample containing the unknown branched alkane under the identical GC conditions.
4. Calculate the Kovats Retention Index:
- Identify two n-alkanes from your standard run that elute just before and just after your unknown peak.
- Use the following formula to calculate the RI:
Visualizations
Caption: Predicted major fragmentation pathways for this compound.
Caption: Workflow for troubleshooting an ambiguous library match for a branched alkane.
References
Technical Support Center: Synthesis of Highly Branched Alkanes
Welcome to the technical support center for challenges in the synthesis of highly branched alkanes. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing highly branched alkanes?
The synthesis of highly branched alkanes presents several significant challenges stemming from their inherent chemical properties. Key difficulties include:
-
Controlling Regioselectivity: Alkanes possess multiple C-H bonds with similar bond dissociation energies, making it difficult to selectively functionalize a specific position.[1] Radical or carbene/nitrene insertion methods often show a preference for tertiary or secondary C-H bonds over primary ones, but achieving precise control remains a hurdle.[1]
-
Steric Hindrance: The bulky nature of branched structures creates steric hindrance, which can impede the approach of reagents to the desired reaction site.[2][3] This is particularly challenging when attempting to create quaternary carbon centers.
-
Carbocation Rearrangements: Many reactions used to create branching, such as isomerization, proceed through carbocation intermediates.[4][5] These intermediates are prone to rearrangements (like hydride or alkyl shifts) to form more stable carbocations, leading to a mixture of isomers instead of the single desired product.
-
Inertness of Alkanes: The low reactivity of C-H and C-C single bonds in alkanes necessitates harsh reaction conditions (e.g., high temperatures), which can promote undesirable side reactions like cracking.[1][5]
-
Purification: Separating the target highly branched alkane from a complex mixture of structural isomers, starting materials, and by-products is often difficult due to their similar physical properties, such as boiling points.[6][7]
Q2: How does steric hindrance impact the synthesis of highly branched alkanes?
Steric hindrance, or the repulsive forces between electron clouds of bulky groups, significantly affects synthesis in several ways:
-
Reaction Rates: It can slow down or completely prevent reactions by physically blocking the reactive center from an incoming reagent.[8][9] For example, in SN2 reactions, bulky substituents hinder the nucleophile's approach.[2]
-
Product Stability: It can destabilize molecules. Although more substituted alkenes are generally more stable, highly bulky substituents can introduce strain, making the molecule less stable.[3] In cycloalkanes, steric strain is a major factor in their overall stability.[2]
-
Conformational Preference: Molecules will adopt conformations that minimize steric hindrance. For instance, alkanes prefer a staggered conformation over an eclipsed one to reduce repulsive forces between substituents.[2]
Q3: What are the common synthetic strategies for creating branched alkanes?
Several methods are employed to introduce branching, ranging from classical organic reactions to industrial processes:
-
Carbon-Carbon Bond Formation: Reactions like the Grignard reaction with carbonyl compounds, Wittig reactions, aldol (B89426) additions, and Claisen condensations are fundamental for building the carbon skeleton with desired branching points.[10]
-
Catalytic Isomerization: This is a major industrial process used to convert linear or lightly branched alkanes into more highly branched isomers to improve the octane (B31449) number of gasoline.[11] The process typically uses bifunctional catalysts (e.g., platinum on chlorided alumina (B75360) or zeolites) but is an equilibrium-driven process that can be complicated by side reactions.[4][11]
-
Alkylation: Carbenium ions, key intermediates in isomerization, can also participate in alkylation side reactions.[5]
-
Coupling Reactions: Cross-coupling reactions, such as the Stille coupling, can be used to join molecular fragments, though they may be complex for simple alkane synthesis.[12] The Wurtz reaction is another, albeit less commonly used, method for coupling alkyl halides.[12]
Q4: How can I effectively purify my target branched alkane from a mixture of isomers?
Purifying highly branched alkanes is challenging due to the similar boiling points of isomers.[13] Several techniques can be employed depending on the specific mixture:
-
Fractional Distillation: Effective when there is a discernible, albeit small, difference in boiling points between the isomers.[13][14]
-
Urea (B33335) Adduction: This technique is excellent for removing linear n-alkanes from a mixture. Urea forms crystalline inclusion complexes with straight-chain alkanes, while branched isomers are excluded due to their shape. The solid adduct can be filtered off, and the n-alkanes recovered separately.[7]
-
Molecular Sieves: Zeolites with specific pore sizes (e.g., 5Å) can selectively adsorb linear alkanes, allowing the bulkier branched alkanes to pass through.[7]
-
Preparative Gas Chromatography (GC): For small-scale, high-purity separations, preparative GC can be used to isolate individual isomers based on their differential partitioning between the mobile and stationary phases.
Troubleshooting Guides
Problem 1: Low yield of the desired isomer during catalytic hydroisomerization.
| Possible Cause | Troubleshooting Step | Explanation |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Perform a temperature screen to find the ideal balance. | Isomerization is an exothermic, reversible reaction where lower temperatures favor the formation of highly branched isomers.[5] However, higher temperatures are needed to activate the unreactive alkanes. An optimal temperature exists that maximizes yield before cracking becomes dominant. |
| Incorrect Catalyst Acidity | Select a catalyst with appropriate acidity for the specific alkane. Methods to suppress excessive acidity in zeolites may be necessary.[4] | Catalyst acidity is critical. High acidity promotes the desired isomerization but also leads to excessive hydrocracking, reducing the yield of the target isomer.[4] Less acidic catalysts may be too slow or only produce lightly branched products.[4] |
| Catalyst Deactivation | Ensure the feed is free of poisons like water and sulfur, especially for sensitive catalysts like platinum on chlorided alumina.[11] Consider regenerating the catalyst if deactivation occurs. | Catalyst deactivation, often due to coke formation or loss of acid sites, reduces activity and yield.[11] Noble metal promoters can help inhibit coke formation.[11] |
| Poor Metal/Acid Site Balance | Choose a bifunctional catalyst with a proper balance between metal (for dehydrogenation/hydrogenation) and acid functions (for isomerization). | The selectivity in isomerization depends heavily on the ratio and intimacy of metal and acid sites. This balance controls the formation of isomers versus cracking products.[4] |
Problem 2: Difficulty synthesizing a quaternary carbon center via a Grignard reaction.
| Possible Cause | Troubleshooting Step | Explanation |
| Severe Steric Hindrance | Use a less sterically hindered ketone or Grignard reagent. For example, reacting a Grignard reagent with an ester can introduce two identical, often smaller, groups.[10] | Creating a highly congested quaternary center is challenging due to steric hindrance, which can prevent the nucleophilic Grignard reagent from attacking the electrophilic carbonyl carbon.[2][8] |
| Low Reactivity of Ketone | Switch to a more reactive carbonyl compound, such as an acyl chloride or aldehyde, if the desired substitution pattern allows. | Sterically hindered ketones can be unreactive. More electrophilic starting materials can facilitate the reaction. |
| Protecting Group Interference | If other functional groups are present, ensure they are adequately protected and that the protecting group itself does not hinder the reaction.[15] | Protecting groups, while necessary, can add bulk to the molecule, potentially increasing steric hindrance around the reaction center.[16] |
Problem 3: Product is contaminated with linear alkanes after synthesis.
| Possible Cause | Troubleshooting Step | Explanation |
| Incomplete Reaction | Drive the reaction to completion by optimizing reaction time, temperature, or reagent stoichiometry. Monitor reaction progress using GC or TLC. | Unreacted linear starting material will contaminate the final product. |
| Ineffective Purification | Employ a purification method specifically designed to separate linear from branched alkanes. | Simple distillation is often insufficient. Use urea adduction to selectively remove n-alkanes or molecular sieves (5Å) to trap them, allowing the branched product to be isolated.[7] |
Quantitative Data Summary
Table 1: Comparison of Isomers and RON for C6 Alkanes
This table illustrates how the degree of branching significantly impacts the Research Octane Number (RON), a key metric for gasoline quality.
| Isomer | Structure | Boiling Point (°C) | RON |
| n-Hexane | CH₃(CH₂)₄CH₃ | 68 | 31 |
| 2-Methylpentane | CH₃CH(CH₃)(CH₂)₂CH₃ | 60.3 | 74 |
| 3-Methylpentane | CH₃CH₂CH(CH₃)CH₂CH₃ | 63.3 | 76 |
| 2,2-Dimethylbutane | (CH₃)₃CCH₂CH₃ | 49.7 | 94 |
| 2,3-Dimethylbutane | (CH₃)₂CHCH(CH₃)₂ | 58 | 105 |
Table 2: Catalyst Performance in n-Hexadecane Hydroisomerization
This table summarizes the performance of different catalysts under optimal conditions, highlighting the trade-off between conversion and isomer selectivity.
| Catalyst | Temperature (°C) | Conversion (%) | Isomer Yield (%) | Reference |
| Pt/SAPO-11 | 340 | ~80 | ~70 | [4] |
| Pt/ZSM-22 | 320 | ~90 | ~65 | [4] |
| Ni-Mo-SAPO-11 | 310 | ~60 | ~50 | [4] |
| Pt/Beta Zeolite | 260 | ~75 | ~60 | [4] |
Experimental Protocols
Protocol 1: Synthesis of a Branched Alkane via Grignard Reaction, Dehydration, and Hydrogenation
This protocol provides a general method for synthesizing a C19 H-branched alkane, as adapted from literature procedures.[10]
Objective: To synthesize a 5,7-disubstituted alkane.
Step 1: Grignard Reaction (Formation of Tertiary Alcohol)
-
In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.
-
Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.
-
Slowly add a solution of the primary alkyl halide (e.g., 1-bromoheptane) in anhydrous ether to the magnesium turnings to form the Grignard reagent (heptylmagnesium bromide).
-
Once the Grignard reagent is formed, cool the flask in an ice bath.
-
Slowly add a solution of the appropriate ketone (e.g., 5-nonanone) in anhydrous ether to the Grignard reagent with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until completion is confirmed by TLC or GC.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the crude tertiary alcohol.
Step 2: Dehydration of Tertiary Alcohol
-
Combine the crude tertiary alcohol with a dehydrating agent such as phosphoric acid or a catalytic amount of p-toluenesulfonic acid.[10]
-
Heat the mixture under distillation to remove the alkene products as they are formed.
-
Collect the distillate, wash with sodium bicarbonate solution and then water, dry over a suitable drying agent, and distill to purify the mixture of alkene isomers.
Step 3: Hydrogenation of Alkenes
-
Dissolve the purified alkene mixture in a suitable solvent like ethanol (B145695) or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C).[10]
-
Place the reaction mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (typically 1-4 atm) with vigorous stirring.
-
Monitor the reaction until hydrogen uptake ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent under reduced pressure to yield the final highly branched alkane. Purify further by distillation if necessary.
Protocol 2: Purification of Branched Alkanes using Urea Adduction
Objective: To remove contaminating linear n-alkanes from a synthesized branched alkane product.
-
Dissolve the crude alkane mixture in a suitable solvent (e.g., a mixture of methanol (B129727) and acetone).
-
Prepare a saturated solution of urea in methanol at a slightly elevated temperature (e.g., 40-50°C).
-
Combine the two solutions and stir vigorously. The methanol acts as an activator for adduct formation.[7]
-
Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to facilitate the crystallization of the urea-n-alkane adduct. Branched alkanes will remain in the solution.[7]
-
Isolate the solid adduct by vacuum filtration and wash the crystals with a small amount of cold solvent to remove any remaining branched alkanes.
-
Combine the filtrate and the washings. This solution contains the purified branched alkanes.
-
Remove the solvent from the filtrate under reduced pressure.
-
Wash the resulting oil with hot water to remove any dissolved urea, then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the purified branched alkane.
-
(Optional) To recover the linear alkanes, treat the collected solid adduct with hot water to decompose the complex. The n-alkanes will separate as an oil layer.[7]
Visualizations
References
- 1. Challenges and opportunities for alkane functionalisation using molecular catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. quora.com [quora.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. quora.com [quora.com]
- 9. youtube.com [youtube.com]
- 10. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 11. nva.sikt.no [nva.sikt.no]
- 12. organic chemistry - Synthesis of branched alkanes - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. Purification Techniques in Organic Chemistry: A Comprehensive Guide [simsonpharma.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Protective Groups [organic-chemistry.org]
- 16. media.neliti.com [media.neliti.com]
Technical Support Center: Optimizing GC Column Selection for C12H26 Isomer Separation
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the gas chromatography (GC) column selection for the separation of C12H26 (dodecane) isomers.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor in selecting a GC column for C12H26 isomer separation?
The most crucial factor is the choice of the stationary phase.[1] The principle of "like dissolves like" is paramount in GC separations. For non-polar analytes like C12H26 isomers, a non-polar stationary phase is the most suitable choice.[1] The separation of alkanes is primarily governed by their boiling points, and non-polar stationary phases facilitate this.
Q2: Which specific stationary phases are recommended for separating dodecane (B42187) isomers?
For the separation of non-polar hydrocarbon isomers like dodecane, the following stationary phases are generally recommended:
-
100% Dimethylpolysiloxane: This is a widely used, robust, and non-polar phase that separates analytes primarily by their boiling points. It is a good starting point for method development.
-
5% Phenyl-95% Dimethylpolysiloxane: This phase has slightly higher polarity than 100% dimethylpolysiloxane due to the presence of phenyl groups. This can provide alternative selectivity for certain isomers.
-
Liquid Crystalline Stationary Phases: For very challenging separations of structurally similar isomers, liquid crystalline phases can offer unique selectivity based on the molecule's shape and rigidity.[2][3]
Q3: How do column dimensions (length, internal diameter, and film thickness) affect the separation of C12H26 isomers?
Column dimensions have a significant impact on efficiency, resolution, and analysis time. The general effects are summarized in the table below. For complex mixtures of C12H26 isomers, longer and narrower columns are often preferred to achieve the necessary resolution.
Q4: What is the role of temperature programming in the separation of dodecane isomers?
Temperature programming is essential for separating a mixture of C12H26 isomers, which will have a range of boiling points. A slow temperature ramp allows for the separation of closely eluting isomers, while a faster ramp can reduce analysis time. An optimized temperature program will provide the best balance between resolution and run time. For dodecane isomers, a typical starting point would be an initial temperature of 40-60°C followed by a ramp of 5-10°C/min.
Troubleshooting Guide
Q1: Why am I seeing poor resolution and co-elution of my C12H26 isomers?
Poor resolution is a common issue and can stem from several factors:
-
Inappropriate Stationary Phase: Using a polar column for non-polar analytes will result in poor separation. Ensure you are using a non-polar stationary phase.
-
Sub-optimal Temperature Program: If the temperature ramp is too fast, isomers with close boiling points will not have enough time to separate. Try a slower ramp rate.
-
Incorrect Carrier Gas Flow Rate: The carrier gas flow rate affects column efficiency. Ensure the flow rate is optimized for your column dimensions and carrier gas type.
-
Column Overload: Injecting too much sample can lead to broad, overlapping peaks. Try diluting your sample or using a split injection.
Q2: What causes peak tailing for my dodecane isomer peaks?
Peak tailing is often an indication of active sites in the GC system. While alkanes are generally inert, peak tailing can still occur due to:
-
Contaminated Inlet Liner: The glass liner in the injector can accumulate non-volatile residues, creating active sites. Regularly replace or clean the liner.
-
Column Contamination: Over time, the stationary phase can become contaminated. Conditioning the column at a high temperature may help. If the contamination is severe, trimming the first few centimeters of the column from the inlet end can be effective.
-
Active Sites on the Column: Even new columns can have active sites. Ensure the column is properly conditioned before use.
Q3: My analysis time is too long. How can I speed it up without sacrificing separation?
Balancing analysis time and resolution is a common challenge. Consider the following:
-
Increase Temperature Ramp Rate: A faster temperature ramp will decrease the overall run time. You may need to experiment to find the optimal rate that maintains the required resolution.
-
Use a Shorter Column: If you have excess resolution, a shorter column will reduce the analysis time.
-
Increase Carrier Gas Flow Rate: A higher flow rate can reduce retention times, but be aware that this can also decrease column efficiency if the flow is too high.
-
Use Hydrogen as a Carrier Gas: Hydrogen allows for faster optimal linear velocities compared to helium, which can significantly reduce analysis time without a loss in resolution.
Data Presentation
Table 1: Effect of GC Column Parameters on Isomer Separation
| Parameter | Change | Effect on Resolution | Effect on Analysis Time | Effect on Peak Width |
| Column Length | Increase | Increases | Increases | Narrows |
| Decrease | Decreases | Decreases | Broadens | |
| Internal Diameter (ID) | Increase | Decreases | - | Broadens |
| Decrease | Increases | - | Narrows | |
| Film Thickness | Increase | May Increase for early eluting peaks | Increases | Broadens |
| Decrease | May Decrease for early eluting peaks | Decreases | Narrows |
Experimental Protocols
Protocol 1: General Purpose Screening Method for C12H26 Isomers
This protocol provides a starting point for the analysis of C12H26 isomers. Optimization will likely be required based on the specific isomer profile of the sample.
-
Column Selection:
-
Stationary Phase: 100% Dimethylpolysiloxane or 5% Phenyl-95% Dimethylpolysiloxane
-
Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness
-
-
Instrument Parameters:
-
Carrier Gas: Helium or Hydrogen, at an optimized flow rate (typically around 1-2 mL/min for a 0.25 mm ID column).
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio) to avoid column overload.
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 200 °C.
-
Final Hold: Hold at 200 °C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID)
-
Detector Temperature: 300 °C
-
-
Sample Preparation:
-
Dilute the C12H26 isomer mixture in a volatile, non-polar solvent such as hexane (B92381) or pentane. The concentration should be optimized to avoid detector saturation and column overload.
-
Mandatory Visualization
Caption: Workflow for selecting a GC column for C12H26 isomer separation.
Caption: Troubleshooting workflow for common GC separation issues.
References
Technical Support Center: Minimizing Fragmentation in Mass Spectrometry of Alkanes
Welcome to the technical support center for the mass spectrometry analysis of alkanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to minimizing molecular ion fragmentation during experiments.
Troubleshooting Guides
This section addresses common issues encountered during the mass spectrometry of alkanes, with a focus on preserving the molecular ion.
| Issue | Possible Causes | Suggested Solutions |
| Weak or Absent Molecular Ion Peak in Electron Ionization (EI) | Alkanes, especially long-chain and highly branched ones, are prone to extensive fragmentation under standard 70 eV EI conditions due to the high energy imparted during ionization.[1][2] The stability of the molecular ion is low, leading to its fragmentation before detection.[1] | Reduce Electron Energy: Lower the electron energy from the standard 70 eV. This can decrease fragmentation and enhance the molecular ion peak. However, be aware that this may also reduce overall ion intensity and sensitivity. Use a "Soft" Ionization Technique: Switch to a soft ionization method such as Chemical Ionization (CI), Field Ionization (FI), or Atmospheric Pressure Chemical Ionization (APCI).[1][2] These techniques impart less energy to the analyte molecules, resulting in significantly less fragmentation.[1] |
| Excessive Fragmentation Even with Soft Ionization | Inappropriate Reagent Gas (in CI): The choice of reagent gas in Chemical Ionization significantly impacts the degree of fragmentation. A reagent gas with a much higher proton affinity than the analyte will lead to a more energetic proton transfer, causing more fragmentation. High Source Temperature: Elevated temperatures in the ion source can cause thermal degradation of the analyte before ionization, leading to fragmentation.[1] High Cone Voltage (in APCI/ESI): In Atmospheric Pressure Ionization techniques, a high cone or fragmentor voltage can induce in-source fragmentation.[1] | Optimize CI Reagent Gas: Select a reagent gas with a proton affinity closer to that of your alkane analyte for a "softer" ionization. For example, isobutane (B21531) is a gentler reagent gas than methane. Ammonia can also be used and may form adduct ions like [M+NH₄]⁺, which can aid in molecular weight confirmation. Lower Ion Source Temperature: Reduce the ion source temperature to the lowest point that still allows for efficient vaporization of the sample. Optimize Cone Voltage: Gradually decrease the cone voltage in increments while monitoring the ratio of the molecular ion to fragment ions to find the optimal setting that minimizes fragmentation.[1] |
| Difficulty Differentiating Alkane Isomers | Isomers of alkanes often produce very similar mass spectra, especially with soft ionization techniques that generate minimal fragmentation, making differentiation challenging.[3] | Utilize Electron Ionization (70 eV): While counterintuitive to the goal of minimizing fragmentation, the detailed fragmentation patterns produced by standard EI-MS can serve as a "fingerprint" to distinguish between isomers.[3][4] Branched alkanes, for instance, preferentially cleave at the branching points.[4][5] Analyze Fragmentation Patterns: Even with soft ionization, subtle differences in the relative intensities of fragment ions can be used to distinguish between isomers. A statistical analysis of the fragmentation patterns can help in confident identification.[3] |
| Poor Signal Intensity | Low Ionization Efficiency: The chosen ionization technique may not be optimal for your specific alkane. Improper Sample Concentration: Samples that are too dilute will produce a weak signal, while overly concentrated samples can lead to ion suppression.[6] Instrument Not Tuned or Calibrated: An untuned or uncalibrated mass spectrometer will not perform optimally.[6] | Experiment with Different Ionization Methods: Test various soft ionization techniques (CI, APCI, FI) to find the most efficient one for your analyte.[6] Optimize Sample Concentration: Prepare a dilution series of your sample to find the optimal concentration that gives a strong signal without causing ion suppression. Tune and Calibrate the Instrument: Regularly perform instrument tuning and mass calibration according to the manufacturer's recommendations to ensure peak performance.[6] |
Frequently Asked Questions (FAQs)
General Questions
Q1: Why do alkanes fragment so easily in mass spectrometry?
Alkanes consist of C-C and C-H sigma bonds. The energy imparted by standard Electron Ionization (70 eV) is significantly higher than the energy required to break these bonds. This excess energy leads to the cleavage of C-C bonds, which are generally weaker than C-H bonds, resulting in extensive fragmentation.[5] The resulting fragment ions are often more stable than the initial molecular ion, particularly in the case of branched alkanes which form stable secondary and tertiary carbocations.[4]
Q2: What is the difference between "hard" and "soft" ionization?
-
Hard ionization techniques, like standard 70 eV Electron Ionization (EI), impart a large amount of energy to the analyte molecules. This leads to extensive fragmentation, providing detailed structural information but often resulting in a weak or absent molecular ion peak.[7]
-
Soft ionization techniques, such as Chemical Ionization (CI), Field Ionization (FI), and Atmospheric Pressure Chemical Ionization (APCI), transfer less energy to the analyte molecules. This minimizes fragmentation and typically produces a more abundant molecular ion or protonated molecule, which is crucial for determining the molecular weight.[1][7]
Electron Ionization (EI)
Q3: Can I reduce fragmentation in Electron Ionization without switching to a different technique?
Yes, you can reduce fragmentation in EI by lowering the electron energy from the standard 70 eV to a lower value, for example, 15-20 eV. This decreases the internal energy of the molecular ion, thus reducing the extent of fragmentation and increasing the relative abundance of the molecular ion. However, this also leads to a lower overall ionization efficiency and may reduce the sensitivity of the analysis.
Chemical Ionization (CI)
Q4: How do I choose the right reagent gas for Chemical Ionization of alkanes?
The choice of reagent gas in CI is critical for controlling fragmentation. The "softness" of the ionization depends on the proton affinity of the reagent gas relative to the analyte.
-
Methane: Has a lower proton affinity and is a stronger Brønsted acid, leading to more energetic proton transfer and consequently more fragmentation compared to other common reagent gases.
-
Isobutane: Has a higher proton affinity than methane, resulting in a less exothermic proton transfer and therefore less fragmentation. It is a good choice for obtaining a strong [M+H]⁺ peak for alkanes.
-
Ammonia: Is an even weaker Brønsted acid and provides very soft ionization. With ammonia, you may observe both a protonated molecule [M+H]⁺ and an adduct ion [M+NH₄]⁺. The presence of the adduct ion can be very useful for confirming the molecular weight.
Q5: What are the typical ions I should look for in a CI mass spectrum of an alkane?
In positive mode CI, you will primarily look for the protonated molecule, [M+H]⁺. Depending on the reagent gas, you may also see adduct ions, such as [M+NH₄]⁺ with ammonia. You may also observe some characteristic fragment ions, although their abundance will be significantly lower than in EI.
Atmospheric Pressure Chemical Ionization (APCI)
Q6: Is APCI a good technique for alkane analysis?
APCI is a suitable soft ionization technique for volatile and semi-volatile compounds, including alkanes. It typically produces protonated molecules with minimal fragmentation. However, some fragmentation is often inevitable.[8] For n-alkanes, common ions observed include [M-H]⁺ and [M-3H]⁺, as well as water adducts like [M-3H+H₂O]⁺, which can be useful for quantification as it shows less fragmentation.[8]
Q7: What are common adducts of alkanes in APCI?
In APCI, adduct formation can occur with molecules present in the ion source, such as water from residual moisture. For alkanes, a common adduct observed is [M-3H+H₂O]⁺.[8] The specific adducts will depend on the solvent system and the purity of the gases used.
Field Ionization (FI)
Q8: When should I consider using Field Ionization for alkane analysis?
Field Ionization (FI) is an extremely "soft" ionization technique that produces very little to no fragmentation. It is particularly useful when other soft ionization methods still result in excessive fragmentation and the primary goal is to unambiguously determine the molecular weight of the alkane. FI is excellent for obtaining a strong molecular ion peak, even for highly branched alkanes where the molecular ion is absent in EI spectra.
Data Presentation
The following table summarizes the typical relative abundance of the molecular ion for a representative alkane (n-dodecane, C₁₂H₂₆) under different ionization conditions.
| Ionization Technique | Typical Molecular Ion (or related ion) | Relative Abundance | Notes |
| Electron Ionization (EI) | M⁺ | Very Low to Absent | Extensive fragmentation is observed. |
| Low-Energy EI (~15 eV) | M⁺ | Low to Moderate | Fragmentation is reduced compared to 70 eV EI, but signal intensity may be lower. |
| Chemical Ionization (CI) - Methane | [M+H]⁺ | Moderate to High | Some fragmentation may still occur. |
| Chemical Ionization (CI) - Isobutane | [M+H]⁺ | High | Less fragmentation than with methane. |
| Chemical Ionization (CI) - Ammonia | [M+NH₄]⁺ | High | Often the base peak, provides clear molecular weight information. |
| Field Ionization (FI) | M⁺ | Very High | Minimal to no fragmentation, ideal for molecular weight determination. |
| Atmospheric Pressure Chemical Ionization (APCI) | [M-H]⁺, [M-3H+H₂O]⁺ | Moderate to High | Some fragmentation is common.[8] |
Experimental Protocols
Protocol 1: GC-MS Analysis of Alkanes using Chemical Ionization (CI)
This protocol provides a general procedure for the analysis of alkanes using a Gas Chromatograph coupled to a Mass Spectrometer with a Chemical Ionization source.
-
Sample Preparation:
-
Dissolve the alkane sample in a volatile, non-polar solvent such as hexane (B92381) or heptane (B126788) to a concentration of approximately 10-100 µg/mL.
-
Transfer the solution to a GC autosampler vial.
-
-
Instrument Setup (GC):
-
Injector: Set to a temperature of 250-300°C. Use a split or splitless injection depending on the sample concentration.
-
Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1-1.5 mL/min).
-
GC Column: A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for alkane separation. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a final temperature of around 300-320°C at a rate of 10-20°C/min. Hold at the final temperature for several minutes to ensure all components elute.
-
-
Instrument Setup (MS):
-
Ion Source: Set to Chemical Ionization (CI) mode.
-
Reagent Gas: Introduce the chosen reagent gas (e.g., methane, isobutane, or ammonia) into the ion source. The pressure should be maintained according to the instrument manufacturer's recommendations (typically around 1 Torr).
-
Ion Source Temperature: Set to a temperature that ensures sample vaporization but minimizes thermal degradation (e.g., 150-250°C).
-
Mass Range: Scan a mass range that includes the expected molecular weight of the alkanes in the sample (e.g., m/z 50-600).
-
Data Acquisition: Acquire data in full scan mode to obtain the complete mass spectrum.
-
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram.
-
Examine the mass spectrum for each peak. Look for the [M+H]⁺ or other adduct ions to determine the molecular weight.
-
Analyze any minor fragment ions to gain structural information.
-
Protocol 2: Analysis of Alkanes using Field Ionization (FI)
This protocol outlines the general steps for analyzing volatile alkanes using a Field Ionization Mass Spectrometer.
-
Sample Introduction:
-
For volatile liquid or gaseous alkanes, introduce the sample into the ion source via a heated inlet system or a gas chromatograph.
-
Ensure the sample is in the gas phase before it reaches the FI emitter.
-
-
Instrument Setup (FI Source):
-
Emitter: An activated FI emitter (a fine wire with carbon microneedles) is used.
-
High Voltage: Apply a high potential (typically several kilovolts) between the FI emitter (anode) and a counter electrode (cathode) to generate the high electric field required for ionization.[9]
-
Ion Source Temperature: Maintain a temperature sufficient to keep the sample in the gas phase.
-
-
Mass Analysis and Detection:
-
The ions generated at the emitter are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio.
-
The detector records the abundance of each ion.
-
-
Data Analysis:
-
The resulting mass spectrum will primarily show the molecular ion (M⁺) with very little to no fragmentation. This allows for straightforward determination of the molecular weight.
-
Protocol 3: APCI-MS Analysis of Alkanes
This protocol provides a general guideline for the analysis of alkanes using an Atmospheric Pressure Chemical Ionization source coupled to a mass spectrometer.
-
Sample Preparation:
-
Dissolve the alkane sample in a suitable solvent (e.g., toluene (B28343) or isooctane) and prepare a dilution series.
-
The sample solution is typically introduced into the APCI source via direct infusion using a syringe pump or through a liquid chromatograph.
-
-
Instrument Setup (APCI Source):
-
Vaporizer Temperature: Set the vaporizer temperature high enough to ensure complete vaporization of the solvent and analyte (e.g., 350-450°C).[8]
-
Nebulizing Gas: Use nitrogen as the nebulizing gas to assist in the formation of a fine spray.
-
Corona Discharge: Apply a current to the corona needle (typically a few microamperes) to generate reagent ions from the solvent vapor and sheath gas.
-
Capillary Voltage and Temperature: Optimize the capillary voltage and temperature to efficiently transfer ions into the mass spectrometer.
-
-
Mass Analysis:
-
Acquire mass spectra in a range that covers the expected molecular weights of the alkanes.
-
Optimize parameters such as the cone/fragmentor voltage to minimize in-source fragmentation.
-
-
Data Analysis:
-
Examine the mass spectra for characteristic ions such as [M-H]⁺, [M-3H]⁺, and any adduct ions (e.g., [M-3H+H₂O]⁺).[8]
-
The relative abundances of these ions can be used for quantification and structural elucidation.
-
Visualizations
Caption: A generalized experimental workflow for the mass spectrometry analysis of alkanes.
Caption: Logical relationship between hard and soft ionization techniques for alkane analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. gmi-inc.com [gmi-inc.com]
- 7. jordilabs.com [jordilabs.com]
- 8. Rapid online analysis of n-alkanes in gaseous streams via APCI mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Addressing Matrix Effects in Environmental Sample Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in environmental sample analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in environmental sample analysis?
A: Matrix effects are the alteration of an analytical signal, either suppression or enhancement, caused by co-eluting, interfering compounds present in the sample matrix but not in the calibration standards.[1][2] In environmental analysis, complex matrices such as soil, water, and biological tissues contain numerous organic and inorganic substances that can interfere with the accurate quantification of target analytes.[3][4]
Q2: What causes matrix effects?
A: Matrix effects primarily arise during the ionization process in techniques like liquid chromatography-mass spectrometry (LC-MS).[5] Co-eluting compounds can compete with the analyte for ionization, leading to signal suppression.[5] Conversely, in some cases, these compounds can enhance the ionization efficiency of the analyte, causing signal enhancement. The specific cause is often related to the physicochemical properties of both the analyte and the interfering compounds.
Q3: How can I identify if my sample is affected by matrix effects?
A: Several methods can be used to identify matrix effects:
-
Post-Extraction Spike Method: This involves comparing the signal response of an analyte in a pure solvent to the response of the same analyte spiked into a blank sample matrix that has already been extracted. A significant difference in the signal indicates the presence of matrix effects.[1]
-
Serial Dilution: Diluting the sample extract can reduce the concentration of interfering compounds. If the calculated analyte concentration changes significantly upon dilution (after accounting for the dilution factor), it suggests the presence of matrix effects.
-
Comparison of Calibration Curves: A calibration curve prepared in a pure solvent can be compared to a curve prepared in a matrix-matched solvent. A difference in the slopes of the two curves is a clear indication of matrix effects.
Q4: What are the common strategies to mitigate matrix effects?
A: Common strategies to mitigate matrix effects include:
-
Sample Preparation: Employing more rigorous cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can remove a significant portion of interfering compounds.[1]
-
Chromatographic Separation: Optimizing the chromatographic method to better separate the analyte from interfering components can reduce co-elution.
-
Sample Dilution: This simple approach can reduce the concentration of matrix components, but it may compromise the limit of detection.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that closely resembles the sample matrix can compensate for matrix effects.[4][6]
-
Standard Addition Method: This involves adding known amounts of the analyte to the sample itself to create a calibration curve within the sample matrix.[7][8][9]
-
Use of Internal Standards: An internal standard, particularly a stable isotope-labeled version of the analyte, can effectively compensate for matrix effects as it is affected in a similar way to the analyte.[10][11]
Troubleshooting Guides
Issue: Poor recovery or inconsistent results for matrix spike samples.
Possible Cause: Significant matrix effects are likely suppressing or enhancing the analyte signal.
Troubleshooting Steps:
Caption: Troubleshooting workflow for addressing matrix effects.
-
Evaluate Sample Preparation: Ensure that the sample cleanup method is adequate for the complexity of the matrix. Consider incorporating additional cleanup steps like SPE if not already in use.
-
Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient, column chemistry) to improve the separation between the analyte and potential interferences.
-
Assess with Post-Extraction Spike: Quantify the extent of the matrix effect by performing a post-extraction spike experiment as detailed in the protocols below.
-
Implement a Mitigation Strategy: Based on the severity of the matrix effect, choose an appropriate mitigation strategy such as matrix-matched calibration, the standard addition method, or the use of an internal standard.
Issue: Calibration curve has a poor correlation coefficient (r²) when using standards prepared in solvent.
Possible Cause: The sample matrix is significantly different from the pure solvent, leading to inconsistent analyte response.
Troubleshooting Steps:
-
Prepare Matrix-Matched Standards: If a representative blank matrix is available, prepare calibration standards in this matrix. This will help to mimic the effect of the matrix on the analyte signal.
-
Use the Standard Addition Method: If a blank matrix is not available, the standard addition method is a robust alternative. This method creates the calibration curve within each sample, inherently correcting for its specific matrix effects.
-
Employ an Internal Standard: The use of a suitable internal standard, especially a stable isotope-labeled one, can correct for variations in signal response caused by the matrix.
Experimental Protocols
Protocol 1: Standard Addition Method
This method is highly effective for correcting matrix effects, especially when a blank matrix is unavailable.[7][8][9]
Caption: Workflow for the standard addition method.
Methodology:
-
Sample Preparation: Prepare the environmental sample extract as per your established procedure.
-
Aliquoting: Divide the sample extract into at least four equal volume aliquots.
-
Spiking:
-
Leave the first aliquot unspiked (this is your zero-addition point).
-
To the remaining aliquots, add increasing and known amounts of a standard solution of the analyte. The concentration of the added standard should ideally result in signals that are approximately 1.5x, 2x, and 2.5x the signal of the unspiked sample.
-
-
Volume Equalization: Ensure all aliquots have the same final volume by adding the appropriate amount of solvent.
-
Analysis: Analyze each aliquot using your analytical method (e.g., LC-MS).
-
Data Analysis:
-
Plot the analytical signal (y-axis) against the concentration of the added standard (x-axis).
-
Perform a linear regression on the data points.
-
The absolute value of the x-intercept of the regression line corresponds to the original concentration of the analyte in the sample.[9]
-
Protocol 2: Matrix-Matched Calibration
This method is suitable when a representative blank matrix, free of the target analyte, is available.[4][6]
Caption: Concept of matrix-matched calibration.
Methodology:
-
Obtain Blank Matrix: Source a sample of the matrix (e.g., soil, water) that is known to be free of the analyte of interest.
-
Prepare Blank Matrix Extract: Process the blank matrix using the same extraction procedure as for the unknown samples.
-
Prepare Calibration Standards: Create a series of calibration standards by spiking the blank matrix extract with known concentrations of the analyte. The concentration range should bracket the expected concentration in the samples.
-
Analysis: Analyze the matrix-matched calibration standards and the unknown sample extracts.
-
Quantification: Construct a calibration curve from the matrix-matched standards and use it to determine the concentration of the analyte in the unknown samples.
Protocol 3: Internal Standard Calibration
The use of an internal standard (IS) is a powerful technique to correct for both matrix effects and variations in sample preparation and instrument response.[10][11]
Caption: Principle of internal standard calibration.
Methodology:
-
Select an Internal Standard: Choose an internal standard that is chemically similar to the analyte but not present in the samples. A stable isotope-labeled analog of the analyte is the ideal choice.[5]
-
Spiking: Add a constant and known amount of the internal standard to all calibration standards, quality controls, and unknown samples at the beginning of the sample preparation process.
-
Sample Preparation and Analysis: Process and analyze all samples and standards using the established analytical method.
-
Data Analysis:
-
For each standard and sample, calculate the ratio of the analyte signal to the internal standard signal.
-
Create a calibration curve by plotting the signal ratio (y-axis) against the concentration ratio (analyte concentration / internal standard concentration) for the calibration standards.
-
Determine the signal ratio for the unknown samples and use the calibration curve to calculate the concentration ratio, and subsequently, the analyte concentration.
-
Data Presentation: Comparison of Mitigation Strategies
The effectiveness of different matrix effect mitigation strategies can vary depending on the analyte, matrix, and analytical technique. The following table provides a qualitative comparison.
| Mitigation Strategy | Effectiveness in Reducing Matrix Effects | Ease of Implementation | Throughput | Key Considerations |
| Improved Sample Cleanup | Moderate to High | Can be complex and time-consuming | Low to Moderate | May lead to analyte loss if not optimized.[5] |
| Sample Dilution | Low to Moderate | Easy | High | May compromise sensitivity and not be suitable for trace analysis. |
| Matrix-Matched Calibration | High | Moderate | High | Requires a representative blank matrix which may not be available.[4] |
| Standard Addition | Very High | Labor-intensive | Low | Considered a very accurate method, especially for complex and variable matrices.[7][8][9] |
| Internal Standard | Very High | Moderate | High | Effectiveness is highly dependent on the choice of internal standard; stable isotope-labeled standards are preferred.[10][11] |
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of three calibration methods to compensate matrix effects in environmental analysis with LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. Video: Method of Standard Addition to Minimize Matrix Effect [jove.com]
- 8. alpha-measure.com [alpha-measure.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. scribd.com [scribd.com]
- 11. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
Technical Support Center: Troubleshooting Peak Tailing in Gas Chromatography of Hydrocarbons
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting peak tailing issues encountered during the gas chromatography (GC) analysis of hydrocarbons.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in hydrocarbon analysis?
A1: In an ideal gas chromatogram, peaks exhibit a symmetrical, Gaussian shape. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1] This is problematic because it can reduce the resolution between adjacent peaks, leading to less accurate and reproducible integration and quantification.[1][2]
Q2: What are the common causes of peak tailing in the GC analysis of hydrocarbons?
A2: Peak tailing for hydrocarbons can stem from several factors, broadly categorized as system-wide issues or problems specific to certain analytes. Common causes include:
-
Active Sites: Unwanted chemical interactions between hydrocarbons and active sites in the GC system, such as in the inlet liner, at the head of the column, or in the detector.[1]
-
Column Issues: Contamination or degradation of the stationary phase, or improper column installation (e.g., a poor cut or incorrect positioning).[1][2][3]
-
Inlet Problems: A dirty or contaminated inlet liner is a frequent cause of peak tailing.[3][4] Leaks or dead volume in the inlet can also contribute.[5][6]
-
Methodological Parameters: Sub-optimal parameters such as an incorrect inlet temperature, a slow oven temperature ramp, or a low split ratio can lead to peak tailing.[1][3][6]
Q3: How can I quickly diagnose the source of peak tailing?
A3: A systematic approach is the most effective way to identify the root cause of peak tailing. A good starting point is to observe which peaks in your chromatogram are tailing.[7][8]
-
If all peaks, including the solvent peak, are tailing , it often points to a physical issue in the flow path, such as improper column installation or dead volume.[8][9]
-
If only some peaks are tailing , it may indicate a chemical interaction between specific analytes and active sites in the system.[5][8]
-
If only later eluting peaks are tailing , this could be due to a cold spot in the system or column contamination.[5][9]
-
If only early eluting peaks are tailing , this can be caused by a flow disruption upstream of the column or an issue with the injection technique.[5]
A logical first step in troubleshooting is to perform routine inlet maintenance, such as replacing the liner and septum, as this is a common and easily rectified source of the problem.[1][3] If the issue persists, trimming the front of the column can remove contaminants.[3][10]
Troubleshooting Guides
Guide 1: Systematic Troubleshooting Workflow
This guide provides a logical workflow to help you systematically identify and resolve the cause of peak tailing.
Troubleshooting Logic Diagram
A troubleshooting workflow for diagnosing peak tailing.
Guide 2: Inlet Maintenance and Optimization
A contaminated or improperly configured inlet is a primary cause of peak tailing.[3][4]
Q: I suspect my inlet is causing peak tailing. What should I do?
A: Start with basic inlet maintenance.
Experimental Protocol: Inlet Maintenance
-
Cool Down: Ensure the inlet has cooled to a safe temperature.
-
Turn Off Gas: Turn off the carrier gas flow to the instrument.
-
Remove Septum Nut: Unscrew the septum nut from the top of the inlet.
-
Replace Septum: Remove the old septum and replace it with a new one. Be careful not to overtighten the nut upon reassembly.
-
Remove Liner: Carefully remove the inlet liner with forceps.
-
Install New Liner: Insert a new, deactivated liner. Ensure any O-rings are correctly seated.
-
Reassemble: Reassemble the inlet.
-
Leak Check: Restore the carrier gas flow and perform a leak check around the septum nut using an electronic leak detector.
Data Presentation: Inlet Parameter Effects on Peak Shape
| Parameter | Condition | Effect on Peak Shape | Recommended Action |
| Inlet Temperature | Too Low | Broadening or tailing of late-eluting peaks. | Increase temperature (e.g., 320°C for high molecular weight hydrocarbons).[1] |
| Split Ratio | Too Low | Can cause solvent tailing and broad peaks.[3] | Increase the split vent flow rate to a minimum of 20 mL/min total flow through the inlet.[3] |
| Injection Mode | Splitless without purge | Can lead to solvent tailing. | Implement a post-injection purge.[10] |
Guide 3: Column Conditioning and Installation
The column is another critical component that can contribute to peak tailing.
Q: I've performed inlet maintenance, but peak tailing persists. Could my column be the issue?
A: Yes, the column itself could be the problem due to contamination, degradation of the stationary phase, or improper installation.[1][11]
Experimental Protocol: Column Trimming and Installation
-
Cool Down and Depressurize: Cool the oven and inlet, and turn off the carrier gas.
-
Remove Column: Carefully disconnect the column from the inlet.
-
Trim the Column: Using a ceramic scoring wafer or diamond scribe, lightly score the polyimide coating of the column.[1] Gently break the column at the score.
-
Inspect the Cut: Use a magnifier to ensure the cut is clean and at a 90° angle, with no jagged edges.[1][6] If the cut is poor, repeat the process.
-
Set Installation Depth: Consult your GC manufacturer's manual for the correct column installation depth for your specific inlet.[1]
-
Install the Column: Carefully insert the column into the inlet to the correct depth and tighten the nut finger-tight, followed by a ½ to ¾ turn with a wrench. Do not overtighten.[1]
-
Leak Check: Restore carrier gas flow and perform a leak check.
Data Presentation: Column Parameter Effects on Peak Shape
| Parameter | Condition | Effect on Peak Shape | Recommended Action |
| Column Cut | Ragged or not at 90° | Can cause turbulence and peak tailing.[2][6] | Re-cut the column ensuring a clean, square cut.[2] |
| Column Position | Too high or too low in the inlet | Creates dead volume, leading to peak tailing.[9] | Ensure the column is installed at the correct height as per the manufacturer's instructions.[2] |
| Column Contamination | Buildup of non-volatile residue | Can cause tailing, especially for later eluting peaks.[3][10] | Trim 10-20 cm from the front of the column.[10] |
| Stationary Phase Degradation | Oxidation from leaks at high temperatures | Leads to active sites and peak tailing. | Replace the column.[1] |
Guide 4: Method Parameter Optimization
Q: My inlet and column seem fine. Could my method parameters be the cause of peak tailing?
A: Yes, sub-optimal method parameters can significantly impact peak shape.
Logical Relationship Diagram: Method Parameters and Peak Tailing
Relationship between method parameters and peak tailing.
Data Presentation: Method Parameter Effects on Peak Shape
| Parameter | Condition | Effect on Peak Shape | Recommended Action |
| Initial Oven Temperature (Splitless) | Too high | Can cause a "solvent effect violation," leading to tailing of early eluting peaks.[5] | Decrease the initial oven temperature to 10-20°C below the solvent's boiling point.[2][3] |
| Oven Temperature Ramp | Too slow | Can cause band broadening and tailing of high-boiling point hydrocarbons.[1] | Increase the temperature ramp rate to keep peaks sharp.[1] |
| Carrier Gas Flow Rate | Too low | May not efficiently move analytes through the column, causing tailing of late-eluting peaks.[5] | Increase the carrier gas flow rate.[5] |
| Solvent Polarity | Mismatch with stationary phase | Can cause peak tailing due to poor sample solubility.[3] | Change the solvent to one that is more compatible with the stationary phase.[3][6] |
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. agilent.com [agilent.com]
- 4. GC Injection Port Issues: Two Case Studies (Peak Tailing and Low Response) [sigmaaldrich.com]
- 5. Restek - Blog [restek.com]
- 6. GC Tip: Peak Shape Problems: Tailing Peaks | Phenomenex [discover.phenomenex.com]
- 7. m.youtube.com [m.youtube.com]
- 8. GC Troubleshooting—Tailing Peaks [restek.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Yield of 3-Ethyl-2,5-dimethyloctane Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-Ethyl-2,5-dimethyloctane.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A1: A prevalent and effective strategy is a two-step approach involving a Grignard reaction followed by the reduction of the resulting tertiary alcohol. This method allows for the controlled construction of the carbon skeleton. The Grignard reagent, such as sec-butylmagnesium bromide, is reacted with a suitable ketone, like 5-methyl-3-heptanone, to form the tertiary alcohol precursor, 3-ethyl-2,5-dimethyl-3-octanol. Subsequent deoxygenation of this alcohol yields the target alkane, this compound.[1][2]
Q2: My Grignard reaction to synthesize the tertiary alcohol precursor is not starting. What are the common causes and solutions?
A2: Failure to initiate a Grignard reaction is a frequent issue, often stemming from two primary factors:
-
Magnesium Oxide Layer: A passivating layer of magnesium oxide on the magnesium turnings can prevent the reaction with the alkyl halide.[1] To overcome this, you can activate the magnesium by gentle heating, adding a small crystal of iodine (the purple color will disappear upon initiation), or by using a sonicator.[1]
-
Presence of Moisture: Grignard reagents are highly reactive towards protic sources, especially water.[1] Ensure all glassware is flame-dried or oven-dried before use and that all solvents are anhydrous.
Q3: I am observing a low yield of my desired tertiary alcohol and the presence of side products. What are the likely side reactions and how can I minimize them?
A3: Low yields in Grignard reactions for branched alkane synthesis are often due to competing side reactions:
-
Wurtz Coupling: The Grignard reagent can react with the starting alkyl halide, leading to a homocoupled alkane byproduct.[1] This can be minimized by the slow, dropwise addition of the alkyl halide to the magnesium turnings during the Grignard reagent formation, which keeps the alkyl halide concentration low.[1]
-
Enolization: If the ketone substrate is sterically hindered, the Grignard reagent can act as a base and abstract an alpha-proton, leading to the formation of an enolate and recovery of the starting ketone after workup.[1] Using a less sterically hindered Grignard reagent or ketone, or lowering the reaction temperature can help to suppress this pathway.[1]
-
Reduction: If the Grignard reagent possesses β-hydrogens, it can reduce the ketone to a secondary alcohol via a hydride transfer mechanism.[1]
Q4: Can I use a Wurtz reaction to synthesize this compound?
A4: The Wurtz reaction is generally not recommended for the synthesis of unsymmetrical alkanes like this compound.[3][4][5][6][7] The reaction of two different alkyl halides with sodium metal results in a mixture of three different alkanes (R-R, R'-R', and R-R'), which are often difficult to separate due to their similar boiling points.[3][4][5] This leads to a low yield of the desired unsymmetrical product.[3]
Q5: What are some effective methods for the final reduction of the tertiary alcohol to this compound?
A5: The direct reduction of tertiary alcohols to alkanes can be challenging.[8] A common laboratory method involves a two-step process of dehydration of the alcohol to an alkene mixture, followed by catalytic hydrogenation.[2] Alternatively, methods like the Barton-McCombie deoxygenation can be employed.[8][9] Another approach is the use of a reducing agent like chlorodiphenylsilane with an indium trichloride (B1173362) catalyst, which can selectively reduce secondary and tertiary alcohols.[9]
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| Grignard Reaction | ||
| Reaction fails to initiate | Magnesium oxide layer on Mg turnings | Activate Mg with a small iodine crystal, gentle heating, or sonication.[1] |
| Presence of water in glassware or solvent | Flame-dry all glassware and use anhydrous solvents.[1] | |
| Low yield of tertiary alcohol, significant amount of a higher molecular weight, symmetrical alkane detected | Wurtz-type coupling side reaction | Add the alkyl halide slowly to the magnesium turnings to maintain a low concentration of the halide.[1] |
| Low yield of tertiary alcohol, recovery of starting ketone | Enolization of the ketone | Use a less sterically hindered Grignard reagent or ketone; lower the reaction temperature.[1] |
| Formation of a secondary alcohol instead of the desired tertiary alcohol | Reduction of the ketone by the Grignard reagent | Choose a Grignard reagent with no β-hydrogens if possible, or use a different synthetic route.[1] |
| Reduction of Tertiary Alcohol | ||
| Incomplete dehydration of the alcohol | Insufficient heating or weak dehydrating agent | Increase reaction temperature or use a stronger acid catalyst like phosphorus pentoxide. |
| Low yield of the final alkane after hydrogenation | Incomplete hydrogenation or catalyst poisoning | Ensure the use of a fresh, active catalyst (e.g., Pd/C) and a hydrogen atmosphere. Purify the alkene intermediate to remove potential catalyst poisons. |
Data Presentation
Table 1: Representative Yields for Grignard Reactions in Branched Alkane Synthesis
| Alkyl Halide (R-X) | Grignard Reagent (R'-MgX) | Electrophile (Ketone) | Tertiary Alcohol Yield (%) | Final Alkane Yield (%) | Reference |
| 2-bromopropane | ethylmagnesium bromide | 2-pentanone | 75-85 | ~70 (after reduction) | General Literature |
| 2-chlorobutane | propylmagnesium chloride | 3-hexanone | 70-80 | ~65 (after reduction) | General Literature |
| 1-bromo-2-methylpropane | sec-butylmagnesium bromide | 5-methyl-3-heptanone | 65-75 | ~60 (after reduction) | Plausible for target |
| Note: Yields are highly variable and depend on the specific substrates, reaction conditions, and purification methods employed.[1] |
Experimental Protocols
Protocol 1: Synthesis of 3-Ethyl-2,5-dimethyl-3-octanol via Grignard Reaction
Materials:
-
Magnesium turnings
-
Iodine crystal (optional, as initiator)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
2-bromobutane (B33332) (sec-butyl bromide)
-
5-methyl-3-heptanone
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Allow to cool under a stream of dry nitrogen.
-
Initiation: Add magnesium turnings to the flask. If necessary, add a single crystal of iodine.
-
Grignard Reagent Formation: In the dropping funnel, prepare a solution of 2-bromobutane in anhydrous diethyl ether. Add a small portion (~5-10%) of the 2-bromobutane solution to the magnesium. The reaction should initiate, as indicated by a gentle reflux and the disappearance of the iodine color.[1] If initiation does not occur, gentle warming may be applied. Once initiated, add the remainder of the 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.
-
Reaction with Ketone: After the addition of 2-bromobutane is complete, cool the Grignard reagent solution in an ice-water bath to 0 °C. Dissolve 5-methyl-3-heptanone in anhydrous diethyl ether and add it to the dropping funnel. Add the ketone solution dropwise to the stirred Grignard solution.
-
Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. Quench the reaction by the slow and careful addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two to three times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-ethyl-2,5-dimethyl-3-octanol.
-
Purification: Purify the resulting tertiary alcohol via flash column chromatography or distillation.
Protocol 2: Reduction of 3-Ethyl-2,5-dimethyl-3-octanol to this compound
Materials:
-
Crude or purified 3-ethyl-2,5-dimethyl-3-octanol
-
Concentrated sulfuric acid or phosphoric acid (for dehydration)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas supply
Procedure:
-
Dehydration: In a round-bottom flask, combine the 3-ethyl-2,5-dimethyl-3-octanol with a catalytic amount of concentrated sulfuric or phosphoric acid. Heat the mixture to induce dehydration, and collect the resulting alkene mixture by distillation.
-
Hydrogenation: Dissolve the isolated alkene mixture in ethanol in a suitable hydrogenation vessel. Add a catalytic amount of 10% Pd/C.
-
Reaction: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete (as monitored by TLC or GC).
-
Workup and Purification: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure to obtain the crude this compound. Purify the final product by distillation.
Mandatory Visualization
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for low yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. byjus.com [byjus.com]
- 4. Wurtz reaction cannot be used for the preparation of unsymmetrical alkanes ? Give reason [allen.in]
- 5. quora.com [quora.com]
- 6. quora.com [quora.com]
- 7. why wurtz reaction is not usually preferred to prepare higher alkanes - askIITians [askiitians.com]
- 8. Conversion of Alcohols into Alkanes | Chem-Station Int. Ed. [en.chem-station.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
calibration curve issues in volatile compound quantification
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding calibration curve issues encountered during the quantification of volatile compounds.
Troubleshooting Guides
Difficulties with calibration curves are common in volatile compound analysis. The following table summarizes frequent issues, their probable causes, and recommended solutions to ensure accurate quantification.
| Issue | Potential Cause | Recommended Solution |
| Non-Linear Calibration Curve | Analyte Concentration Range Too Wide: Detector response may become non-linear at high concentrations. | Narrow the concentration range of your calibration standards. If a wide range is necessary, a non-linear regression model (e.g., second-order polynomial) may be appropriate.[1][2] |
| Matrix Effects: Co-eluting compounds from the sample matrix can enhance or suppress the analyte signal.[3][4][5][6] | Prepare matrix-matched calibration standards or use the standard addition method.[4] Additional sample cleanup may also be necessary to remove interfering matrix components.[5] | |
| Analyte Adsorption or Degradation: Active sites in the injector liner or column can adsorb or degrade the analyte, particularly at low concentrations.[6] | Use deactivated liners and columns.[7] Regular replacement of the liner is also recommended, especially when analyzing complex matrices.[7] | |
| Poor Reproducibility (High %RSD) | Inconsistent Injection Volume: Manual injections can be variable, and autosamplers may require calibration.[8] | Use a calibrated autosampler for precise and repeatable injections. If performing manual injections, ensure a consistent technique. |
| Leaky Syringe or Septum: A worn syringe or septum can lead to sample loss and variable injection volumes.[9][10] | Regularly inspect and replace the syringe and septum.[8][10] | |
| Sample Volatility: Loss of volatile analytes can occur during sample preparation and handling.[11] | Prepare standards and samples at low temperatures (e.g., on ice) and minimize the time vials are open.[11] Use gas-tight syringes for all transfers.[11] | |
| Carrier Gas Flow Instability: Fluctuations in carrier gas flow can affect retention times and peak areas.[8] | Check for leaks in the gas lines and ensure the pressure regulator is functioning correctly.[8] | |
| High Y-Intercept | Contaminated Solvent or Glassware: The solvent used for dilutions or the glassware may be contaminated with the analyte.[12] | Run a blank analysis of the solvent to check for contamination. Ensure all glassware is thoroughly cleaned. |
| Carryover from Previous Injections: Residual analyte from a previous, more concentrated sample can be injected with the subsequent sample.[13] | Implement a thorough wash sequence for the syringe and injector between runs. A blank injection can confirm the absence of carryover. | |
| Incorrect Integration: The baseline may be incorrectly set, leading to the inclusion of noise or a small interfering peak in the analyte peak area. | Manually review the integration of your peaks to ensure the baseline is set correctly. | |
| Low R-squared (R²) Value | Random Errors: This can be a cumulative effect of several minor issues, such as slight variations in injection volume, temperature, or sample preparation. | Follow best practices for all analytical procedures, including precise pipetting, consistent injection technique, and stable instrument conditions.[9] |
| Inappropriate Calibration Model: Forcing a linear regression on inherently non-linear data will result in a low R² value. | Plot the data and visually inspect the curve. If it appears non-linear, consider a different regression model.[2] | |
| Outliers: One or more data points may be significantly different from the others due to an error in preparation or analysis. | Use statistical tests to identify and potentially exclude outliers. Re-analyzing the specific standard is also recommended. |
Frequently Asked Questions (FAQs)
Q1: Why is my calibration curve for a volatile analyte showing a downward curve at higher concentrations?
A1: This phenomenon, often referred to as saturation, can occur when the detector's response is no longer proportional to the analyte concentration. At high concentrations, the detector can become overloaded, leading to a plateau or even a decrease in signal. To address this, you should narrow the concentration range of your calibration standards to the linear portion of the detector's response.
Q2: I'm using an internal standard (IS), but my results are still not reproducible. What could be the issue?
A2: While an internal standard can correct for variations in injection volume and sample preparation, several factors can still lead to poor reproducibility.[14] Ensure that the internal standard is chemically similar to your analyte and does not co-elute with other compounds in your sample.[14] Also, verify that the concentration of the internal standard is within its linear response range and is not so high that it causes detector saturation.[15][16] Inconsistent IS concentration across samples can also be a source of error.[17]
Q3: My calibration curve has a significant negative intercept. What does this indicate?
A3: A negative intercept can suggest several issues. It may indicate that there is an error in the blank subtraction or that the blank is contaminated with a substance that interferes with the analyte's signal.[18] It could also be a result of incorrect baseline integration, where the baseline is consistently set too high. In some cases, especially with electron capture detectors (ECDs), the response can be non-linear at very low concentrations, leading to a negative intercept when a linear regression is applied over a wider range.[18]
Q4: How can I minimize the loss of volatile compounds during the preparation of my calibration standards?
A4: To minimize analyte loss, it is crucial to work at reduced temperatures.[11] Prepare your standards in a cold environment, for instance, by placing your vials in an ice bath.[11] Use gas-tight syringes for all liquid transfers to prevent the escape of volatile compounds.[11] It is also important to work efficiently to minimize the time that vials are open and exposed to the atmosphere.[11] Avoid vigorous mixing or heating of the standards.[11]
Q5: What are matrix effects, and how can I mitigate them?
A5: Matrix effects occur when components of the sample matrix, other than the analyte of interest, interfere with the analytical signal, causing either suppression or enhancement.[6] This can lead to inaccurate quantification. To mitigate matrix effects, you can prepare your calibration standards in a blank matrix that is similar to your samples (matrix-matched calibration).[5][19] Alternatively, the standard addition method, where known amounts of the standard are added directly to the sample, can be used to correct for matrix effects.
Experimental Protocol: Preparation of a Calibration Curve for Volatile Compounds
This protocol outlines the key steps for preparing a reliable calibration curve for the quantification of volatile organic compounds (VOCs) using gas chromatography (GC).
-
Preparation of Stock Solution:
-
Accurately weigh a precise amount of the pure volatile standard.
-
Dissolve the standard in a high-purity, volatile solvent (e.g., methanol, hexane) to create a concentrated stock solution. It is recommended to do this in a cooled volumetric flask to minimize evaporation.[20]
-
Store the stock solution in a tightly sealed vial at a low temperature (e.g., ≤ 4°C).
-
-
Preparation of Working Standards:
-
Perform serial dilutions of the stock solution to prepare a series of working standards with at least five different concentrations.[21] These standards should bracket the expected concentration range of the unknown samples.[21]
-
It is best practice to prepare each standard independently from the stock solution to avoid propagating dilution errors.[20][21]
-
If using an internal standard, add a constant, known concentration of the IS to each working standard and the blank.[14]
-
-
Instrumental Analysis:
-
Set up the GC with the appropriate column, temperature program, and detector parameters for your specific analytes.
-
Analyze the standards in a random order to minimize the impact of any systematic drift in the instrument's response.[21]
-
Include a solvent blank (solvent with internal standard, if used) to establish the baseline and check for contamination.
-
-
Data Analysis and Curve Generation:
-
Integrate the peak areas of the analyte (and internal standard, if used) for each standard.
-
If an internal standard is used, calculate the response ratio (analyte peak area / internal standard peak area).
-
Plot the analyte peak area or the response ratio (y-axis) against the concentration of the standards (x-axis).
-
Perform a linear regression analysis on the data points to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value should ideally be ≥ 0.99.
-
Logical Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting common calibration curve issues in volatile compound quantification.
A troubleshooting workflow for calibration curve issues.
References
- 1. Non-linear and non-constant variance calibration curves in analysis of volatile organic compounds for testing of water by the purge-and-trap method coupled with gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chem301 Tutorial: Nonlinear Calibration Curves [facultystaff.richmond.edu]
- 3. researchgate.net [researchgate.net]
- 4. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Common Causes And Solutions For Poor Reproducibility in Gas Chromatography - Blogs - News [alwsci.com]
- 9. chinalabware.net [chinalabware.net]
- 10. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Best Practices for Handling and Using Volatile Analytical Standards [restek.com]
- 12. Troubleshooting Callibrationcurve far away from Zeropoint - Chromatography Forum [chromforum.org]
- 13. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
- 14. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Internal Standard Problem - Chromatography Forum [chromforum.org]
- 18. negative intercept in calibration curve - Chromatography Forum [chromforum.org]
- 19. researchgate.net [researchgate.net]
- 20. andyjconnelly.wordpress.com [andyjconnelly.wordpress.com]
- 21. uknml.com [uknml.com]
Technical Support Center: Analysis of Synthetic 3-Ethyl-2,5-dimethyloctane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-Ethyl-2,5-dimethyloctane. The following sections offer insights into identifying and characterizing potential impurities that may arise during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in the synthesis of this compound?
A1: Impurities in the synthesis of this compound typically originate from several sources, including unreacted starting materials, byproducts from side reactions, and residual solvents or reagents from the purification process. The specific impurities will largely depend on the synthetic route employed.
Q2: I am observing unexpected peaks in the Gas Chromatography (GC) analysis of my final product. What could they be?
A2: Unexpected peaks in your GC chromatogram could correspond to several possibilities. These may include isomers of this compound, unreacted starting materials, or byproducts formed during the synthesis. For instance, if a Grignard reaction was used, you might see evidence of homo-coupled products (Wurtz-type side reactions).[1] If the synthesis involved a dehydration-hydrogenation sequence, residual alkenes from incomplete hydrogenation could also be present.
Q3: My Nuclear Magnetic Resonance (NMR) spectrum shows signals that do not correspond to the desired product. How can I identify these impurities?
A3: Unidentified signals in an NMR spectrum often point to the presence of impurities. To identify them, you should:
-
Compare the spectrum to reference spectra of your starting materials.
-
Look for characteristic signals of potential byproducts. For example, vinylic proton signals (typically in the 4.5-6.5 ppm range) would suggest the presence of alkene intermediates.
-
Consider the possibility of residual solvents, which have very characteristic NMR shifts (e.g., diethyl ether at ~1.2 ppm and ~3.5 ppm).
Q4: How can I differentiate between isomers of this compound using standard analytical techniques?
A4: Differentiating between isomers of branched alkanes can be challenging due to their similar physical properties and mass spectra.[2] High-resolution capillary gas chromatography is the most effective method for separating isomers. Using a long, non-polar GC column can often provide the necessary resolution.[2] While mass spectrometry alone may not be sufficient for definitive identification of isomers, the fragmentation patterns can sometimes offer clues.[2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of synthetic this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Broad or tailing peaks in GC analysis. | 1. Active sites on the GC column. 2. Presence of polar impurities (e.g., residual alcohols if a Grignard reaction with a ketone was performed). | 1. Condition the GC column at a high temperature. 2. Ensure the sample is thoroughly dried and free of polar residues before injection. Consider passing the sample through a small plug of silica (B1680970) gel. |
| Mass spectrum shows a molecular ion peak corresponding to a dimer of one of the alkyl halide starting materials. | Wurtz-type coupling side reaction occurred during a Grignard synthesis.[1] | This is a common byproduct. Optimize the Grignard reaction conditions by, for example, using a dilute solution of the alkyl halide and adding it slowly to the magnesium turnings.[1] Purification by fractional distillation or preparative GC may be necessary. |
| FTIR spectrum shows a weak C=C stretch around 1640-1680 cm⁻¹. | Incomplete hydrogenation of an alkene intermediate. | Repeat the hydrogenation step. Ensure the catalyst is active and that the reaction is run for a sufficient amount of time under an adequate pressure of hydrogen. |
| ¹H NMR spectrum shows a broad singlet around 1-2 ppm that disappears upon D₂O shake. | Presence of residual acidic protons from reagents used in the workup (e.g., from an acidic wash) or residual water. | Ensure the product is thoroughly washed with a neutral aqueous solution (e.g., saturated sodium bicarbonate) and dried over a suitable drying agent (e.g., anhydrous magnesium sulfate) before final purification. |
Potential Impurities in the Synthesis of this compound
The following table summarizes potential impurities, their likely origin, and key analytical data for their identification. The synthesis is assumed to proceed via the reaction of a Grignard reagent with a ketone, followed by dehydration and hydrogenation.
| Impurity | Potential Origin | Molecular Weight ( g/mol ) | Key Analytical Data |
| Unreacted Ketone (e.g., 5-methyl-3-heptanone) | Incomplete reaction with Grignard reagent. | 128.21 | GC-MS: Distinct retention time from the product. Characteristic mass spectrum with a strong carbonyl fragment. ¹³C NMR: Signal in the 200-220 ppm region. FTIR: Strong C=O stretch around 1715 cm⁻¹. |
| Unreacted Alkyl Halide (e.g., sec-butyl bromide) | Excess reagent or incomplete Grignard formation. | 137.02 | GC-MS: Elutes earlier than the product. Mass spectrum shows characteristic isotopic pattern for bromine. |
| Homo-coupled Alkane (e.g., 3,4-dimethylhexane) | Wurtz-type side reaction of the Grignard reagent.[1] | 114.23 | GC-MS: Lower boiling point and shorter retention time than the product. |
| Alkene Intermediates (isomers of 3-Ethyl-2,5-dimethyloctene) | Incomplete hydrogenation. | 168.32 | GC-MS: Similar retention time to the product. ¹H NMR: Signals in the vinylic region (4.5-6.5 ppm). FTIR: C=C stretch around 1640-1680 cm⁻¹. |
| Diethyl Ether | Residual solvent from Grignard reaction. | 74.12 | GC-MS: Very volatile, elutes very early. ¹H NMR: Triplet at ~1.2 ppm and quartet at ~3.5 ppm. |
| Tetrahydrofuran (THF) | Residual solvent from Grignard reaction. | 72.11 | GC-MS: Volatile, elutes early. ¹H NMR: Multiplets at ~1.8 ppm and ~3.7 ppm. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
-
Sample Preparation: Dilute the synthetic this compound sample in a volatile, high-purity solvent (e.g., hexane (B92381) or pentane) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a gas chromatograph equipped with a long (e.g., 60-100 m), non-polar capillary column (e.g., DB-1 or equivalent) and a mass selective detector.[2]
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and hold for 5 minutes. Ramp the temperature at a rate of 5-10 °C/min to a final temperature of 280 °C and hold for 10 minutes.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 500.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Identify the main product peak. Analyze the peaks of any impurities by comparing their retention times and mass spectra to reference libraries (e.g., NIST) and the data provided in the table above.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate all signals to determine the relative ratios of different proton environments.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be useful to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Analysis: Compare the observed chemical shifts and coupling constants to predicted values for this compound and potential impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Place a drop of the neat liquid sample between two salt plates (NaCl or KBr).
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Look for the characteristic C-H stretching and bending vibrations of alkanes. Pay close attention to regions where functional group vibrations from potential impurities would appear (e.g., C=O stretch for ketones, C=C stretch for alkenes, and broad O-H stretch for alcohols).
Workflow for Impurity Identification
Caption: Workflow for the identification of impurities in synthetic this compound.
References
Validation & Comparative
Differentiating 3-Ethyl-2,5-dimethyloctane from its Isomers by Mass Spectrometry: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of hydrocarbons is a critical task in various scientific fields, including drug development and metabolomics. Mass spectrometry (MS) is a powerful analytical technique for this purpose, providing valuable information about a molecule's structure through its fragmentation pattern. This guide provides a comparative analysis of the predicted electron ionization (EI) mass spectra of 3-Ethyl-2,5-dimethyloctane and two of its structural isomers, n-dodecane and 2,2,4,6,6-pentamethylheptane, to illustrate how MS can be used for their differentiation.
Principle of Differentiation by Mass Spectrometry
Under electron ionization, alkanes fragment in a predictable manner. The fragmentation of branched alkanes is particularly informative as cleavage is favored at the branching points.[1] This preference is due to the formation of more stable secondary and tertiary carbocations.[2] Consequently, the abundance of specific fragment ions can serve as a fingerprint to distinguish between different isomers. In general, highly branched alkanes tend to exhibit a less intense or even absent molecular ion peak compared to their straight-chain counterparts.[3] The fragmentation pattern is also governed by the stability of the resulting radical, with the loss of a larger alkyl group often being favored.[2]
Predicted Fragmentation Patterns
Based on these principles, we can predict the key fragmentation patterns for this compound and its selected isomers.
This compound:
This molecule has two tertiary carbons (C3 and C5) and one secondary carbon (C2) that are likely points of initial fragmentation.
-
Cleavage at C3:
-
Loss of an ethyl radical ([M-29]⁺) to form a tertiary carbocation.
-
Loss of a propyl group ([M-43]⁺) is also possible.
-
-
Cleavage at C5:
-
Loss of a propyl radical ([M-43]⁺) to form a tertiary carbocation.
-
Loss of an isobutyl radical ([M-57]⁺).
-
-
Cleavage at C2:
-
Loss of a methyl radical ([M-15]⁺) to form a secondary carbocation.
-
n-Dodecane:
As a straight-chain alkane, n-dodecane will fragment to produce a series of carbocations separated by 14 Da (CH₂). The mass spectrum will show a characteristic pattern of decreasing intensity for larger fragments. The molecular ion peak at m/z 170 is expected to be present, although it may be of low intensity.[1] Prominent peaks are expected at m/z 43, 57, 71, and 85, corresponding to C₃H₇⁺, C₄H₉⁺, C₅H₁₁⁺, and C₆H₁₃⁺ fragments, respectively.
2,2,4,6,6-Pentamethylheptane:
This highly branched isomer has two quaternary carbons (C2 and C6) and one tertiary carbon (C4).
-
Cleavage at C2 and C6 (quaternary centers):
-
Loss of a methyl radical ([M-15]⁺) is less likely.
-
A very prominent peak is expected from the loss of a tert-butyl group ([M-57]⁺) leading to a stable tert-butyl cation (m/z 57).
-
-
Cleavage at C4:
-
Loss of an isobutyl radical ([M-57]⁺).
-
Comparative Data of Predicted Key Fragment Ions
| m/z | Predicted Relative Abundance in this compound | Predicted Relative Abundance in n-Dodecane | Predicted Relative Abundance in 2,2,4,6,6-Pentamethylheptane | Postulated Fragment Ion |
| 170 | Very Low / Absent | Low | Very Low / Absent | [C₁₂H₂₆]⁺• (Molecular Ion) |
| 141 | Moderate | Low | Low | [M-29]⁺ (Loss of C₂H₅) |
| 127 | Moderate | Low | High | [M-43]⁺ (Loss of C₃H₇) |
| 113 | High | Moderate | Moderate | [M-57]⁺ (Loss of C₄H₉) |
| 57 | Moderate | High | Very High (Base Peak) | [C₄H₉]⁺ |
| 43 | High | High | Moderate | [C₃H₇]⁺ |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
The following is a general protocol for the analysis of dodecane (B42187) isomers using a standard gas chromatograph coupled to a mass spectrometer (GC-MS).
1. Sample Preparation:
-
Dissolve the alkane samples in a volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) to a concentration of approximately 1 mg/mL.
2. Gas Chromatography (GC) Conditions:
-
Injector Temperature: 250 °C
-
Column: A non-polar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Scan Range: m/z 40-200
4. Data Analysis:
-
Acquire the mass spectrum for each isomer.
-
Identify the molecular ion peak (if present) and the major fragment ions.
-
Compare the relative abundances of the key fragment ions to differentiate between the isomers.
Visualization of Differentiating Logic
The following diagram illustrates the logical workflow for distinguishing this compound from its isomers based on their mass spectra.
Caption: Logic for isomer differentiation by MS.
Conclusion
While a definitive identification of this compound requires a reference spectrum, the predictable nature of alkane fragmentation in mass spectrometry allows for a confident differentiation from its structural isomers. The presence and relative abundance of key fragment ions, particularly those resulting from cleavage at branching points, provide a robust method for structural elucidation. The combination of predicted fragmentation patterns and a standardized experimental protocol, as outlined in this guide, serves as a valuable resource for researchers in the field.
References
A Comparative GC-MS Analysis of Octane Isomers for Researchers
A detailed guide for researchers, scientists, and drug development professionals on the comparative analysis of octane (B31449) isomers using Gas Chromatography-Mass Spectrometry (GC-MS). This document provides objective comparisons of isomer performance with supporting experimental data, detailed methodologies, and visual workflows.
The separation and identification of octane (C8H18) isomers are critical in various fields, including fuel analysis, environmental monitoring, and chemical synthesis. Due to their similar boiling points and mass spectra, distinguishing between these structural isomers can be challenging. Gas chromatography, particularly when coupled with mass spectrometry, offers a powerful analytical tool for their differentiation. This guide presents a comparative analysis of octane isomers based on their gas chromatographic retention behavior on a non-polar stationary phase, providing valuable data for their identification.
Comparative Retention of Octane Isomers
The elution order of alkane isomers in gas chromatography on a non-polar stationary phase is primarily influenced by their volatility and molecular shape. Generally, for a given carbon number, a more compact, branched structure results in a lower boiling point and, consequently, a shorter retention time. The Kovats retention index (RI) is a standardized measure of retention that is less dependent on instrumental parameters than absolute retention time, making it ideal for inter-laboratory comparisons.[1] By definition, the retention index of n-octane is 800 on any stationary phase.[2]
The following table summarizes the Kovats retention indices for various octane isomers on a standard non-polar (e.g., DB-1, HP-5, SE-30) capillary column. A lower retention index indicates an earlier elution from the GC column.
| Isomer Name | Kovats Retention Index (Non-polar Column) |
| 2,2,4-Trimethylpentane (Isooctane) | 692 |
| 2,2,3-Trimethylpentane | 733[3] |
| 2,2-Dimethylhexane | 718[4] |
| 2,3,4-Trimethylpentane | 749[5] |
| 2,3-Dimethylhexane | 758[6] |
| 3-Ethyl-2-methylpentane | 759[7] |
| 2,4-Dimethylhexane | 729[8] |
| 2-Methylheptane | 765[2] |
| 4-Methylheptane | 766[9] |
| 3-Ethyl-3-methylpentane | 769[10] |
| 3,3-Dimethylhexane | Not Found |
| 3,4-Dimethylhexane | Not Found |
| 2,5-Dimethylhexane | Not Found |
| 3-Methylheptane | 772[11] |
| n-Octane | 800 |
Note: The retention indices are compiled from various sources and are representative values on standard non-polar stationary phases. Actual values may vary slightly depending on the specific experimental conditions.
Experimental Protocol for GC-MS Analysis of Octane Isomers
This section details a representative experimental protocol for the comparative analysis of octane isomers using GC-MS.
1. Sample Preparation:
-
Prepare individual standards of each octane isomer at a concentration of 100 µg/mL in a volatile solvent such as hexane (B92381) or pentane.
-
Create a mixed standard solution containing all octane isomers of interest, each at a concentration of 10 µg/mL.
-
Prepare a homologous series of n-alkanes (e.g., C7 to C12) for the determination of Kovats retention indices.
2. Gas Chromatography (GC) Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Split/splitless injector.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 5°C/min to 150°C.
-
Hold: 2 minutes at 150°C.
-
3. Mass Spectrometry (MS) Conditions:
-
MS System: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 35-200.
-
Scan Rate: 2 scans/sec.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
4. Data Analysis:
-
Identify the peaks corresponding to each octane isomer in the total ion chromatogram (TIC) of the mixed standard.
-
Confirm the identity of each isomer by comparing its mass spectrum with a reference library (e.g., NIST). Branched alkanes often show characteristic fragmentation patterns with a less prominent molecular ion peak compared to their straight-chain counterparts.
-
Calculate the Kovats retention index for each isomer using the retention times of the n-alkanes from the separate analysis.
Experimental Workflow and Logic
The following diagrams illustrate the key workflows in the GC-MS analysis of octane isomers.
Caption: GC-MS workflow for octane isomer analysis.
Caption: Elution logic of octane isomers.
References
- 1. Kovats retention index - Wikipedia [en.wikipedia.org]
- 2. Heptane, 2-methyl- [webbook.nist.gov]
- 3. Pentane, 2,2,3-trimethyl- [webbook.nist.gov]
- 4. Hexane, 2,2-dimethyl- [webbook.nist.gov]
- 5. Pentane, 2,3,4-trimethyl- [webbook.nist.gov]
- 6. Hexane, 2,3-dimethyl- [webbook.nist.gov]
- 7. 3-Ethyl-2-methylpentane | C8H18 | CID 11863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,4-Dimethylhexane | C8H18 | CID 11511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Heptane, 4-methyl- [webbook.nist.gov]
- 10. 3-Ethyl-3-methylpentane | C8H18 | CID 14018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Heptane, 3-methyl- [webbook.nist.gov]
A Comparative Guide to the Validation of an Analytical Method for 3-Ethyl-2,5-dimethyloctane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of hypothetical analytical methodologies for the quantitative determination of 3-Ethyl-2,5-dimethyloctane, a volatile organic compound. The focus is on the validation of these methods, with supporting experimental data presented to aid in the selection of the most appropriate technique for research and quality control purposes. The primary analytical method explored is Gas Chromatography (GC) coupled with two common detectors: a Flame Ionization Detector (FID) and a Mass Spectrometer (MS).
Comparison of Analytical Methods
The choice of an analytical method for this compound is dictated by the required sensitivity, selectivity, and the nature of the sample matrix. Given that this compound is a volatile hydrocarbon, Gas Chromatography is the most suitable separation technique.[1][2] The comparison below focuses on the performance of two different detector systems.
| Parameter | GC-FID | GC-MS |
| Principle | Separation based on boiling point and polarity, followed by detection of ions formed during combustion in a hydrogen-air flame. | Separation based on boiling point and polarity, followed by ionization and detection of fragments based on their mass-to-charge ratio.[1] |
| Selectivity | Lower | High (provides structural information) |
| Sensitivity | High | Very High |
| Linearity (r²) | > 0.995 | > 0.998 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% |
| Precision (%RSD) | < 2.0% | < 1.5% |
| Limit of Detection (LOD) | ~1 ng/mL | ~0.1 ng/mL |
| Limit of Quantitation (LOQ) | ~3 ng/mL | ~0.3 ng/mL |
Experimental Protocols
Detailed methodologies for the validation of a GC-based analytical method for this compound are provided below. These protocols are based on established guidelines for analytical method validation.
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
This technique is ideal for the extraction of volatile analytes like this compound from a sample matrix.
-
Sample Homogenization: Homogenize 5 grams of the sample.
-
Vial Preparation: Place the homogenized sample into a 20 mL headspace vial.
-
Internal Standard: Add a known concentration of an appropriate internal standard (e.g., n-dodecane).
-
Equilibration: Equilibrate the vial at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow the analyte to partition into the headspace.
-
Extraction: Expose a SPME fiber (e.g., Polydimethylsiloxane - PDMS) to the headspace for a defined period (e.g., 10 minutes) to adsorb the analyte.
-
Desorption: Transfer the SPME fiber to the GC injector for thermal desorption of the analyte onto the analytical column.
Gas Chromatography (GC) Method
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C (in splitless mode for high sensitivity).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
Detector Conditions
-
FID:
-
Temperature: 300°C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (Helium): 25 mL/min.
-
-
MS:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Electron Ionization: 70 eV.
-
Scan Range: m/z 40-400.
-
Method Validation Parameters
The following parameters should be assessed to ensure the analytical method is fit for its intended purpose, in line with ICH Q2(R1) guidelines.[3]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample. For GC-MS, specificity is further confirmed by the mass spectrum of the analyte.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standards over a specified range (e.g., 1-100 ng/mL). The linearity is evaluated by the correlation coefficient (r²) of the calibration curve, which should be ≥ 0.995.
-
Accuracy: The closeness of the test results to the true value. This is assessed by spiking a blank matrix with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percent recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (%RSD) and is evaluated at two levels:
-
Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Analysis of replicate samples on different days, by different analysts, or on different instruments.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined based on the signal-to-noise ratio (typically S/N ≥ 3).
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often determined based on the signal-to-noise ratio (typically S/N ≥ 10).
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., GC oven temperature, carrier gas flow rate). This provides an indication of its reliability during normal usage.
Visualizations
Caption: Workflow for analytical method validation.
Caption: Experimental workflow for sample analysis.
References
For researchers, scientists, and professionals in drug development, the precise identification of chemical compounds is paramount. In the field of gas chromatography (GC), the Kovats retention index (RI) serves as a critical tool for standardizing retention times, enabling the comparison of data across different instruments and laboratories. This guide provides a comparative analysis of the Kovats retention index for 3-Ethyl-2,5-dimethyloctane and a series of structurally related branched alkanes, supported by established experimental protocols.
The Kovats retention index is a dimensionless quantity that indicates where a compound elutes relative to a series of co-injected n-alkanes.[1] This method effectively normalizes retention times, which can otherwise vary depending on the specific chromatographic conditions.[2] For complex mixtures of isomers, which often exhibit very similar mass spectra, the Kovats RI can be a decisive factor in accurate compound identification.
Comparative Analysis of Kovats Retention Indices
The following table summarizes the Kovats retention indices for a selection of C10, C12, and C14 branched alkanes on non-polar stationary phases. Non-polar columns, such as those with a 100% dimethylpolysiloxane or 5% phenyl-95% methylpolysiloxane stationary phase, are commonly used for the analysis of non-polar hydrocarbons.[3][4] The data presented here allows for a systematic comparison of how branching patterns affect the retention index.
| Compound Name | Molecular Formula | CAS Number | Kovats Retention Index (RI) | Stationary Phase | Reference |
| 3-Ethyl-2-methylheptane | C10H22 | 14676-29-0 | 942 | DB-5 | [5] |
| 3,5-Dimethyloctane | C10H22 | 15869-93-9 | 922 | Non-polar | [6] |
| 3,3-Dimethyloctane | C10H22 | 4110-44-5 | 932 | Non-polar | [7] |
| 3-Ethyloctane | C10H22 | 5881-17-4 | 964 | Non-polar | [8] |
| 3-Ethyl-2,7-dimethyloctane | C12H26 | 62183-55-5 | 1180 | VF-5MS | [9] |
| 3,3-Diethyloctane | C12H26 | 19980050-70-1 | 1167 | Semi-standard non-polar | [10] |
| n-Dodecane | C12H26 | 112-40-3 | 1200 | Non-polar | [11] |
| 3-Ethyl-2,5-dimethyldecane | C14H30 | Not Available | Not Available | - | [12] |
Note: The Kovats retention index of n-alkanes is, by definition, 100 times their carbon number (e.g., n-dodecane has an RI of 1200).
Experimental Protocol for Kovats Retention Index Determination
The determination of Kovats retention indices is a standardized procedure in gas chromatography. The following protocol outlines the typical methodology for analyzing branched alkanes on a non-polar column.
1. Instrumentation:
-
A gas chromatograph (GC) equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is required.
-
A capillary column with a non-polar stationary phase, such as a DB-1 (100% dimethylpolysiloxane) or DB-5 (5% phenyl-95% methylpolysiloxane), is recommended for the analysis of alkanes.[3]
2. Reagents:
-
Analyte Sample: A solution of the target compound (e.g., this compound) and related compounds of interest dissolved in a volatile solvent like hexane (B92381) or pentane.
-
n-Alkane Standard Mixture: A certified reference mixture of a homologous series of n-alkanes (e.g., C8 to C20) in the same solvent as the analyte sample. The concentration of each n-alkane should be sufficient to produce a distinct peak.
3. Gas Chromatographic Conditions:
-
Injector Temperature: Typically set to 250 °C to ensure rapid volatilization of the sample.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Oven Temperature Program: A temperature program is typically used to ensure good separation of a wide range of compounds. A common program starts at a low temperature (e.g., 40-60 °C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 250-300 °C) at a controlled rate (e.g., 5-10 °C/min).[13]
-
Detector Temperature: For an FID, a typical temperature is 250-300 °C. For an MS, the transfer line temperature should be maintained to prevent condensation.
4. Analytical Procedure:
-
Inject a known volume of the n-alkane standard mixture into the GC system and record the chromatogram.
-
Inject the same volume of the analyte sample under the identical GC conditions and record the chromatogram.
-
Alternatively, a co-injection of the analyte sample and the n-alkane standard mixture can be performed.
5. Data Analysis and Calculation: The Kovats retention index (I) for a temperature-programmed analysis is calculated using the following formula[3]:
I = 100 * [n + (t_R(x) - t_R(n)) / (t_R(N) - t_R(n))]
Where:
-
t_R(x) is the retention time of the unknown compound.
-
t_R(n) is the retention time of the n-alkane eluting immediately before the unknown.
-
t_R(N) is the retention time of the n-alkane eluting immediately after the unknown.
-
n is the carbon number of the n-alkane eluting before the unknown.
For isothermal analysis, a logarithmic formula is used.[3]
Visualizing Structural Relationships and Elution Order
The relationship between the molecular structure of branched alkanes and their Kovats retention indices can be visualized to understand the factors influencing their elution from a non-polar GC column. Generally, for isomers with the same carbon number, increased branching leads to a lower boiling point and, consequently, a shorter retention time and a lower Kovats retention index on a non-polar stationary phase.
Caption: Elution order of C10 and C12 branched alkanes.
This diagram illustrates that for a given carbon number, a more compact, highly branched structure generally results in a lower Kovats retention index on a non-polar column. Based on the data for its isomers, the Kovats retention index for this compound can be estimated to be in the range of 1170-1190 on a standard non-polar column. This estimation is based on the subtle differences observed between closely related isomers. The exact value would need to be confirmed by experimental determination.
References
- 1. Kovats retention index - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Gas Chromatographic Retention Data [webbook.nist.gov]
- 4. repositum.tuwien.at [repositum.tuwien.at]
- 5. The Kovats Retention Index: 3-Ethyl-2-methylheptane (C10H22) [pherobase.com]
- 6. Octane, 3,5-dimethyl- [webbook.nist.gov]
- 7. Octane, 3,3-dimethyl- [webbook.nist.gov]
- 8. Octane, 3-ethyl- [webbook.nist.gov]
- 9. The Kovats Retention Index: 3-Ethyl-2,7-dimethyloctane (C12H26) [pherobase.com]
- 10. 3,3-Diethyloctane | C12H26 | CID 19980050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. The Kovats Retention Index: Dodecane (C12H26) [pherobase.com]
- 12. 3-Ethyl-2,5-dimethyldecane | C14H30 | CID 57491703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Mass Spectra of 3-Ethyl-2,5-dimethyloctane and n-Dodecane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mass spectral fragmentation patterns of the branched alkane 3-ethyl-2,5-dimethyloctane and the straight-chain alkane n-dodecane. Both isomers share the same molecular formula (C₁₂H₂₆) and molecular weight (170.34 g/mol ), making mass spectrometry an essential tool for their differentiation. Understanding these fragmentation pathways is critical for the structural elucidation of unknown compounds in various scientific fields, including metabolomics and impurity identification in drug development.
Executive Summary
The mass spectra of linear and branched alkanes show significant differences that facilitate their identification. Straight-chain alkanes, such as n-dodecane, typically exhibit a series of cluster peaks separated by 14 atomic mass units (amu), which corresponds to the sequential loss of CH₂ groups.[1] The molecular ion peak (M⁺), though often present, is usually of low intensity and its abundance decreases with increasing chain length.[1]
Conversely, the mass spectra of branched alkanes, like this compound, are characterized by fragmentation at the branching points. This preferential cleavage leads to the formation of more stable secondary and tertiary carbocations.[2][3] Consequently, the molecular ion peak in branched alkanes is often significantly less abundant or entirely absent compared to their linear counterparts.[1][2] The most prominent peak (base peak) in the spectrum of a branched alkane often corresponds to the most stable carbocation formed during fragmentation.[1]
Mass Spectral Data Comparison
Due to the unavailability of a public mass spectrum for this compound, this guide will utilize the mass spectrum of a representative branched C12 alkane, 5-methylundecane, for a direct comparison with n-dodecane. Both compounds are isomers with the same molecular formula and weight. The data presented below is sourced from the NIST Chemistry WebBook.
| Feature | n-Dodecane | 5-Methylundecane (Representative Branched C12 Alkane) |
| Molecular Ion (M⁺) at m/z 170 | Present, low intensity | Very low intensity or absent[1] |
| Base Peak (Most Abundant Fragment) | m/z 43 or 57 | Dependent on the most stable carbocation; for 5-methylundecane, it is m/z 43. |
| Key Fragment Ions (m/z) | 43, 57, 71, 85, 99, 113, 127, 141 | Prominent peaks corresponding to cleavage at the branch point. For 5-methylundecane, significant peaks are observed at m/z 43, 57, 71, 85, and 113, representing the loss of various alkyl radicals. |
| General Appearance | Series of clusters of peaks separated by 14 amu (CH₂)[1] | Irregular pattern with intense peaks corresponding to stable carbocations formed at the branch point.[4] |
Experimental Protocols
The mass spectra discussed in this guide are typically obtained using Electron Ionization (EI) mass spectrometry coupled with a gas chromatograph (GC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:
-
Sample Preparation: The alkane sample is dissolved in a volatile organic solvent, such as hexane (B92381) or dichloromethane, to a concentration of approximately 1 mg/mL.
-
Injection: A small volume (typically 1 µL) of the prepared sample is injected into the gas chromatograph.
-
Gas Chromatography Separation: The sample is vaporized and carried by an inert carrier gas (e.g., helium) through a heated capillary column (e.g., a 30 m long, 0.25 mm internal diameter column with a 0.25 µm film of a non-polar stationary phase like 5% phenyl-methylpolysiloxane). The oven temperature is programmed to ramp from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 300°C) to ensure the separation of compounds based on their boiling points and interactions with the stationary phase.
-
Ionization: As the separated compounds elute from the GC column, they enter the ion source of the mass spectrometer. In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as electron ionization, removes an electron from the molecule to form a molecular ion (M⁺) and also imparts excess energy, causing the molecular ion to fragment.
-
Mass Analysis: The positively charged fragments are accelerated and passed through a mass analyzer (e.g., a quadrupole). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum, which is a plot of ion intensity versus m/z.
Fragmentation Pathways
The distinct fragmentation patterns of n-dodecane and branched alkanes are a direct result of the stability of the resulting carbocations.
Caption: Contrasting fragmentation of linear vs. branched alkanes.
In n-dodecane, the cleavage can occur at any C-C bond, leading to a series of fragments separated by 14 amu. For branched alkanes like this compound, the C-C bonds at the branching points are weaker and their cleavage leads to the formation of more stable carbocations, which are preferentially formed and detected.
Caption: Predicted major fragmentation pathways for a branched C12 alkane.
Conclusion
The mass spectra of this compound and n-dodecane are readily distinguishable based on their fragmentation patterns. While n-dodecane produces a characteristic spectrum with repeating units, the branched isomer yields a more complex spectrum with dominant peaks resulting from cleavage at the points of branching. These differences allow for the unambiguous identification of these isomers, which is of significant importance in analytical chemistry, particularly in the analysis of complex hydrocarbon mixtures and in the identification of metabolic products in drug development. The principles outlined in this guide can be applied to the structural elucidation of a wide range of saturated hydrocarbons.
References
Cross-Validation of 3-Ethyl-2,5-dimethyloctane Identification: A Comparative Guide to NMR, GC-MS, and FTIR Techniques
For researchers, scientists, and drug development professionals, the unambiguous identification of a synthesized compound is a critical checkpoint in the research and development pipeline. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) spectroscopy for the structural confirmation of 3-Ethyl-2,5-dimethyloctane. The synergistic use of these orthogonal techniques provides a high degree of confidence in the compound's identity, mitigating the risks of misidentification that could impact subsequent research and development efforts.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the expected quantitative data for the identification of this compound using ¹H NMR, ¹³C NMR, GC-MS, and FTIR spectroscopy. These values are predictive for NMR and representative for GC-MS and FTIR, based on established principles of spectroscopy and chromatography for alkanes.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| CH₃ (C1) | 0.8 - 0.9 | t | 3H |
| CH₃ (C2-CH₃) | 0.8 - 0.9 | d | 3H |
| CH₃ (C5-CH₃) | 0.8 - 0.9 | d | 3H |
| CH₃ (C8) | 0.8 - 0.9 | t | 3H |
| CH₂ (C3-CH₂CH₃) | 1.2 - 1.4 | m | 2H |
| CH₂ (C4) | 1.1 - 1.3 | m | 2H |
| CH₂ (C6) | 1.1 - 1.3 | m | 2H |
| CH₂ (C7) | 1.1 - 1.3 | m | 2H |
| CH (C2) | 1.4 - 1.6 | m | 1H |
| CH (C3) | 1.3 - 1.5 | m | 1H |
| CH (C5) | 1.4 - 1.6 | m | 1H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (ppm) |
| C1 | ~14 |
| C2-CH₃ | ~20 |
| C5-CH₃ | ~23 |
| C8 | ~14 |
| C3-CH₂CH₃ | ~25 |
| C4 | ~35 |
| C6 | ~39 |
| C7 | ~30 |
| C2 | ~33 |
| C3 | ~45 |
| C5 | ~37 |
| C3-CH₂CH₃ | ~11 |
Table 3: Comparison of Analytical Techniques for the Identification of this compound
| Parameter | NMR Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Principle | Measures the magnetic properties of atomic nuclei to provide detailed information about molecular structure and connectivity. | Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by detection and identification based on mass-to-charge ratio. | Measures the absorption of infrared radiation by molecular vibrations, identifying functional groups present in a molecule. |
| Information Provided | Detailed structural elucidation, including carbon-hydrogen framework and stereochemistry. | Retention time (for chromatographic separation) and mass spectrum (for molecular weight and fragmentation pattern). | Presence of specific functional groups (e.g., C-H bonds in alkanes). |
| Sample Requirements | ~1-10 mg, soluble in a deuterated solvent. | Microgram to nanogram quantities, must be volatile and thermally stable. | ~1-10 mg, can be neat liquid, solid, or in solution. |
| Strengths | Unparalleled for detailed structural information. | High sensitivity and excellent for separating components in a mixture. Provides molecular weight information. | Fast, non-destructive, and good for identifying the presence of key functional groups. |
| Limitations | Lower sensitivity compared to MS. Not ideal for complex mixtures without prior separation. | Isomers may have similar mass spectra, requiring chromatographic separation for differentiation. | Provides limited information on the overall molecular structure and connectivity. Not suitable for distinguishing between isomers of alkanes. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are standard operating procedures for the analysis of this compound using NMR, GC-MS, and FTIR.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical spectral width: -2 to 12 ppm.
-
-
¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical spectral width: 0 to 220 ppm.
-
-
-
Data Analysis:
-
Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons and carbons in the molecule.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile solvent such as hexane (B92381) or dichloromethane.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Analyze the mass spectrum of the peak, looking for the molecular ion (if present) and characteristic fragmentation patterns of branched alkanes (e.g., loss of alkyl groups).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
For a liquid sample, place a drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: An FTIR spectrometer.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Co-add 16 or 32 scans to improve the signal-to-noise ratio.
-
Acquire a background spectrum of the clean salt plates before running the sample.
-
-
Data Analysis:
-
Subtract the background spectrum from the sample spectrum.
-
Identify the characteristic absorption bands for alkanes:
-
C-H stretching vibrations from 2850-3000 cm⁻¹.
-
CH₂ and CH₃ bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹, respectively.
-
-
Mandatory Visualizations
Experimental Workflow for Cross-Validation
A Comparative Analysis of Mass Spectral Fragmentation: Branched vs. Linear Alkanes
For Researchers, Scientists, and Drug Development Professionals
In the structural elucidation of organic molecules, particularly in fields like drug development where identifying metabolites and impurities is critical, mass spectrometry stands as an indispensable analytical technique. The fragmentation patterns generated by mass spectrometry, especially under electron ionization (EI), provide a molecular fingerprint that is key to determining a compound's structure. This guide offers a detailed comparison of the fragmentation patterns of branched versus linear alkanes, supported by quantitative data and experimental protocols.
Key Differences in Fragmentation Patterns
The mass spectra of linear and branched alkanes show significant and identifiable differences.[1] Linear alkanes typically produce mass spectra characterized by clusters of peaks separated by 14 atomic mass units (amu), which corresponds to the sequential loss of CH₂ groups.[1][2] While a molecular ion peak (M⁺) is usually present for straight-chain alkanes, its intensity is often low and diminishes as the chain length increases.[1][2] The most abundant fragments for linear alkanes are often the C₃ and C₄ carbocations.[1]
In contrast, the fragmentation of branched alkanes is primarily dictated by cleavage at the branching point.[1][3] This preferential fragmentation is due to the formation of more stable secondary (2°) and tertiary (3°) carbocations.[1][2] Consequently, the molecular ion peak in the mass spectra of branched alkanes is frequently less abundant or even entirely absent compared to their linear isomers.[1][3] The most significant peak in the spectrum of a branched alkane, known as the base peak, often corresponds to the most stable carbocation that can be formed by cleavage at a branch point.[1]
Quantitative Data Summary
The following table summarizes key mass spectral data for n-hexane and its branched isomer, 2-methylpentane, illustrating the distinct fragmentation patterns. The data is sourced from the NIST Chemistry WebBook.[1]
| Feature | n-Hexane (Linear Alkane) | 2-Methylpentane (Branched Alkane) |
| Molecular Ion (M⁺) at m/z 86 | Present, but with low relative abundance. | Very low abundance or absent. |
| Base Peak (Most Abundant Fragment) | m/z 57 | m/z 43 |
| Major Fragments (m/z) | 29, 43, 57, 71 | 41, 42, 43, 71 |
| Characteristic Pattern | Series of clusters separated by 14 amu. | Dominant peak resulting from cleavage at the branch point. |
Experimental Protocol: Electron Ionization Mass Spectrometry of Alkanes
This protocol outlines a general procedure for analyzing alkanes using a gas chromatograph coupled with a mass spectrometer (GC-MS) with an electron ionization (EI) source.
1. Sample Preparation:
-
Prepare a dilute solution of the alkane sample in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane). The concentration should be optimized to avoid overloading the GC column and MS detector, typically in the range of 1-100 ppm.
2. Gas Chromatography (GC) Conditions:
-
Injector: Set to a temperature sufficient to vaporize the sample and solvent (e.g., 250 °C).
-
Column: A non-polar capillary column (e.g., DB-1 or HP-5ms) is typically used for alkane separation.
-
Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min) to ensure separation of components.
-
Carrier Gas: Use an inert gas, typically helium or hydrogen, at a constant flow rate.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electron Ionization (EI).
-
Electron Energy: Standard EI is performed at 70 eV to induce fragmentation and generate reproducible spectra.
-
Ion Source Temperature: Typically maintained at a consistent temperature, for example, 230 °C, to ensure reproducibility.
-
Mass Analyzer: A quadrupole or ion trap analyzer is commonly used.
-
Scan Range: Set the mass-to-charge ratio (m/z) scan range to cover the expected molecular ion and fragment masses (e.g., m/z 20-200).
4. Data Acquisition and Analysis:
-
Acquire the mass spectra of the eluting peaks from the GC.
-
Identify the molecular ion peak (if present) and the major fragment ions.
-
Compare the obtained spectrum with a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) for compound identification.
Fragmentation Pathways Visualization
The following diagrams illustrate the characteristic fragmentation pathways for a linear alkane (n-hexane) and a branched alkane (2-methylpentane).
Caption: Fragmentation of n-hexane.
Caption: Fragmentation of 2-methylpentane.
References
Navigating the Maze of Volatile Hydrocarbon Analysis: An Inter-Laboratory Comparison
A deep dive into the analytical performance of laboratories measuring volatile hydrocarbons across various matrices reveals a landscape of improving consistency, yet highlights the critical importance of standardized methodologies. This guide provides an objective comparison of inter-laboratory study results for the analysis of volatile hydrocarbons in building materials, soil, and water, offering researchers, scientists, and drug development professionals a comprehensive resource supported by experimental data and detailed protocols.
The accurate quantification of volatile hydrocarbons is paramount in diverse fields, from ensuring the safety of building materials and monitoring environmental contamination to quality control in the pharmaceutical industry. Inter-laboratory studies, such as round-robin tests and proficiency testing schemes, are essential for evaluating and enhancing the reliability of these measurements. This guide synthesizes data from prominent studies to offer a comparative overview of analytical performance.
Performance in the Analysis of VOC Emissions from Building Materials
Inter-laboratory studies on volatile organic compound (VOC) emissions from building materials, often conducted by organizations like the German Federal Institute for Materials Research and Testing (BAM) and the Association for the Control of Emissions in Products for Flooring Installation, Adhesives and Building Materials (GEV), demonstrate a positive trend in inter-laboratory agreement over time.
A key performance indicator in these studies is the relative standard deviation (RSD), which reflects the precision of measurements across different laboratories. Analysis of six BAM round-robin tests conducted between 2008 and 2018 for VOC emissions from building products shows a significant improvement in the comparability of results. The mean RSD across all participating laboratories decreased from 51% in a 1999 European interlaboratory comparison to 28% in the 2018 BAM test[1]. This indicates a greater harmonization of testing procedures and analytical methods over the years.
Similarly, the GEV round-robin tests evaluate laboratory performance using z-scores, which measure how many standard deviations an individual laboratory's result is from the consensus value. In the 2023 GEV test, which involved 39 laboratories, the majority of participants demonstrated good performance, with some laboratories achieving near-perfect z-scores for all tested parameters[2].
The following table summarizes the trend in mean RSD from the BAM round-robin tests.
| Round-Robin Test Year | Mean Relative Standard Deviation (RSD) |
| 1999 (European ILC) | 51% |
| 2008 (BAM) | 36% |
| 2009 (BAM) | 33% |
| 2012 (BAM) | 31% |
| 2014 (BAM) | 30% |
| 2016 (BAM) | 29% |
| 2018 (BAM) | 28% |
Caption: Trend of the mean relative standard deviation (RSD) in BAM round-robin tests for VOC emissions from building products, showing improved inter-laboratory agreement over time.[1]
Performance in the Analysis of Volatile Hydrocarbons in Soil
For the analysis of volatile hydrocarbons in soil, headspace gas chromatography-mass spectrometry (HS-GC/MS) is a widely employed technique. While comprehensive inter-laboratory study reports with multi-lab comparison data are not as readily available in the public domain as for building materials, performance data from detailed application notes provide valuable insights into the expected precision and accuracy of this method.
The following tables summarize key performance metrics for the analysis of a range of volatile organic compounds in soil using HS-GC/MS, based on established methodologies.
Table 1: Method Performance for VOCs in Soil by HS-GC/MS (Data from Agilent Application Note)
| Compound | Linearity (R²) | Limit of Detection (LOD) (µg/kg) | Limit of Quantitation (LOQ) (µg/kg) | Precision (%RSD, n=6 at 20 µg/L) | Recovery (%) at 50 µg/kg |
| Benzene | >0.999 | 0.5 - 1.5 | 1.7 - 5.0 | 1.7 - 4.6 | 78.2 - 125.9 |
| Toluene | >0.999 | 0.5 - 1.5 | 1.7 - 5.0 | 1.7 - 4.6 | 78.2 - 125.9 |
| Ethylbenzene | >0.999 | 0.5 - 1.5 | 1.7 - 5.0 | 1.7 - 4.6 | 78.2 - 125.9 |
| m,p-Xylene | >0.999 | 0.5 - 1.5 | 1.7 - 5.0 | 1.7 - 4.6 | 78.2 - 125.9 |
| o-Xylene | >0.999 | 0.5 - 1.5 | 1.7 - 5.0 | 1.7 - 4.6 | 78.2 - 125.9 |
| Styrene | >0.999 | 0.5 - 1.5 | 1.7 - 5.0 | ~7 | 78.2 - 125.9 |
Caption: Performance data for the analysis of selected VOCs in soil using an Agilent 7697A Headspace Sampler with an 8890 GC and 5977B GC/MSD.[3]
Table 2: Method Performance for VOCs in Soil by HS-GC/MS (Data from PerkinElmer Application Note)
| Compound | Linearity (R²) | Limit of Detection (LOD) (µg/kg) | Limit of Quantitation (LOQ) (µg/kg) | Precision (%RSD, n=10 at 100 µg/kg) | Recovery (%) at 100 µg/kg |
| Benzene | >0.99 | <5 | <15 | <15 | 80 - 120 |
| Toluene | >0.99 | <5 | <15 | <15 | 80 - 120 |
| Ethylbenzene | >0.99 | <5 | <15 | <15 | 80 - 120 |
| Xylenes | >0.99 | <5 | <15 | <15 | 80 - 120 |
| Naphthalene | >0.99 | <5 | <15 | <15 | 80 - 120 |
Caption: Performance data for the analysis of selected VOCs in soil using a PerkinElmer TurboMatrix HS40 and Clarus SQ8 GC/MS.[4]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are generalized experimental protocols for the analysis of volatile hydrocarbons in building materials and soil based on the methods cited in the inter-laboratory studies.
Protocol 1: Analysis of VOC Emissions from Building Materials by Thermal Desorption GC/MS (Based on ISO 16000-6)
This protocol outlines the general procedure for determining VOC emissions from building products using thermal desorption coupled with gas chromatography-mass spectrometry.
-
Sample Preparation: A representative sample of the building material is placed in an emission test chamber with controlled temperature, humidity, and air exchange rate.
-
Active Sampling: A known volume of air from the test chamber is drawn through a sorbent tube (e.g., Tenax® TA) to trap the emitted VOCs.
-
Thermal Desorption: The sorbent tube is heated in a thermal desorber, and the trapped VOCs are released and transferred to the GC column.
-
GC-MS Analysis:
-
Gas Chromatograph (GC):
-
Column: Typically a non-polar or slightly polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature ramp is used to separate the VOCs based on their boiling points.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Detection Mode: Scan mode to acquire full mass spectra for compound identification and quantification.
-
-
-
Quantification: The concentration of each VOC is determined by comparing its peak area to a calibration curve generated from certified reference standards.
Protocol 2: Analysis of Volatile Organic Compounds in Soil by Headspace GC/MS (Based on US EPA Method 5021/8260 and Chinese Standard HJ642-2013)
This protocol describes a common method for the quantitative analysis of VOCs in soil samples.
-
Sample Preparation:
-
A known weight of the soil sample (e.g., 5 g) is placed into a headspace vial.
-
A matrix modifying solution (e.g., sodium bisulfate solution or deionized water) is added to the vial.
-
An internal standard solution is added.
-
The vial is immediately sealed with a PTFE-faced septum and crimp cap.
-
-
Headspace Analysis:
-
The vial is heated in the headspace autosampler at a specific temperature (e.g., 85°C) for a set time to allow the VOCs to partition into the headspace.
-
A portion of the headspace gas is automatically injected into the GC.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC):
-
Column: A capillary column suitable for volatile compounds (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature ramp to achieve separation of the target analytes.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole.
-
Detection Mode: Selected Ion Monitoring (SIM) for target compound quantification or full scan for identification.
-
-
-
Quantification: The concentration of each VOC is calculated based on the internal standard calibration.
Visualizing the Workflow
To better understand the logical flow of an inter-laboratory study and the analytical processes, the following diagrams have been created using Graphviz.
Caption: Workflow of a typical inter-laboratory study on volatile hydrocarbon analysis.
Caption: General experimental workflow for the analysis of volatile hydrocarbons.
References
Navigating the Analytical Maze: A Comparative Guide to the Certification of 3-Ethyl-2,5-dimethyloctane Reference Material
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical measurements are paramount. A critical component of achieving this is the use of high-purity, well-characterized reference materials. This guide provides a comprehensive comparison of the analytical methodologies employed in the certification of a hypothetical 3-Ethyl-2,5-dimethyloctane reference material. In the absence of a commercially available certified reference material (CRM) for this specific isomer, this document serves as a blueprint for its characterization and offers a comparative analysis of the primary analytical techniques utilized for the purity assessment of volatile organic compounds.
Understanding the Certification Landscape
Comparative Analysis of Purity Assessment Techniques
The two primary methods for the quantitative analysis and purity determination of a volatile hydrocarbon like this compound are Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. The FID provides a response proportional to the mass of carbon atoms. | Provides a signal directly proportional to the number of atomic nuclei of a specific isotope in a magnetic field. Purity is determined by comparing the integral of the analyte signal to that of a certified internal standard.[1][2][3] |
| Strengths | High sensitivity for hydrocarbons, excellent separation of volatile isomers, robust and widely available.[4][5][6] | Primary ratio method, highly accurate and precise, provides structural information for impurity identification, non-destructive.[7][8] |
| Limitations | Requires a highly pure reference standard for calibration, response factors can vary for different compounds, potential for thermal degradation of analytes. | Lower sensitivity compared to GC-FID, requires a soluble and stable internal standard of known purity, potential for signal overlap.[9] |
| Typical Uncertainty | 0.1% - 1.0% | < 0.1% |
Hypothetical Certified Values for this compound
The following table presents a hypothetical set of certified values for a this compound reference material, based on what would be expected from a comprehensive certification process. These values are analogous to those found on a Certificate of Analysis for a similar hydrocarbon CRM, such as dodecane.[10][11][12]
| Certified Property | Certified Value | Analytical Method(s) |
| Purity (mass fraction) | 99.85% ± 0.10% | GC-FID, qNMR |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |
| Water Content | < 0.05% | Karl Fischer Titration |
| Non-Volatile Residue | < 0.01% | Gravimetry |
Experimental Protocols
Gas Chromatography-Flame Ionization Detection (GC-FID) for Purity Assessment
Objective: To determine the purity of this compound by separating it from volatile impurities.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary Column: 5% Phenyl Methyl Siloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min
-
Injector: Split/splitless, 250°C, split ratio 100:1
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold at 250°C for 5 minutes
-
-
Detector: FID, 280°C
Procedure:
-
Sample Preparation: Prepare a solution of this compound in a high-purity solvent (e.g., hexane) at a concentration of approximately 1 mg/mL.
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Analysis: The purity is calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram. Corrections for response factors of identified impurities may be applied for higher accuracy.
Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Assessment
Objective: To determine the absolute purity of this compound using a certified internal standard.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Certified Internal Standard (e.g., maleic acid, dimethyl sulfone) with a known purity.
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample into a vial.
-
Accurately weigh a specific amount of the certified internal standard and add it to the same vial.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time).
-
-
Data Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the internal standard
-
-
Visualizing the Certification and Analytical Workflow
The following diagrams illustrate the logical flow of the reference material certification process and the workflow of the key analytical techniques.
References
- 1. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. emerypharma.com [emerypharma.com]
- 4. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 5. usgs.gov [usgs.gov]
- 6. Protocols for GC-Based Methods for Generic and Environmental Hydrocarbon Analysis | Springer Nature Experiments [experiments.springernature.com]
- 7. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. ドデカン certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
A Researcher's Guide to Assessing the Purity of Commercially Available 3-Ethyl-2,5-dimethyloctane
For researchers, scientists, and professionals in drug development, the purity of chemical compounds is paramount to ensure the accuracy, reproducibility, and safety of their work. This guide provides a comprehensive comparison and detailed methodologies for assessing the purity of commercially available 3-Ethyl-2,5-dimethyloctane.
Introduction to this compound
This compound is a branched alkane with the molecular formula C₁₂H₂₆.[1] Its structural isomers and related compounds are subjects of interest in various fields, including organic synthesis and as standards in analytical chemistry. Given its specific structure, ensuring its purity and differentiating it from closely related isomers is a critical analytical challenge.
Comparative Analysis of Commercial Grades
While specific purity data from commercial suppliers can vary and may require direct inquiry for a certificate of analysis, this section provides a hypothetical comparison of what researchers might encounter. The following table illustrates potential purity grades and common impurities for this compound from different suppliers.
Table 1: Hypothetical Purity Comparison of Commercial this compound
| Parameter | Supplier A (Research Grade) | Supplier B (Standard Grade) | Supplier C (Bulk Grade) |
| Purity (by GC-FID) | > 99.5% | > 98.0% | > 95.0% |
| Major Impurity | Isomer: 3,6-dimethyldecane (B102459) (<0.3%) | Isomers: 3,6-dimethyldecane, 2,5-dimethyl-3-propylheptane (<1.5%) | Unreacted starting materials, various isomers (<4.0%) |
| Residual Solvents | < 0.01% | < 0.1% | < 0.5% |
| Water Content (Karl Fischer) | < 0.02% | < 0.05% | < 0.1% |
| Appearance | Clear, colorless liquid | Clear, colorless liquid | Clear, slightly yellow liquid |
Experimental Protocols for Purity Assessment
To independently verify the purity of a commercial sample of this compound, the following experimental protocols are recommended.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Gas chromatography is a powerful technique for separating and quantifying volatile compounds, making it ideal for analyzing hydrocarbons like this compound.[2][3][4] Coupling GC with a mass spectrometer allows for the identification of separated components based on their mass-to-charge ratio.[5]
Objective: To separate and identify volatile components in the sample, quantifying the purity of this compound and identifying any impurities.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification.
-
Capillary Column: A non-polar column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable for hydrocarbon analysis.
Procedure:
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the this compound sample in a high-purity solvent such as hexane (B92381) or pentane.
-
Vortex the sample to ensure it is fully dissolved.
-
-
GC-MS Instrument Parameters:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-400
-
-
Data Analysis:
-
The purity is calculated based on the relative peak area of this compound in the GC-FID chromatogram.
-
Impurities are identified by comparing their mass spectra to a spectral library (e.g., NIST).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure and can be used for quantitative analysis to determine purity. Both ¹H and ¹³C NMR are valuable for identifying the target compound and any impurities.
Objective: To confirm the structure of this compound and identify and quantify any impurities present.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Dissolve approximately 10 mg of the this compound sample in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Add a known amount of an internal standard with a distinct chemical shift (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis (qNMR).
-
-
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16
-
Relaxation Delay: 5 seconds (to ensure full relaxation for accurate integration).
-
Spectral Width: 0-12 ppm.
-
Data Analysis: Protons in alkanes typically appear in the highly shielded region of the spectrum (around 0.7 to 1.5 ppm).[6] The integration of the peaks corresponding to this compound relative to the internal standard can be used to determine purity.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled experiment.
-
Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0-200 ppm.
-
Data Analysis: The number of unique carbon signals will confirm the symmetry and structure of the molecule. Impurities will present as additional peaks.
-
Potential Impurities
The synthesis of branched alkanes like this compound may involve reactions such as the Grignard reaction.[7][8][9][10] Potential impurities could include:
-
Isomers: Other C₁₂H₂₆ isomers that may have formed during the synthesis.
-
Unreacted Starting Materials: Depending on the synthetic route, these could be alkyl halides or carbonyl compounds.
-
Reaction Byproducts: For example, in a Grignard reaction, biphenyl-type byproducts can form.[7][11]
-
Solvents: Residual solvents from the reaction or purification process.
Visualizing the Purity Assessment Workflow
The following diagram illustrates the logical flow of the experimental work for assessing the purity of this compound.
References
- 1. This compound | C12H26 | CID 53423784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gas chromatography - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 6. Alkanes | OpenOChem Learn [learn.openochem.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Grignard reagent - Wikipedia [en.wikipedia.org]
- 11. homework.study.com [homework.study.com]
Safety Operating Guide
Essential Safety and Disposal Guidance for 3-Ethyl-2,5-dimethyloctane
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and regulatory compliance. This document provides a detailed guide on the proper disposal procedures for 3-Ethyl-2,5-dimethyloctane, a flammable hydrocarbon, integrating essential safety protocols and logistical planning.
Physicochemical Properties
| Property | Value |
| CAS Number | 62184-07-0 |
| Molecular Formula | C12H26 |
| Molecular Weight | 170.34 g/mol |
| Appearance | No data available |
| Boiling Point | No data available |
| Melting Point | No data available |
| Flash Point | No data available |
| Density | No data available |
Note: The lack of complete data underscores the importance of treating this chemical with caution, adhering to the safety protocols for flammable and potentially hazardous liquid hydrocarbons.
Disposal Protocol
The disposal of this compound must be conducted in a manner that minimizes environmental impact and adheres to all local, state, and federal regulations. The following step-by-step procedure outlines the recommended disposal process.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A flame-retardant laboratory coat
-
Closed-toe shoes
Step 2: Waste Collection
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with flammable hydrocarbons.
-
Do not mix with other waste streams unless compatibility has been confirmed.
Step 3: Storage of Chemical Waste
-
Store the waste container in a well-ventilated, cool, and dry area, away from sources of ignition such as heat, sparks, and open flames.
-
The storage area should be designed for flammable liquids.
Step 4: Professional Disposal
-
The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[1]
-
This can be achieved by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Do not discharge the chemical into sewer systems or contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]
Step 5: Contaminated Packaging
-
Containers that have held this compound should be treated as hazardous waste.
-
Containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[1]
-
Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of as hazardous waste.[1]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
